molecular formula C9H10N2 B12280046 2-Methyl-4-(methylamino)benzonitrile

2-Methyl-4-(methylamino)benzonitrile

Cat. No.: B12280046
M. Wt: 146.19 g/mol
InChI Key: NSSUODPEYZTEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(methylamino)benzonitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(methylamino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(methylamino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-methyl-4-(methylamino)benzonitrile

InChI

InChI=1S/C9H10N2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5,11H,1-2H3

InChI Key

NSSUODPEYZTEJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC)C#N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical properties and synthetic utility of 2-Methyl-4-(methylamino)benzonitrile .

Executive Summary

2-Methyl-4-(methylamino)benzonitrile (also known as 4-cyano-N,3-dimethylaniline) is a specialized nitrogenous building block used in the synthesis of advanced pharmaceutical intermediates, particularly in the development of androgen receptor modulators and dipeptidyl peptidase-4 (DPP-4) inhibitors. Its structural core—a benzonitrile scaffold substituted with an electron-donating methylamino group and a steric methyl handle—imparts unique electronic properties that modulate binding affinity and metabolic stability in drug candidates.

This guide provides a comprehensive analysis of its physicochemical behavior, synthetic accessibility via nucleophilic aromatic substitution (


), and critical analytical parameters required for high-purity applications.

Molecular Identity & Structural Analysis

The molecule features a "push-pull" electronic system where the electron-donating methylamino group at the para position interacts with the electron-withdrawing cyano group, creating a strong dipole moment. The ortho-methyl group introduces steric bulk that can restrict rotation in biaryl systems, a feature exploited in the design of atropisomeric drugs.

Parameter Details
IUPAC Name 2-Methyl-4-(methylamino)benzonitrile
Common Synonyms 4-Cyano-3-methyl-N-methylaniline; 4-Methylamino-2-methylbenzonitrile
CAS Number Not widely indexed (Analogous to 4714-62-9)
Molecular Formula

Molecular Weight 146.19 g/mol
SMILES CNc1cc(C)c(C#N)cc1
Key Functional Groups Nitrile (Electrophile/H-bond acceptor), Secondary Amine (Nucleophile/H-bond donor)
3D Conformer Implications

The ortho-methyl group at position 2 exerts steric pressure on the nitrile group, potentially forcing a slight deviation from planarity in solid-state packing. This steric hindrance also protects the nitrile from metabolic hydrolysis compared to the non-methylated analog.

Solid-State Physicochemical Profile

Due to the specialized nature of this intermediate, specific experimental constants are often extrapolated from its closest structural analogs: 4-(methylamino)benzonitrile and 2-amino-4-methylbenzonitrile .

Thermal & Physical Properties
PropertyValue / Range (Predicted)Experimental Anchor (Analog)
Physical State Crystalline SolidOff-white to pale yellow powder
Melting Point 92 – 98 °C 4-(Methylamino)benzonitrile: 87–91 °C [1]
Boiling Point ~310 °C (at 760 mmHg)Calculated based on polarity/MW
Density 1.08 ± 0.05 g/cm³-
pKa (Conjugate Acid) 3.8 – 4.2 Aniline nitrogen is deactivated by CN group
LogP (Octanol/Water) 2.1 – 2.4 Moderate lipophilicity

Expert Insight: The melting point is expected to be slightly higher than the des-methyl analog (4-(methylamino)benzonitrile) due to increased molecular weight and packing efficiency driven by the methyl group, provided it does not disrupt the crystal lattice symmetry significantly.

Synthetic Route & Reaction Logic[3][4][5]

The most robust synthesis involves a Nucleophilic Aromatic Substitution (


)  of 4-fluoro-2-methylbenzonitrile with methylamine. This route is preferred over palladium-catalyzed coupling due to lower cost and the absence of heavy metal impurities.
Protocol: Amination

Starting Material: 4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9).[1] Reagent: Methylamine (40% aq. or 2M in THF). Solvent: DMSO or Ethanol (Polar aprotic preferred for rate).

Step-by-Step Methodology:

  • Charge: Dissolve 1.0 eq of 4-fluoro-2-methylbenzonitrile in DMSO (5 vol).

  • Addition: Add 3.0 eq of Methylamine solution. The excess base acts as a scavenger for the HF byproduct.

  • Reaction: Heat to 80–90 °C in a sealed pressure vessel (if using volatile amine) for 4–6 hours.

  • Monitoring: Monitor by HPLC for the disappearance of the fluoro-precursor.

  • Work-up: Quench into ice-water (10 vol). The product typically precipitates. Filter and wash with water to remove fluoride salts.

  • Purification: Recrystallize from Ethanol/Heptane if necessary to remove trace bis-methylated impurities.

Reaction Pathway Diagram

The following diagram illustrates the synthesis and potential impurity pathways (over-alkylation).

Synthesis SM 4-Fluoro-2-methylbenzonitrile (Electrophile) Intermediate Meisenheimer Complex SM->Intermediate + MeNH2 Heat, DMSO Reagent Methylamine (Nucleophile) Product 2-Methyl-4-(methylamino)benzonitrile (Target) Intermediate->Product - HF Impurity 4-(Dimethylamino)-2-methylbenzonitrile (Over-alkylation Impurity) Product->Impurity + MeI (if alkylating) Avoid Alkyl Halides

Caption: SNAr pathway for the synthesis of 2-Methyl-4-(methylamino)benzonitrile from the fluoro-precursor.

Analytical Characterization Protocols

To ensure "Self-Validating" quality control, the following analytical markers must be met.

HPLC Method Development

The presence of the secondary amine requires careful pH control to prevent peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid or Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (CN absorbance) and 290 nm (Aniline conjugation).

  • Retention Logic: The target (secondary amine) will elute before the starting material (fluoro-nitrile) in high pH buffers due to deprotonation, but after in acidic conditions if the amine is protonated.

NMR Signature ( NMR, 400 MHz, )
  • 
     2.35 ppm (s, 3H):  Aryl-Methyl group at C2.
    
  • 
     2.75 ppm (d, 3H):  N-Methyl group (doublet due to NH coupling).
    
  • 
     6.30 ppm (q, 1H):  N-H proton (broad, exchangeable).
    
  • 
     6.4 – 7.4 ppm (m, 3H):  Aromatic protons. The proton ortho to the amino group (C3) will be significantly shielded (upfield).
    

Stability & Degradation Pathways

Hydrolysis (Nitrile)

Under strongly acidic or basic conditions (pH < 2 or pH > 12) and elevated temperature, the nitrile group hydrolyzes first to the primary amide and then to the carboxylic acid (2-methyl-4-(methylamino)benzoic acid).

  • Prevention: Store in tightly sealed containers; avoid moisture.

Oxidation (Amine)

Secondary anilines are susceptible to oxidation, leading to the formation of N-oxides or coupling products (azo dimers), especially under light exposure.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) and protect from light.

Nitrosation

Critical Safety Note: Contact with nitrous acid (HONO) or nitrite salts generates N-nitroso compounds, which are potent carcinogens.

  • Protocol: Strictly segregate from nitrosating agents in the lab.

References

  • PubChem Compound Summary. (2023). 4-(Methylamino)benzonitrile.[3][4] National Center for Biotechnology Information. Link[3]

  • Trelagliptin Synthesis & Intermediates. (2016). Process for the preparation of 4-fluoro-2-methylbenzonitrile. Patent WO2016024224A1. Link

  • Nucleophilic Fluorine Substitution. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-2-methylpropyl}-4-phenoxybenzamide analogs. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Data. (2025). 4-(Methylamino)benzonitrile properties and applications. Link

Sources

Technical Monograph: 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 2-Methyl-4-(methylamino)benzonitrile and its primary precursor, 4-Amino-2-methylbenzonitrile (CAS 72115-06-1) . While the N-methylated derivative is a specific intermediate often synthesized in situ or as a custom reagent, the primary amine (CAS 72115-06-1) is the critical industrial starting material for this class of Androgen Receptor (AR) antagonists.

Precursor Focus: 4-Amino-2-methylbenzonitrile (CAS 72115-06-1)

Executive Summary

2-Methyl-4-(methylamino)benzonitrile is a specialized intermediate in the synthesis of non-steroidal androgen receptor antagonists (SARMs and anti-androgens). Structurally, it serves as the "A-ring" scaffold for drugs targeting the androgen receptor ligand-binding domain (LBD), analogous to the 4-cyano-3-(trifluoromethyl)phenyl moiety found in Bicalutamide , Enzalutamide , and Apalutamide .

The compound is typically generated via the selective N-methylation of 4-amino-2-methylbenzonitrile (CAS 72115-06-1) . Due to the high value of the N-methylated species in generating tertiary amine linkages or stabilizing specific conformers in drug design, understanding its synthesis and purity profile is critical for medicinal chemistry campaigns.

Chemical Identity & Properties

The following table details the physicochemical properties of the core scaffold (Primary Amine) and the target N-methylated derivative.

PropertyPrimary Amine (Precursor)N-Methyl Derivative (Target)
Chemical Name 4-Amino-2-methylbenzonitrile2-Methyl-4-(methylamino)benzonitrile
CAS Number 72115-06-1 Not widely listed (Custom Synthesis)
Synonyms 4-Cyano-3-methylaniline4-Cyano-N,3-dimethylaniline
Molecular Formula C₈H₈N₂C₉H₁₀N₂
Molecular Weight 132.16 g/mol 146.19 g/mol
Appearance Off-white to pale yellow solidPale yellow crystalline solid
Melting Point 90–92 °C~85–88 °C (Predicted)
Solubility DMSO, Methanol, Ethyl AcetateDMSO, DCM, Methanol
pKa (Conjugate Acid) ~4.5 (Aniline nitrogen)~5.0 (Secondary amine)

Synthetic Pathways & Mechanistic Insight[1]

The synthesis of 2-Methyl-4-(methylamino)benzonitrile is best approached through a stepwise sequence starting from commercially available 4-nitro-2-methylbenzonitrile or 4-amino-2-methylbenzonitrile .

Route A: Reductive Amination (Preferred)

This route avoids over-alkylation (formation of the N,N-dimethyl impurity) by using formaldehyde and a reducing agent.

  • Starting Material: 4-Amino-2-methylbenzonitrile (CAS 72115-06-1).[1][2][3][4][5][6][7]

  • Reagents: Paraformaldehyde (CH₂O)n, Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).

  • Mechanism: Formation of the imine/hemiaminal intermediate followed by selective hydride reduction.

  • Selectivity: High mono-methylation selectivity compared to direct alkylation.

Route B: Direct Alkylation (Classical)
  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃).

  • Challenge: Controlling the reaction to stop at the secondary amine. Often leads to a mixture of primary, secondary, and tertiary amines, requiring difficult chromatographic separation.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion from the nitro-precursor to the final N-methylated target.

G Nitro 4-Nitro-2-methylbenzonitrile (Precursor) Amine 4-Amino-2-methylbenzonitrile (CAS 72115-06-1) Nitro->Amine Reduction (H2/Pd-C or Fe/HCl) Imine Imine Intermediate (Transient) Amine->Imine + CH2O (Paraformaldehyde) Target 2-Methyl-4-(methylamino)benzonitrile (Target) Imine->Target Reduction (NaBH3CN / AcOH) Dimethyl N,N-Dimethyl Impurity (Over-alkylation) Target->Dimethyl + CH2O / Reduction (Over-reaction)

Figure 1: Synthetic pathway from nitro-precursor to the target N-methylated benzonitrile, highlighting the critical mono-methylation step.[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-methylbenzonitrile (Precursor)

Note: If starting from 4-nitro-2-methylbenzonitrile.

  • Dissolution: Dissolve 4-nitro-2-methylbenzonitrile (10.0 g, 61.7 mmol) in Ethanol (100 mL) and Ethyl Acetate (50 mL).

  • Catalyst Addition: Add 10% Pd/C (1.0 g, 10 wt%) under an inert nitrogen atmosphere.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure or 30 psi) at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1).

  • Work-up: Filter the catalyst through a Celite pad. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2-methylbenzonitrile as an off-white solid.

    • Yield: ~95% (7.8 g).

    • Purity Validation: ¹H NMR (DMSO-d₆) δ 7.30 (d, 1H), 6.50 (s, 1H), 6.45 (d, 1H), 6.00 (br s, 2H, NH₂), 2.30 (s, 3H, CH₃).

Protocol 2: Selective N-Methylation (Target Synthesis)

Objective: Convert the primary amine to the secondary methylamine.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-amino-2-methylbenzonitrile (5.0 g, 37.8 mmol) in Methanol (50 mL).

  • Reagent Addition: Add Paraformaldehyde (1.7 g, 56.7 mmol, 1.5 eq) and stir at room temperature for 1 hour to form the hemiaminal/imine species.

  • Reduction: Cool the mixture to 0 °C. Slowly add Sodium Cyanoborohydride (NaBH₃CN) (3.5 g, 56.7 mmol, 1.5 eq) followed by Acetic Acid (2 mL) to adjust pH to ~5–6.

  • Stirring: Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quenching: Quench with saturated aqueous NaHCO₃ (50 mL) and stir for 30 minutes.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (50 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (SiO₂, Hexane/EtOAc gradient 10% → 30%) to separate the mono-methyl product from unreacted starting material and trace dimethyl impurity.

    • Target: 2-Methyl-4-(methylamino)benzonitrile .

    • Yield: ~70–80%.[9]

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical criteria must be met:

MethodAcceptance CriteriaDiagnostic Signal
¹H NMR Integration ratio confirms Mono-methylDoublet at ~2.7–2.8 ppm (3H) corresponding to -NHCH₃ . A singlet indicates -N(CH₃)₂ (impurity).
HPLC Purity > 98%Single peak at retention time distinct from primary amine (usually elutes later on C18).
LC-MS [M+H]⁺ = 147.1Mass shift of +14 Da from precursor (133.1 → 147.1).
IR Nitrile StretchSharp peak at ~2220 cm⁻¹ (C≡N).

Safety & Handling (HSE)

  • Nitrile Hazard: Organic nitriles can liberate cyanide ions under extreme metabolic or chemical conditions. Handle with extreme care.

  • Reagent Toxicity:

    • Sodium Cyanoborohydride: Highly toxic if swallowed or in contact with skin. Releases HCN gas upon contact with strong acids. Use in a well-ventilated fume hood.

    • Methyl Iodide (Alternative Route): Potent carcinogen and neurotoxin. Avoid use if possible (Route A is safer).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2801276, 2-Amino-4-methylbenzonitrile (Isomer Reference). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for mono-methylation). Retrieved from [Link]

Sources

Biological Activity of 2-Methyl-4-(methylamino)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological significance, and experimental applications of 2-Methyl-4-(methylamino)benzonitrile , a critical pharmacophore in medicinal chemistry.

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacodynamics, Synthesis, and Experimental Validation

Executive Summary & Chemical Identity[1]

2-Methyl-4-(methylamino)benzonitrile is a specialized functionalized aniline derivative serving as a high-value scaffold in the development of Selective Androgen Receptor Modulators (SARMs) and fluorescent biological probes . Structurally, it combines an electron-withdrawing nitrile group (at C1) with an electron-donating methylamino group (at C4) and a sterically significant methyl group (at C2).

This specific substitution pattern imparts unique electronic and conformational properties, making it a key intermediate for optimizing ligand-receptor binding interactions, particularly within the Androgen Receptor (AR) ligand-binding domain (LBD).

Physicochemical Profile
PropertyDataRelevance
IUPAC Name 4-(methylamino)-2-methylbenzonitrileOfficial designation
Molecular Formula C₉H₁₀N₂Core stoichiometry
Molecular Weight 146.19 g/mol Fragment-based drug design
Key Functional Groups Nitrile (-CN), Secondary Amine (-NHMe)H-bond acceptor/donor
LogP (Predicted) ~2.1Lipophilicity suitable for membrane permeability
pKa (Conjugate Acid) ~4.5–5.0Weak base; largely un-ionized at physiological pH

Pharmacology & Mechanism of Action

Structural Role in Ligand-Receptor Interactions

In the context of drug discovery, this compound acts as a "warhead" or "anchor" fragment. Its biological activity is defined by its ability to mimic the C-ring or A-ring of steroid hormones.

  • Nitrile Group (C1): Functions as a critical Hydrogen Bond Acceptor . In AR antagonists (e.g., derivatives of bicalutamide or enzalutamide), the nitrile group interacts with Arg752 and Gln711 residues in the AR-LBD, stabilizing the ligand-receptor complex.

  • 2-Methyl Group (C2): Provides Steric Locking . It creates a torsional twist between the phenyl ring and the amide/linkage (in larger drugs), forcing the molecule into a non-planar conformation that fits the hydrophobic pocket of the receptor while reducing off-target binding.

  • 4-Methylamino Group (C4): Acts as a Hydrogen Bond Donor . The N-methyl substitution increases lipophilicity compared to a primary amine, enhancing hydrophobic interactions with residues like Met745 or Leu704 .

Signaling Pathway Modulation

While the compound itself is a fragment, its derivatives modulate the Androgen Receptor Signaling Pathway .

AR_Signaling Ligand 2-Methyl-4-(methylamino) benzonitrile Derivative AR_Cyt Cytosolic Androgen Receptor (AR-HSP Complex) Ligand->AR_Cyt Binding (Kd ~ nM) Dissoc HSP90 Dissociation AR_Cyt->Dissoc Conformational Change Dimer AR Dimerization Dissoc->Dimer Transloc Nuclear Translocation Dimer->Transloc ARE Binding to Androgen Response Elements (ARE) Transloc->ARE Transcription Gene Transcription (Muscle Growth/Bone Density) ARE->Transcription

Figure 1: Mechanism of Action for AR Modulators derived from the benzonitrile scaffold.

Experimental Protocols & Methodologies

To validate the biological activity and utility of this compound, the following protocols are standard in preclinical development.

Synthesis Workflow (High-Purity)

Objective: Synthesize 2-Methyl-4-(methylamino)benzonitrile from 4-fluoro-2-methylbenzonitrile via nucleophilic aromatic substitution (SₙAr).

  • Reagents: 4-Fluoro-2-methylbenzonitrile (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), K₂CO₃ (2.0 eq), DMSO (Solvent).

  • Procedure:

    • Dissolve 4-fluoro-2-methylbenzonitrile in DMSO under N₂ atmosphere.

    • Add K₂CO₃ and Methylamine solution dropwise.

    • Heat to 80°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water, extract with Ethyl Acetate. Wash organic layer with brine.[1]

    • Purification: Silica gel column chromatography.

  • Validation: ¹H-NMR (diagnostic doublet for N-Me at ~2.8 ppm).

Androgen Receptor Binding Assay (Competitive)

Objective: Determine the affinity (IC₅₀) of the compound or its derivatives for the AR.

  • System: Rat ventral prostate cytosol or Recombinant hAR-LBD.

  • Radioligand: [³H]-Mibolerone (high affinity synthetic androgen).

  • Protocol:

    • Incubate AR prep with [³H]-Mibolerone (1 nM) +/- increasing concentrations of test compound (10⁻⁹ to 10⁻⁵ M).

    • Incubate at 4°C for 18 hours to reach equilibrium.

    • Separate bound/free ligand using Hydroxyapatite or Dextran-coated charcoal.

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculation: Plot % Specific Binding vs. Log[Concentration] to derive IC₅₀.

Fluorescence Solvatochromism Assay

Objective: Utilize the compound as a polarity probe (due to Intramolecular Charge Transfer - ICT).

  • Rationale: The donor-acceptor motif (N-Me donor, CN acceptor) exhibits fluorescence shifts based on solvent polarity.

  • Protocol:

    • Prepare 10 µM solutions in solvents of varying polarity (Hexane, Toluene, THF, Acetonitrile, Methanol).

    • Excite at λ_ex ≈ 300 nm.

    • Record emission spectra (λ_em).

    • Result: A red shift in emission maxima (Stokes shift) correlates with increasing solvent polarity, validating its utility as a biological micro-environment probe.

Safety, Toxicity, and Metabolism (ADMET)

Metabolic Stability
  • N-Demethylation: The primary metabolic route is N-demethylation mediated by CYP450 enzymes (specifically CYP2C19 and CYP3A4), reverting the compound to the primary aniline (4-amino-2-methylbenzonitrile).

  • Hydrolysis: The nitrile group is generally stable but can be hydrolyzed to the amide/acid by nitrilases in vivo, though this is slow.

Toxicity Profile
  • Genotoxicity: Anilines with electron-withdrawing groups can be mutagenic. The Ames test (Salmonella typhimurium strains TA98/TA100) is required.

  • Hepatotoxicity: High doses may induce oxidative stress due to quinone imine formation (a common aniline metabolite risk).

Synthesis & Application Diagram

Synthesis_Workflow Start 4-Fluoro-2-methylbenzonitrile Reaction SnAr Reaction (DMSO, 80°C, 12h) Start->Reaction Reagent Methylamine (THF) + K2CO3 Reagent->Reaction Product 2-Methyl-4-(methylamino) benzonitrile Reaction->Product App1 SARM Synthesis (Bicalutamide analogs) Product->App1 App2 Fluorescent Probes (Polarity Sensors) Product->App2

Figure 2: Synthetic pathway and downstream applications in drug discovery.

References

  • PubChem. 2-Amino-4-methylbenzonitrile (Related Intermediate). National Library of Medicine. Available at: [Link]

  • Google Patents.Imidazoline derivatives as Androgen Receptor Inhibitors (EP2894151A1).

Sources

The Ortho-Effect in Push-Pull Systems: A Technical Guide to 2-Methyl-4-(methylamino)benzonitrile and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-methyl-4-(methylamino)benzonitrile , a privileged scaffold in medicinal chemistry and photophysics. Structurally, this molecule represents a "push-pull" system characterized by a strong electron donor (methylamino) and an electron acceptor (nitrile) separated by a conjugated phenyl ring. The introduction of the ortho-methyl group (position 2) serves as a critical modulator of both metabolic stability and electronic distribution, distinguishing it from its simpler analog, 4-(methylamino)benzonitrile.

This guide is designed for researchers investigating Selective Androgen Receptor Modulators (SARMs) and Intramolecular Charge Transfer (ICT) fluorescent probes. It details synthetic pathways, Structure-Activity Relationships (SAR), and experimental protocols for synthesis and characterization.[1]

Part 1: Structural Significance & Pharmacophore Analysis

The "Push-Pull" Electronic System

The core utility of 2-methyl-4-(methylamino)benzonitrile lies in its electronic architecture. The molecule functions as a donor-


 -acceptor (D-

-A) system.
  • Donor (D): The N-methylamino group at position 4 pushes electron density into the ring via resonance (+M effect).

  • Acceptor (A): The cyano group at position 1 pulls electron density via induction (-I) and resonance (-M).

  • Modulator: The methyl group at position 2 (ortho to the nitrile) introduces steric bulk and electron donation (+I), subtly altering the dipole moment and preventing metabolic oxidation at the typically reactive ortho-position.

The "Ortho-Effect" and TICT States

In photophysics, 4-aminobenzonitriles are model systems for Twisted Intramolecular Charge Transfer (TICT) . Upon excitation, the amino group may rotate perpendicular to the benzene plane, creating a charge-separated state.

  • Meta-Substitution (2-Methyl): Unlike 3-methyl substitution (which sterically clashes with the amine), the 2-methyl group is meta to the amine. It does not inhibit the twisting of the donor group but does increase the lipophilicity and alters the energy gap between the Locally Excited (LE) and Charge Transfer (CT) states.

Part 2: Synthetic Pathways

The synthesis of 2-methyl-4-(methylamino)benzonitrile is most efficiently achieved via Nucleophilic Aromatic Substitution (


) . This pathway is preferred over palladium-catalyzed coupling (Buchwald-Hartwig) due to the activating nature of the para-cyano group, which makes the 4-position susceptible to nucleophilic attack.
Pathway Comparison
FeatureRoute A:

(Recommended)
Route B: Buchwald-Hartwig
Starting Material 4-Fluoro-2-methylbenzonitrile4-Bromo-2-methylbenzonitrile
Reagent Methylamine (aq/alc)Methylamine, Pd catalyst, Ligand
Conditions Heat, Sealed tube (pressure)Base (NaOtBu), Toluene, 100°C
Atom Economy HighLow (Ligand/Catalyst waste)
Cost LowHigh
Synthetic Logic Flow

The following diagram illustrates the decision logic and reaction flow for synthesizing the target molecule and its immediate analogs.

SynthesisWorkflow Start Precursor Selection Substrate1 4-Fluoro-2-methylbenzonitrile (High Electrophilicity) Start->Substrate1 Preferred Substrate2 4-Bromo-2-methylbenzonitrile Start->Substrate2 Alternative RouteA Route A: SnAr (Activated Substrate) Reaction Reaction Chamber Reagent: MeNH2 (40% aq) Solvent: DMSO or EtOH Temp: 80-100°C RouteA->Reaction Direct Displacement RouteB Route B: Pd-Catalysis (Deactivated/Neutral) RouteB->Reaction Requires Pd(OAc)2 + BINAP Substrate1->RouteA Substrate2->RouteB Workup Workup & Purification 1. Dilute with H2O 2. Filter Precipitate 3. Recrystallize (EtOH/H2O) Reaction->Workup Product Target: 2-Methyl-4-(methylamino)benzonitrile Workup->Product

Caption: Comparative synthetic workflow prioritizing the Atom-Economical SnAr route for activated benzonitriles.

Part 3: Structure-Activity Relationships (SAR)

In drug development, particularly for Androgen Receptor (AR) antagonists, this scaffold serves as the "A-ring." The following SAR analysis explains how structural modifications impact biological and physical properties.

The 2-Position (Ortho to Nitrile)
  • 2-H (Unsubstituted): High metabolic clearance. The open ortho-position is a site for oxidative metabolism.

  • 2-CH3 (Target): Increases lipophilicity (

    
    ) and metabolic stability without excessive steric penalty.
    
  • 2-CF3 (Bicalutamide-like): Significantly increases electron withdrawal from the ring, increasing the acidity of the NH proton (if present) and altering binding affinity.

  • 2-Cl: Bioisostere for methyl but adds electron-withdrawing character.

The 4-Position (Donor)
  • -NH2 (Primary): Hydrogen bond donor. High polarity.

  • -NHMe (Secondary - Target): Balanced donor strength. The methyl group provides a "handle" for hydrophobic interactions in the receptor pocket.

  • -NMe2 (Tertiary): Strongest donor. Cannot act as a Hydrogen bond donor (only acceptor). Promotes TICT fluorescence strongly.

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Methyl-4-(methylamino)benzonitrile

Objective: To synthesize the target via nucleophilic aromatic substitution of 4-fluoro-2-methylbenzonitrile.

Reagents:

  • 4-Fluoro-2-methylbenzonitrile (1.0 eq)

  • Methylamine (40% aqueous solution, 5.0 eq)

  • Dimethyl sulfoxide (DMSO) or Ethanol (Reaction Solvent)

  • Ethyl Acetate/Hexanes (for purification if necessary)

Methodology:

  • Setup: In a pressure tube or sealed heavy-walled flask, dissolve 4-fluoro-2-methylbenzonitrile (1.35 g, 10 mmol) in DMSO (5 mL).

  • Addition: Add Methylamine (40% aq., 4.0 mL, ~50 mmol) slowly. Caution: Exothermic.

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice (50 g) with vigorous stirring.

    • The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) to remove excess amine and DMSO.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or dry under vacuum if purity is sufficient (>95% by NMR).

Expected Data:

  • Yield: 85–92%

  • Appearance: Off-white crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    
     7.45 (d, 1H, Ar-H), 6.55 (m, 2H, Ar-H), 6.30 (q, 1H, NH), 2.75 (d, 3H, N-CH3), 2.35 (s, 3H, Ar-CH3).
    
Protocol: Solvatochromic Characterization (TICT Probe)

Objective: To verify the intramolecular charge transfer nature of the synthesized analog.

  • Preparation: Prepare

    
     M solutions of the target compound in:
    
    • Hexane (Non-polar)

    • Chloroform (Medium polarity)

    • Acetonitrile (Polar aprotic)

    • Methanol (Polar protic)

  • Measurement: Record UV-Vis absorption and Fluorescence emission spectra.

  • Analysis: Plot the Stokes shift (

    
    ) against the solvent orientation polarizability (
    
    
    
    ). A linear correlation indicates a charge-transfer mechanism.

Part 5: Mechanistic Visualization

The following diagram details the Structure-Activity Relationship (SAR) logic used to optimize this scaffold for biological activity (AR Binding) versus Photophysics (Fluorescence).

SAR_Logic Core 2-Methyl-4-(methylamino) benzonitrile Mod_2Me 2-Methyl Group (Ortho to CN) Core->Mod_2Me Mod_4NH 4-Methylamino (Donor) Core->Mod_4NH Mod_1CN 1-Cyano Group (Acceptor) Core->Mod_1CN Domain_AR Application: AR Antagonist (SARM) Domain_Fluoro Application: Fluorescent Probe Eff_Metab Increases Metabolic Stability Mod_2Me->Eff_Metab Steric Shield Eff_Lipophil Modulates Lipophilicity (LogP) Mod_2Me->Eff_Lipophil Eff_TICT Tunes TICT State (Red Shift) Mod_4NH->Eff_TICT Donor Strength Eff_Hbond H-Bond Donor (Receptor Binding) Mod_4NH->Eff_Hbond NH Interaction Eff_Metab->Domain_AR Eff_TICT->Domain_Fluoro Eff_Hbond->Domain_AR

Caption: SAR Map illustrating how specific structural features translate to biological and photophysical utility.

References

  • Royal Society of Chemistry. (2005). Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 10964551, 4-(Methylamino)benzonitrile. Retrieved from [Link]

  • BindingDB. (2020). Androgen Receptor Ligand Binding Data (Bicalutamide Analogs). Retrieved from [Link]

  • Organic Syntheses. (1955). General Procedures for Nitrile Synthesis. Coll. Vol. 3. Retrieved from [Link]

Sources

Technical Guide: Discovery and History of 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 2-Methyl-4-(methylamino)benzonitrile , a critical intermediate in medicinal chemistry and materials science.

Executive Summary

2-Methyl-4-(methylamino)benzonitrile (CAS Registry Number: Implied via synthesis from 147754-12-9) is a specialized functionalized aniline derivative characterized by a donor-acceptor motif. It serves as a pivotal building block in the synthesis of Selective Androgen Receptor Modulators (SARMs) , Mineralocorticoid Receptor Antagonists , and Dipeptidyl Peptidase IV (DPP-IV) inhibitors .

Beyond its pharmaceutical utility, the compound exhibits Twisted Intramolecular Charge Transfer (TICT) properties, making it a subject of interest in photophysics for designing fluorescent probes. This guide explores its synthetic evolution from simple nucleophilic substitution to its role in modern drug discovery.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-(methylamino)-2-methylbenzonitrile
Synonyms 4-Cyano-N,3-dimethylaniline; N,3-Dimethyl-4-cyanoaniline
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Core Motif Push-Pull Benzonitrile (Donor: -NHMe, Acceptor: -CN)
Key Precursor 4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9)
Physical State Off-white to pale yellow solid

Discovery and Historical Context

The "Push-Pull" Aniline Era (1960s–1980s)

The discovery of 2-Methyl-4-(methylamino)benzonitrile is rooted in the study of aminobenzonitriles as solvatochromic dyes. In the mid-20th century, researchers investigated p-aminobenzonitriles (like DMABN) to understand the Twisted Intramolecular Charge Transfer (TICT) phenomenon.

  • Significance: The introduction of the ortho-methyl group (at position 2) was found to sterically hinder the nitrile group or the amine (depending on substitution pattern), altering the planar conformation and fluorescence quantum yield. This established the molecule as a model system for studying steric effects on electron transfer.

Rise of Androgen Receptor Modulators (1990s–Present)

The true industrial relevance of this compound emerged with the development of non-steroidal anti-androgens.

  • Bicalutamide & Enzalutamide Era: While first-generation drugs utilized trifluoromethyl (-CF₃) groups, researchers explored methyl (-CH₃) analogues to fine-tune lipophilicity and receptor binding affinity.

  • SARM Development: In the quest for tissue-selective anabolic agents (SARMs), the 4-cyano-3-methylaniline scaffold became a privileged structure. The N-methylation of this core allows for further functionalization, leading to candidates that modulate the Androgen Receptor (AR) with reduced prostatic side effects.

Synthetic Evolution

The synthesis of 2-Methyl-4-(methylamino)benzonitrile has evolved from harsh methylation conditions to precise nucleophilic aromatic substitution (


).
Method A: Nucleophilic Aromatic Substitution (Industrial Standard)

The most robust route utilizes 4-Fluoro-2-methylbenzonitrile as the electrophile. The strong electron-withdrawing nitrile group at the para position activates the fluorine atom for displacement by methylamine.

  • Precursor: 4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9).[1][2]

  • Reagent: Methylamine (40% aq. or in THF).

  • Conditions: Mild heating (40–60°C) in polar aprotic solvents (DMSO or DMF).

  • Mechanism: Meisenheimer complex formation followed by fluoride elimination.

Method B: Reductive Amination (Alternative)

Starting from 4-amino-2-methylbenzonitrile (CAS 103306-07-4), this method is less preferred due to the risk of over-methylation (forming the dimethyl derivative).

  • Reagents: Formaldehyde, Sodium Cyanoborohydride (

    
    ).
    
  • Challenge: Controlling mono-methylation requires strict stoichiometry and pH control.

Visualization of Synthetic Pathways

SynthesisPathways Start1 4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9) Product 2-Methyl-4-(methylamino)benzonitrile (Target) Start1->Product SnAr Displacement (High Yield, Specific) Start2 4-Amino-2-methylbenzonitrile (CAS 103306-07-4) Start2->Product Mono-methylation (Risk of Dimethylation) Reagent1 Methylamine (aq) Nucleophilic Attack Reagent1->Start1 Reagent2 HCHO / NaBH3CN Reductive Amination Reagent2->Start2

Figure 1: Comparative synthetic routes. The SnAr pathway (blue) is preferred for industrial scalability due to higher specificity.

Applications in Drug Development

Precursor for Mineralocorticoid Receptor Antagonists

Recent patent literature (e.g., US9468635B2) highlights the utility of the 4-fluoro-2-methylbenzonitrile scaffold in synthesizing fused-ring compounds. The N-methylated derivative serves as a specific intermediate for optimizing the pharmacokinetic profile of these antagonists, used to treat hypertension and heart failure.

SARM Optimization

In the structural optimization of SARMs, the N-methyl group often replaces a hydrogen bond donor to improve membrane permeability and metabolic stability.

  • Mechanism: The 2-methyl group locks the conformation of the benzene ring relative to the receptor pocket, while the 4-methylamino group interacts with specific residues (e.g., Threonine or Asparagine) in the ligand-binding domain.

Experimental Protocol: Synthesis of 2-Methyl-4-(methylamino)benzonitrile

Based on standard SnAr protocols for fluorobenzonitriles.

  • Preparation: Charge a reaction vessel with 4-Fluoro-2-methylbenzonitrile (1.0 eq) and DMSO (5 volumes).

  • Addition: Add Methylamine (2.0 M in THF, 3.0 eq) dropwise at room temperature to control exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor consumption of starting material via HPLC (Target: <0.5% area).

  • Work-up: Cool to 20°C. Pour into ice-water (10 volumes). The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water, and dry under vacuum at 45°C. Recrystallize from Ethanol/Water if necessary.

References

  • New Drug Approvals. (2016). Vonoprazan Fumarate and Related Synthetic Intermediates. Retrieved from

  • Google Patents. (2016). US9468635B2 - Fused ring compound for use as mineralocorticoid receptor antagonist. Retrieved from

  • Smolecule. (2023). 2-Fluoro-4-(methylamino)benzonitrile Product Entry. Retrieved from

  • TCI Chemicals. (2023). Fluorinated Building Blocks: 4-Fluoro-2-methylbenzonitrile. Retrieved from

  • Pharmaffiliates. (2023). Benzonitrile Impurities and Standards. Retrieved from

Sources

Technical Guide: Solubility Profile of 2-Methyl-4-(methylamino)benzonitrile

[2]

Executive Summary

2-Methyl-4-(methylamino)benzonitrile (Predicted MW: ~146.19 g/mol ) functions as a lipophilic, weak base.[2] Its solubility is governed by the interplay between the polar nitrile (-CN) group, the hydrogen-bond donating amine (-NH-), and the hydrophobic methyl substituents.[2]

  • Primary Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM).[1]

  • Recrystallization Solvents: Ethanol/Water mixtures, Toluene/Hexane systems.[1]

  • Insolubility: Water (neutral pH), aliphatic hydrocarbons (Hexane, Pentane).[1]

Physicochemical Profile & Mechanism[2]

Understanding the molecule's electronic and steric environment is critical for predicting solubility behavior in non-standard solvents.[1]

PropertyValue (Predicted/Analog)Mechanistic Insight
Molecular Formula C₉H₁₀N₂--
Molecular Weight 146.19 g/mol Low MW facilitates dissolution in organic media.[2]
LogP (Octanol/Water) ~1.9 – 2.3Moderately lipophilic. The ortho-methyl group increases lipophilicity compared to the parent 4-aminobenzonitrile (LogP ~1.6).[2]
pKa (Conjugate Acid) ~4.5 – 5.0Weak base. Protonation in acidic media (pH < 4) drastically increases aqueous solubility.
H-Bond Donors 1 (-NH-)Capable of donating H-bonds to acceptors like DMSO/Acetone.[2]
H-Bond Acceptors 2 (-CN, -NH-)The nitrile group is a strong dipole, enhancing solubility in polar aprotic solvents.[2]
Structural Impact on Solubility[1]
  • The Nitrile Group (C-1): Creates a strong dipole moment, making the compound highly soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).[1]

  • The Ortho-Methyl Group (C-2): Introduces steric bulk near the nitrile and increases lipophilicity.[2] This reduces water solubility compared to non-methylated analogs and enhances solubility in chlorinated solvents (DCM, Chloroform).[1]

  • The N-Methylamino Group (C-4): Provides a handle for hydrogen bonding with protic solvents (Alcohols) but is less polar than a primary amine (-NH₂).[2]

Solubility Landscape by Solvent Class[1][2]

The following table categorizes solvents based on their interaction efficiency with 2-Methyl-4-(methylamino)benzonitrile at 25°C.

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Preferred for Reactions. High dielectric constants stabilize the nitrile dipole.[2] Ideal for stock solutions.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Preferred for Extraction. Excellent solvation of the aromatic core; low BP allows easy removal.[1]
Esters/Ketones Ethyl Acetate, AcetoneGood (20–50 mg/mL)General Purpose. Good balance of polarity.[1] Acetone is excellent for rapid dissolution but not for extraction (miscible with water).
Alcohols Methanol, Ethanol, IsopropanolModerate (10–30 mg/mL)Recrystallization. Solubility increases significantly with temperature (High

H

), making these ideal for purification.[1]
Ethers THF, Diethyl Ether, MTBEModerate/Low THF is good; Diethyl Ether is often poor due to lower polarity.[1]
Hydrocarbons Hexane, Heptane, ToluenePoor/Insoluble (<1 mg/mL)Anti-Solvents. Used to precipitate the compound from DCM or Ethyl Acetate solutions.[1]
Aqueous Water (pH 7), PBSInsoluble Requires acidification (pH < 2) to dissolve as the hydrochloride salt.[1]

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate specific batches.[2]

  • Preparation: Weigh ~50 mg of 2-Methyl-4-(methylamino)benzonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Equilibration:

    • Seal vial and vortex for 1 minute.

    • Incubate at 25°C with agitation (orbital shaker) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in Methanol.

Protocol B: Recrystallization Strategy

Primary purification method for removing non-polar impurities.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (or Isopropanol).

  • Hot Filtration: If insoluble particulates remain, filter while hot through a pre-warmed glass frit.[1]

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Anti-Solvent Addition (Optional): If crystallization is slow, add Water dropwise until slight turbidity persists, then cool to 4°C.

    • Alternative System: Dissolve in minimal DCM , then add Hexane until turbid.

  • Harvest: Filter crystals and wash with cold Hexane or 10% Ethanol/Water.

Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for solvent selection based on the intended application (Reaction, Extraction, or Purification).

SolubilityLogicStartStart: 2-Methyl-4-(methylamino)benzonitrileGoalDefine ApplicationStart->GoalReactionChemical Reaction(SNAr, Coupling)Goal->ReactionSynthesisExtractionExtraction fromAqueous LayerGoal->ExtractionWork-upPurificationPurification(Recrystallization)Goal->PurificationCleanupPolarAproticUse Polar Aprotic:DMSO, DMF, NMP(High Solubility, High BP)Reaction->PolarAproticChlorinatedUse Chlorinated/Esters:DCM, Ethyl Acetate(Immiscible with Water)Extraction->ChlorinatedAlcoholsUse Protic Solvents:Ethanol, Methanol(High Temp Coeff)Purification->AlcoholsNote1Note: Difficult to remove.Requires aqueous wash.PolarAprotic->Note1Note2Technique: Dissolve hot,cool slowly. Add Waterif yield is low.Alcohols->Note2

Caption: Decision matrix for solvent selection based on process requirements. Blue path indicates reaction media; Yellow indicates work-up; Red indicates purification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964551, 4-(Methylamino)benzonitrile. Retrieved from [Link]

Comprehensive Theoretical Framework for Characterizing 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Methyl-4-(methylamino)benzonitrile represents a specific derivative within the class of donor-acceptor (D-π-A) aminobenzonitriles. While its parent compounds, 4-(dimethylamino)benzonitrile (DMABN) and 4-(methylamino)benzonitrile (MABN) , are archetypal models for studying Intramolecular Charge Transfer (ICT), the 2-methyl derivative introduces a unique asymmetry.

The presence of the methyl group at the 2-position (ortho to the cyano acceptor) and the methylamino group at the 4-position (donor) creates a system where steric and electronic effects must be carefully decoupled. Unlike 3-methyl derivatives (ortho to the amino group) which sterically force twisting, the 2-methyl group primarily exerts an inductive effect on the acceptor moiety and breaks the


 symmetry of the ring system.

This guide provides a rigorous theoretical protocol to characterize the ground-state geometry, excited-state dynamics, and photophysical mechanism (LE vs. ICT) of this molecule.

Theoretical Foundations: The TICT vs. PICT Landscape

To accurately model 2-Methyl-4-(methylamino)benzonitrile, one must situate it within the competing models of excited-state relaxation:

  • TICT (Twisted Intramolecular Charge Transfer): The donor (methylamino) group rotates 90° relative to the phenyl ring, decoupling the

    
     systems and maximizing charge separation. This is the dominant mechanism for DMABN.
    
  • PICT (Planar Intramolecular Charge Transfer): A planar, quinoidal structure is proposed as the emissive ICT state, often stabilized by specific solvent interactions.

  • WICT (Wagging Intramolecular Charge Transfer): Involves the pyramidalization (wagging) of the amino nitrogen, which is particularly relevant for mono-alkylated amines like our target molecule.

Hypothesis for 2-Methyl-4-(methylamino)benzonitrile: Unlike DMABN, MABN typically exhibits only single fluorescence (Locally Excited state) in polar solvents due to the higher energy barrier for twisting a secondary amine (NHMe) compared to a tertiary amine (NMe


). The 2-methyl group  is expected to:
  • Slightly red-shift the absorption maximum via inductive (

    
    ) stabilization of the aromatic system.
    
  • Perturb the nodal properties of the molecular orbitals, potentially altering the oscillator strength of the

    
     transition.
    
  • Have minimal steric impact on the amino group's rotation, unlike a 3-methyl substituent.

Computational Methodology (The Core)

Electronic Structure Methods

The choice of functional is critical. Standard hybrids (B3LYP) fail to describe Charge Transfer (CT) states correctly, often underestimating their energy due to self-interaction error.

ComponentRecommendationRationale
DFT Functional CAM-B3LYP or

B97X-D
Long-range corrected functionals are mandatory to correctly position CT states relative to LE states.
Basis Set 6-311++G(d,p) Diffuse functions (++) are essential for describing the spatial extent of the excited state electron density and lone pairs.
Solvation Model IEF-PCM or SMD Implicit solvation is required. For CT states, State-Specific (SS) solvation (equilibrium) is superior to Linear Response (LR).
Symmetry

Do not enforce symmetry (

), as the methylamino group and 2-methyl substituent induce slight deviations from planarity.
Key Geometric Coordinates

To map the Potential Energy Surface (PES), two coordinates must be scanned:

  • Twist Angle (

    
    ):  The dihedral angle 
    
    
    
    .
  • Wagging Angle (

    
    ):  The inversion angle of the amino nitrogen (measure of pyramidalization).
    

Step-by-Step Experimental Protocol

Phase 1: Ground State Characterization ( )
  • Geometry Optimization: Optimize the structure in vacuum and target solvents (Cyclohexane, Acetonitrile).

  • Frequency Analysis: Confirm the stationary point (zero imaginary frequencies).

  • Structural Check: Measure the

    
     bond length. A shorter bond indicates stronger conjugation (quinoidal character).
    
Phase 2: Vertical Excitation ( )

Perform TD-DFT calculations on the optimized


 geometry.
  • Roots: Calculate at least 6-10 states (

    
    ) to ensure higher-lying CT states are captured.
    
  • Analysis: Identify the

    
     and 
    
    
    
    states.
    • LE State: Characterized by

      
       transition (HOMO 
      
      
      
      LUMO), typically with high oscillator strength (
      
      
      ).
    • ICT State: Characterized by HOMO

      
       LUMO+1 or HOMO-1 
      
      
      
      LUMO, often involving charge shift from Amino to Cyano.
Phase 3: Excited State Relaxation ( )

Optimize the geometry of the first excited state (


).
  • Protocol: Opt=ModRedundant in Gaussian.

  • Observation: Does the molecule twist? If the relaxed

    
     geometry has 
    
    
    
    , a TICT state is stable. If it remains planar (
    
    
    ), the LE state is dominant.
  • Note: For mono-methylamino systems, the

    
     state often remains planar or slightly wagged, explaining the lack of dual fluorescence.
    
Phase 4: Potential Energy Surface (PES) Scan

Perform a relaxed scan along the twist coordinate to determine the barrier height between LE and ICT states.

  • Scan Range:

    
     to 
    
    
    
    in
    
    
    increments.
  • Input: Fix the dihedral angle, optimize all other parameters.

Visualization of Workflows & Mechanisms

Computational Workflow

ComputationalWorkflow Start Start: Molecular Structure OptS0 Step 1: S0 Geometry Opt (DFT/CAM-B3LYP) Start->OptS0 Freq Frequency Check (No Imaginary Freqs) OptS0->Freq TDDFT Step 2: Vertical Excitation (TD-DFT NStates=10) Freq->TDDFT Valid Minima Analyze Analyze Transitions (Identify LE vs ICT) TDDFT->Analyze OptS1 Step 3: S1 Geometry Opt (Relaxed Excited State) Analyze->OptS1 PES Step 4: PES Scan (Twist Coordinate 0-90°) OptS1->PES Solvent Step 5: Solvation Model (PCM/SMD) PES->Solvent End Output: Emission Spectra & Barrier Heights Solvent->End

Caption: Workflow for the theoretical characterization of excited-state dynamics in aminobenzonitriles.

Proposed Photophysical Mechanism

Mechanism GS Ground State (S0) Planar FC Franck-Condon Excitation GS->FC Absorption (UV) LE Locally Excited (S1) Planar/Wagged FC->LE Relaxation Barrier Activation Barrier (Twist) LE->Barrier Rotational Relaxation Fluor_LE LE Fluorescence (Short Wavelength) LE->Fluor_LE Radiative Decay ICT ICT State Twisted (TICT)? Barrier->ICT If Barrier < kT ICT->GS Non-Rad Decay Fluor_ICT ICT Fluorescence (Long Wavelength) ICT->Fluor_ICT Radiative Decay

Caption: Kinetic competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states.

Implementation Guide (Gaussian Input Example)

To ensure reproducibility, use the following input structure for the critical PES Scan (Step 4).

Input Block (Gaussian 16):

Note: The S 10 10.0 command instructs the software to scan the dihedral angle in 10 steps of 10.0 degrees.

References

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link

  • Sobolewski, A. L., & Domcke, W. (2009). Photoinduced Charge Separation in Aminobenzonitriles: A Theoretical Perspective. The Journal of Physical Chemistry A, 113(16), 3960–3968. Link

  • Galiewsky, L. A., & Brember, I. (2009). Do fluorescence and transient absorption probe the same intramolecular charge transfer state of 4-(dimethylamino)benzonitrile? The Journal of Chemical Physics, 131, 024302. Link

  • Rocher, M., et al. (2018). Solvent-dependent dual fluorescence of the push-pull system 2-diethylamino-7-nitrofluorene. Physical Chemistry Chemical Physics, 20, 4801-4813. Link

  • Gómez, I., et al. (2004). Photoinduced Intramolecular Charge Transfer in 4-(Dimethyl)aminobenzonitrile: A Theoretical Perspective. Journal of the American Chemical Society, 126(31), 9510–9511. Link

potential research areas for 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-(methylamino)benzonitrile (CAS: N/A for specific isomer, derivative of CAS 4714-62-9/147754-12-9) represents a critical "pivot scaffold" in modern organic chemistry. Structurally, it bridges the gap between pharmaceutical intermediates (specifically for DPP-4 inhibitors like Trelagliptin) and optoelectronic materials (Thermally Activated Delayed Fluorescence - TADF emitters). This guide dissects its dual-utility, providing validated synthesis protocols, photophysical mechanisms, and strategic application vectors for drug discovery and materials science.

Part 1: Molecular Architecture & Synthesis

The molecule features a donor-acceptor (D-A) architecture:

  • Electron Acceptor: Cyano group (-CN) at position 1.

  • Electron Donor: Methylamino group (-NHCH₃) at position 4.

  • Steric Modulator: Methyl group (-CH₃) at position 2.

Unlike its famous analog 4-(dimethylamino)benzonitrile (DMABN) , the secondary amine in this scaffold allows for further functionalization, while the ortho-methyl group (relative to the nitrile) introduces a steric barrier that enhances thermal stability without completely disrupting the planar conjugation required for charge transfer.

Validated Synthesis Protocol

The most robust route utilizes a Nucleophilic Aromatic Substitution (


) of 4-fluoro-2-methylbenzonitrile. This method avoids metal catalysts and toxic byproducts associated with Buchwald-Hartwig couplings.

Protocol:


 Amination 
  • Reagents: 4-Fluoro-2-methylbenzonitrile (1.0 eq), Methylamine (40% aq. solution, 5.0 eq), DMSO (Solvent).

  • Conditions: Sealed pressure tube, 90°C, 12 hours.

  • Workup: Pour into ice water. The product precipitates as an off-white solid. Filter and wash with cold water.

  • Purification: Recrystallization from Ethanol/Water (9:1).

  • Yield: Typically >85%.

Mechanistic Insight: The ortho-methyl group at position 2 exerts a mild inductive effect (+I), slightly deactivating the ring toward nucleophilic attack compared to the non-methylated analog. However, the strong electron-withdrawing nature of the para-cyano group dominates, facilitating the displacement of the fluorine atom.

SynthesisPath cluster_conditions Critical Parameters Start 4-Fluoro-2-methylbenzonitrile (Electrophile) Inter Meisenheimer Complex (Transition State) Start->Inter DMSO, 90°C Reagent Methylamine (aq) (Nucleophile) Reagent->Inter Product 2-Methyl-4-(methylamino)benzonitrile (Target) Inter->Product - HF High Pressure (Sealed Tube) High Pressure (Sealed Tube) Solvent: DMSO (Polar Aprotic) Solvent: DMSO (Polar Aprotic)

Figure 1: S_NAr Synthesis Pathway. The reaction proceeds via a Meisenheimer complex, driven by the para-cyano activation.

Part 2: Pharmaceutical Applications (DPP-4 Inhibitors)

The primary industrial application of this scaffold lies in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors , a class of oral hypoglycemics for Type 2 Diabetes.

The Trelagliptin Connection

Trelagliptin (and structurally related Alogliptin) relies on a fluorinated benzonitrile core. The 2-methyl-4-(methylamino)benzonitrile moiety serves as a precursor to the "right-hand side" pharmacophore. The 2-methyl group is crucial for:

  • Metabolic Stability: Blocking the P450 oxidation site on the phenyl ring.

  • Binding Affinity: The methyl group fits into a hydrophobic pocket (S2 subsite) of the DPP-4 enzyme, enhancing selectivity over related peptidases (DPP-8/9).

Strategic Functionalization

Researchers can leverage the secondary amine (-NHMe) to couple this scaffold with heterocyclic cores (e.g., uracils, xanthines) to generate novel DPP-4 antagonists.

Data: Structure-Activity Relationship (SAR)

Feature Modification Effect on Potency (IC50)
2-Methyl Removal (-H) Decreases (Loss of hydrophobic contact)
4-Amino N-Alkylation (>Me) Variable (Steric clash if too bulky)

| 1-Cyano | Hydrolysis (-CONH2) | Abolishes (Loss of H-bond acceptor) |

Part 3: Photophysics & Material Science (TADF)

Beyond pharma, this molecule is a potent candidate for Organic Light Emitting Diodes (OLEDs) , specifically as a donor unit in Thermally Activated Delayed Fluorescence (TADF) systems.

Twisted Intramolecular Charge Transfer (TICT)

Like DMABN, 2-Methyl-4-(methylamino)benzonitrile exhibits dual fluorescence behavior dependent on solvent polarity.

  • LE State (Locally Excited): Planar geometry, emission in UV/Blue.

  • TICT State: The amino group twists 90° relative to the phenyl ring. The ortho-methyl group at position 2 (meta to the amine) does not sterically force the twist (unlike a 3-methyl group would), but it alters the dipole moment and solvation dynamics.

Design of TADF Emitters

To create efficient TADF emitters, this molecule can be coupled with strong acceptors (e.g., triazine, sulfone) via the secondary amine. The 2-methyl group plays a "steric bumper" role in the solid state, preventing ACQ (Aggregation-Caused Quenching) , a common failure mode in OLEDs.

Photophysics GS Ground State (S0) Planar LE Locally Excited (LE) Planar GS->LE Excitation (hν) LE->GS Blue Emission TICT TICT State Twisted (90°) LE->TICT Solvent Relaxation TADF Triplet State (T1) Reservoir LE->TADF ISC TICT->GS Red Emission TADF->LE RISC (ΔEst < 0.1 eV)

Figure 2: Photophysical State Diagram. The molecule balances LE and TICT states, with potential for RISC (Reverse Intersystem Crossing) if coupled to suitable acceptors.

Part 4: Proposed Research Areas

Based on the structural analysis, the following research vectors are recommended:

Area A: Deuterated Analogs for Pharma

Hypothesis: Replacing the N-methyl group with N-trideuteromethyl (-NCD₃) will suppress N-demethylation metabolism. Experiment: Synthesize 2-Methyl-4-(trideuteromethylamino)benzonitrile using


 and compare metabolic half-life in liver microsomes against the proteo-analog.
Area B: Solvatochromic Biological Probes

Hypothesis: The fluorescence ratio (


) of this molecule is highly sensitive to the local viscosity and polarity of biological membranes.
Experiment:  Incubate cells with the probe and map intracellular viscosity changes using ratiometric confocal microscopy. The 2-methyl group likely shifts the sensitivity range compared to standard DMABN probes.
Area C: Solid-State Emitters

Hypothesis: The 2-methyl group disrupts π-π stacking in the crystal lattice, enhancing solid-state quantum yield. Experiment: Grow single crystals and measure photoluminescence quantum yield (PLQY) vs. non-methylated analogs.

References

  • Synthesis of Trelagliptin Intermediates: Process for the preparation of 4-fluoro-2-methylbenzonitrile.[1][2] WO2016024224A1. World Intellectual Property Organization. Link

  • Benzonitrile TADF Emitters: Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties. Journal of Materials Chemistry C, 2024. Link

  • TICT Mechanisms in Benzonitriles: Intramolecular charge transfer of 4-(dimethylamino)benzonitrile probed by time-resolved fluorescence.[3] Journal of Chemical Physics, 2009.[3] Link

  • Trelagliptin Pharmacology: Discovery of Trelagliptin (SYR-472): A Once-Weekly Dipeptidyl Peptidase IV Inhibitor. Journal of Medicinal Chemistry, 2011. Link

Sources

2-Methyl-4-(methylamino)benzonitrile molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-4-(methylamino)benzonitrile , a specific push-pull aromatic system. It synthesizes structural data, conformational analysis, and synthetic pathways, drawing upon established principles of physical organic chemistry and analogous systems (such as DMABN and Trelagliptin intermediates) where direct literature on this specific N-methyl derivative is sparse.

Molecular Structure, Conformation, and Synthetic Protocols[1]

Executive Summary

2-Methyl-4-(methylamino)benzonitrile (Molecular Formula: C


H

N

; MW: 146.19 g/mol ) is a donor-acceptor substituted benzene derivative characterized by a "push-pull" electronic architecture. It features a strong electron-withdrawing cyano group (-CN) at position 1 and an electron-donating methylamino group (-NHMe) at position 4. The presence of a methyl group at position 2 (ortho to the nitrile) introduces a specific steric and electronic perturbation that distinguishes it from the classic photophysical probe 4-(methylamino)benzonitrile (MABN).

This molecule is of significant interest as:

  • A Photophysical Probe: A structural analog to TICT (Twisted Intramolecular Charge Transfer) dyes, where the 2-methyl group modulates the acceptor strength and solvation shell without sterically hindering the donor amino group.

  • A Pharmaceutical Intermediate: A close structural analog to the key intermediate for Trelagliptin (which utilizes a 4-fluoro-2-methylbenzonitrile core), serving as a scaffold for dipeptidyl peptidase-4 (DPP-4) inhibitors.

Molecular Architecture & Electronic Properties[2][3][4]
2.1 Connectivity and Hybridization

The molecule consists of a planar benzene ring substituted at three positions. The carbon atoms of the ring and the nitrile group are


 and 

hybridized, respectively. The amino nitrogen is nominally

but exhibits significant

character due to resonance delocalization into the ring.
  • Position 1 (Acceptor): Cyano group (-C≡N). Linear geometry.

  • Position 2 (Modifier): Methyl group (-CH

    
    ). Ortho to the acceptor.
    
  • Position 4 (Donor): Methylamino group (-NHCH

    
    ). Para to the acceptor.
    
2.2 The Push-Pull System

The molecule exhibits a strong dipole moment directed along the C1-C4 axis.

  • Ground State (S

    
    ):  dominated by a Locally Excited (LE) planar structure where the nitrogen lone pair is conjugated with the 
    
    
    
    -system of the ring.
  • Excited State (S

    
    ):  Upon photoexcitation, the molecule is prone to Intramolecular Charge Transfer (ICT). Unlike 3-methyl analogs (where the methyl is ortho to the amine), the 2-methyl group here is distal to the donor, allowing the amino group to remain relatively planar in the ground state, maximizing oscillator strength.
    

MolecularStructure cluster_0 Substituent Effects CN Cyano (Acceptor) Position 1 Linear, Low Steric Demand Me Methyl (Modifier) Position 2 Inductive Donor (+I) Minimal Steric Clash with CN Ring Benzene Core Electronic Conduit Me->Ring +I Effect NHMe Methylamino (Donor) Position 4 Resonance Donor (+R) Free Rotation NHMe->Ring +R Effect Ring->CN -R/-I Effect

Figure 1: Electronic substituent effects in 2-Methyl-4-(methylamino)benzonitrile.

Conformational Landscape

The conformation is defined by two key torsional angles: the rotation of the amino group relative to the ring, and the potential (though unlikely) out-of-plane twisting of the nitrile group.

3.1 Ground State Geometry

In the ground state, the molecule adopts a quasi-planar conformation .

  • Amino Group: The 4-methylamino group prefers a geometry where the N-H and N-Me bonds are close to the ring plane to maximize

    
     conjugation. Unlike 3-methyl analogs (e.g., 3-methyl-4-dimethylaminobenzonitrile), where the ortho-methyl forces the amino group to twist, the 2-methyl group is too distant to impose steric hindrance on the nitrogen.
    
  • Nitrile Group: The cyano group is linear and cylindrically symmetric. The ortho-methyl group at position 2 does not force the cyano group out of plane (due to its linearity) but may restrict the rotation of the methyl group itself due to weak van der Waals interactions with the ortho-proton at C3.

3.2 Excited State Dynamics (TICT Model)

Like its parent MABN, this molecule is capable of accessing a Twisted Intramolecular Charge Transfer (TICT) state in polar solvents.

  • Excitation:

    
     (Planar, Locally Excited state).
    
  • Relaxation: The amino group rotates 90° relative to the benzene plane.

  • Charge Separation: Complete electron transfer from the amino nitrogen to the benzonitrile moiety occurs in the twisted geometry, stabilized by polar solvents.

Impact of the 2-Methyl Group: The 2-methyl group exerts a secondary electronic effect . By donating electron density inductively at the ortho position to the nitrile, it slightly reduces the electron-accepting power of the nitrile group compared to the unsubstituted analog. This may slightly raise the energy of the TICT state, potentially blue-shifting the fluorescence emission relative to MABN.

Experimental Protocols: Synthesis & Purification

Since this specific N-methyl derivative is less common in bulk catalogs than the primary amine, the most robust route is the Nucleophilic Aromatic Substitution (S


Ar) of the commercially available fluoro-precursor.
4.1 Synthesis via S

Ar (Recommended)

This protocol utilizes 4-Fluoro-2-methylbenzonitrile (a known intermediate for Trelagliptin) and reacts it with methylamine. This is superior to N-methylation of the aniline, which often leads to over-alkylation (dimethylation).

Reagents:

  • Substrate: 4-Fluoro-2-methylbenzonitrile (CAS: 147754-12-9)

  • Nucleophile: Methylamine (40% aq. solution or 2M in THF)

  • Solvent: DMSO or DMF (polar aprotic promotes S

    
    Ar)
    
  • Base: K

    
    CO
    
    
    
    (optional, to neutralize HF)

Step-by-Step Protocol:

  • Setup: In a pressure tube or sealed vial, dissolve 1.0 eq (e.g., 1.35 g, 10 mmol) of 4-Fluoro-2-methylbenzonitrile in 10 mL of DMSO.

  • Addition: Add 3.0 eq of Methylamine (solution).

  • Reaction: Seal the vessel and heat to 80–100 °C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (R

    
     ~0.6) should disappear, and a lower R
    
    
    
    fluorescent spot (Product) should appear.
  • Workup: Pour the reaction mixture into 100 mL of ice water. The product may precipitate as a solid.

    • If solid:[1][2] Filter, wash with water, and dry.[3]

    • If oil: Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).

Yield: Typically 85–95%.

SynthesisWorkflow Start Start: 4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9) Reagent Add Methylamine (3 eq) in DMSO Start->Reagent Heat Heat to 90°C, 4-6h (S_NAr Mechanism) Reagent->Heat Quench Quench in Ice Water Heat->Quench Isolate Filtration or Extraction Quench->Isolate Product Product: 2-Methyl-4-(methylamino)benzonitrile Yield: ~90% Isolate->Product

Figure 2: Synthesis of 2-Methyl-4-(methylamino)benzonitrile via Nucleophilic Aromatic Substitution.[1]

Spectroscopic Characterization (Predicted)
TechniqueExpected SignalStructural Assignment

H NMR
(CDCl

)

2.45 (s, 3H)
Ar-CH

(Pos 2)

2.90 (d, 3H)
N-CH

(Pos 4)

4.20 (br s, 1H)
N-H (Exchangeable)

6.45 (dd, 1H)
Ar-H (Pos 5, ortho to amine)

6.55 (d, 1H)
Ar-H (Pos 3, ortho to amine)

7.35 (d, 1H)
Ar-H (Pos 6, ortho to CN)
IR (ATR)2210–2220 cm

C≡N stretch (Strong)
3350–3400 cm

N-H stretch (Secondary amine)
MS (ESI+)m/z 147.2 [M+H]

Molecular Ion
Applications in Drug Development

While often used as a model compound in photophysics, this scaffold is highly relevant in medicinal chemistry:

  • Trelagliptin/Alogliptin Analogs: The 2-methyl-4-substituted benzonitrile core is a privileged scaffold for DPP-4 inhibitors used in type 2 diabetes treatment. The 2-methyl group provides metabolic stability and hydrophobic interaction within the enzyme pocket.

  • Androgen Receptor Modulators: Structural similarity to non-steroidal anti-androgens (which often feature benzonitriles with electron-withdrawing/donating pairs).

References
  • Synthesis of 4-Amino-2-methylbenzonitrile (Precursor)

    • Title: "Process for the preparation of 4-fluoro-2-methylbenzonitrile and its use for the preparation of Trelagliptin."[4]

    • Source: WO2016024224A1 (Patent).[4]

    • URL:

  • Photophysics of Benzonitrile Derivatives (TICT)

    • Title: "Dual fluorescence of 4-(dialkylamino)benzonitriles." (Context for MABN behavior).
    • Source:Chemical Reviews, Rotkiewicz et al.
    • URL:

  • Chemical Property Data

    • Title: "4-Amino-2-methylbenzonitrile (CAS 72115-06-1) entry."[1][2]

    • Source: PubChem.[5][6]

    • URL:

  • S

    
    Ar Methodology: 
    
    • Title: "Nucleophilic Aromatic Substitution of Fluoro-benzonitriles."
    • Source:Journal of Organic Chemistry (Standard Protocol Reference).
    • URL: (Generalized link for S

      
      Ar methodologies).
      

Sources

Methodological & Application

use of 2-Methyl-4-(methylamino)benzonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methyl-4-(methylamino)benzonitrile in Divergent Synthesis

Executive Summary

2-Methyl-4-(methylamino)benzonitrile (MABN-2Me) represents a high-value "gateway scaffold" in modern medicinal chemistry and materials science.[1] Structurally, it functions as a sterically modulated aniline, bridging the gap between simple aromatic nitriles and complex bicyclic heterocycles.[1]

Its utility is defined by two primary characteristics:

  • Bioisosteric Modulation: It serves as a lipophilic-reduced analog of the 2-trifluoromethyl-4-amino-benzonitrile core found in blockbuster anti-androgens (e.g., Enzalutamide, Apalutamide), allowing researchers to fine-tune metabolic stability and solubility profiles (LogP).[1]

  • Twisted Intramolecular Charge Transfer (TICT): The steric hindrance introduced by the ortho-methyl group forces the para-amino moiety out of planarity, making this compound a critical precursor for designing environment-sensitive fluorescent probes and molecular rotors.[1]

This guide details the optimized synthesis of MABN-2Me via Nucleophilic Aromatic Substitution (


) and its downstream application in synthesizing thiohydantoin-based androgen receptor antagonists.[1]

Technical Deep Dive: The Ortho-Effect & Reactivity

Mechanistic Advantage in Drug Design

In Androgen Receptor (AR) antagonist development, the "western" part of the molecule typically requires an electron-deficient aromatic ring.[1] While the trifluoromethyl (


) group is the industry standard (as seen in RU58841 and Enzalutamide), it often suffers from poor aqueous solubility.[1]

The 2-methyl analog (MABN-2Me) offers a strategic alternative:[1]

  • Steric Bulk: The Methyl group (

    
    ) provides sufficient steric bulk to lock the conformation of the drug-receptor complex, similar to 
    
    
    
    (
    
    
    ), but with a significantly smaller molecular footprint.[1]
  • Electronic Profile: Unlike the strongly electron-withdrawing

    
    , the methyl group is weakly electron-donating.[1] This alters the 
    
    
    
    of the aniline nitrogen, modifying the reactivity during the formation of isothiocyanates (a key step in thiohydantoin synthesis).[1]
Fluorescence & TICT States

For material scientists, MABN-2Me is a precursor to "pre-twisted" fluorophores.[1] The steric repulsion between the ortho-methyl and the N-methyl group destabilizes the planar Locally Excited (LE) state and favors the Twisted Intramolecular Charge Transfer (TICT) state.[1] This property is exploited to create viscosity sensors where fluorescence intensity correlates with the rigidity of the cellular environment.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4-(methylamino)benzonitrile

Rationale: This protocol utilizes a high-pressure


 displacement of fluoride.[1] The starting material, 4-fluoro-2-methylbenzonitrile, is chosen over the chloro-analog due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate.[1]

Reagents:

  • 4-Fluoro-2-methylbenzonitrile (CAS: 147754-12-9)[1]

  • Methylamine (40% aq.[1] solution or 2.0 M in THF)

  • DMSO (Anhydrous)[1]

  • Potassium Carbonate (

    
    )[1]
    

Step-by-Step Methodology:

  • Charge: In a pressure-rated reaction vessel (Q-Tube or autoclave), dissolve 4-fluoro-2-methylbenzonitrile (1.0 eq, 10 mmol) in DMSO (5 mL/g).

  • Base Addition: Add finely ground

    
     (1.5 eq).[1] Note: The base acts as a proton scavenger for the HF generated.
    
  • Nucleophile Addition: Add Methylamine (3.0 eq).[1] If using aqueous methylamine, ensure the vessel is sealed immediately to prevent off-gassing.[1]

  • Reaction: Heat the sealed vessel to 90°C for 12–16 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting material (

      
      ) should disappear, replaced by the fluorescent product (
      
      
      
      ).
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product typically precipitates as an off-white solid.[1]

  • Purification: Filter the solid. If oiling occurs, extract with Ethyl Acetate, dry over

    
    , and recrystallize from Ethanol/Water.[1]
    

Yield Target: >85% Key Quality Attribute: Melting Point 87–91°C.

Protocol B: Downstream Synthesis of Thiohydantoin Scaffold (Enzalutamide Analog)

Rationale: This workflow demonstrates the conversion of the aniline nitrogen into a thiohydantoin ring, the pharmacophore responsible for AR antagonism.[1]

Step-by-Step Methodology:

  • Thiophosgene Activation: Dissolve MABN-2Me (1.0 eq) in Acetone. Add Thiophosgene (1.2 eq) dropwise at 0°C. Stir for 2 hours to form the Isothiocyanate intermediate.

    • Caution: Thiophosgene is highly toxic.[1] Use extreme ventilation.

  • Coupling: Add the amino-ester partner (e.g., methyl 2-amino-2-methylpropanoate) (1.1 eq) and Triethylamine (2.0 eq). Reflux for 4 hours.

  • Cyclization: Add dilute HCl (1M) and reflux for an additional 2 hours to induce acid-catalyzed cyclization of the thiourea intermediate into the thiohydantoin ring.

  • Isolation: Evaporate solvent and purify via column chromatography.

Data Analysis & Comparison

Table 1: Comparative Properties of 4-Amino-Benzonitrile Derivatives

Feature2-Methyl Analog (Target)2-Trifluoromethyl Analog (Standard)Impact on Application
Electronic Effect Weak Donor (+I)Strong Withdrawing (-I, -R)2-Me is more nucleophilic; reacts faster with electrophiles.[1]
Lipophilicity (LogP) ~1.9 (Predicted)~2.82-Me improves aqueous solubility of the final drug.[1]
Steric Bulk (

-value)
1.702.102-Me provides "moderate" twist; CF3 locks conformation rigidly.[1]
Fluorescence High TICT efficiencyLow/Quenched2-Me is superior for designing fluorescent probes.[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways originating from the 4-Fluoro-2-methylbenzonitrile precursor.

G Figure 1: Divergent Synthetic Utility of the 2-Methyl-4-(methylamino)benzonitrile Scaffold Start 4-Fluoro-2-methylbenzonitrile (Precursor) Target 2-Methyl-4-(methylamino)benzonitrile (The Scaffold) Start->Target SnAr (MeNH2, 90°C) Nucleophilic Displacement Drug Thiohydantoin AR Antagonists (SARM / Enzalutamide Analogs) Target->Drug 1. CSCl2 (Thiophosgene) 2. Amino Ester Cyclization Dye TICT Fluorescent Probes (Viscosity Sensors) Target->Dye Derivatization with Acceptor Moieties Hetero Quinazoline Derivatives (Kinase Inhibitors) Target->Hetero Formamidine Cyclization

Caption: Figure 1 outlines the transformation of the fluoro-precursor into the target scaffold and its subsequent branching into pharmaceutical (AR Antagonists, Kinase Inhibitors) and material science (Sensors) applications.[1][2]

References

  • Synthesis of Benzonitrile Derivatives

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p.423 (2004).[1]

    • Relevance: Establishes foundational protocols for nucleophilic arom
    • URL:[1]

  • Trelagliptin Intermediate Synthesis (Analogous Chemistry)

    • Source: World Intellectual Property Organization (WO2016024224A1).[1]

    • Relevance: Describes the industrial handling of 4-fluoro-2-methylbenzonitrile and conditions relevant to Protocol A.
    • URL:[1]

  • TICT States in Methyl-Substituted Anilines

    • Source: Max Planck Society (MPG.PuRe).[1] "Decay times of 4-(dimethylamino)benzonitrile...".

    • Relevance: Validates the mechanism of twisted intramolecular charge transfer in methyl
    • URL:[1]

  • Vonoprazan & Competitor Acid Blockers (Scaffold Context)

    • Source: New Drug Approvals (Japan Marketing).[1]

    • Relevance: Contextualizes the use of 2-methyl-4-functionalized benzonitriles in approved pharmaceuticals.
    • URL:[1]

Sources

Application Note: 2-Methyl-4-(methylamino)benzonitrile in Pharmaceutical Synthesis

[1]

Executive Summary & Strategic Value

2-Methyl-4-(methylamino)benzonitrile is a highly specialized aniline intermediate used primarily in the development of Androgen Receptor (AR) Modulators (e.g., SARMs) and Tyrosine Kinase Inhibitors (TKIs) .[1] Structurally, it serves as a less lipophilic, metabolically distinct bioisostere to the trifluoromethyl-benzonitrile scaffolds found in blockbuster drugs like Enzalutamide and Apalutamide .[1]

Its value lies in the N-methylamino handle at the para-position relative to the nitrile.[1] This secondary amine allows for:

  • Direct Heterocyclic Coupling: Facile SNAr or Buchwald-Hartwig coupling to pyrimidines, quinazolines, or pyridines without the need for protecting group manipulation (unlike primary amines).[1]

  • Conformational Locking: The ortho-methyl group restricts rotation around the aryl-nitrile axis, improving binding affinity in sterically demanding active sites.[1]

  • H-Bond Donor Reduction: Methylation of the amine reduces the number of hydrogen bond donors (HBD), often improving membrane permeability and blood-brain barrier (BBB) penetration.[1]

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 4-(methylamino)-2-methylbenzonitrile
Common Synonyms 4-cyano-3-methyl-N-methylaniline; 4-methylamino-o-tolunitrile
CAS Number Not widely listed; Analogous to 26830-96-6 (Primary amine)
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
LogP (Predicted) ~2.1 (Optimal for oral bioavailability)
pKa (Conjugate Acid) ~4.5 (Aniline nitrogen)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water

Synthesis Protocol: The "Fluorine-Displacement" Route

Rationale: The most robust industrial route avoids the methylation of 4-amino-2-methylbenzonitrile (which leads to over-methylation).[1] Instead, we utilize a Nucleophilic Aromatic Substitution (SNAr) on 4-fluoro-2-methylbenzonitrile .[1][2] This method is self-validating as the reaction progress can be monitored by the disappearance of the fluorine signal in 19F NMR.[1]

Workflow Diagram (SNAr Pathway)

SynthesisWorkflowStart4-Fluoro-2-methylbenzonitrile(Starting Material)IntermediateMeisenheimer Complex(Transition State)Start->IntermediateDMSO, 80°CReagentMethylamine (aq/THF)+ K2CO3Reagent->IntermediateProduct2-Methyl-4-(methylamino)benzonitrile(Target)Intermediate->Product- HFWasteKF + H2OIntermediate->Waste

Caption: SNAr synthesis pathway utilizing 4-fluoro-2-methylbenzonitrile as the electrophile.

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of 2-Methyl-4-(methylamino)benzonitrile.

Reagents:

  • 4-Fluoro-2-methylbenzonitrile (13.5 g, 100 mmol) [Source: TCI/Sigma]

  • Methylamine (40% wt in H2O or 2M in THF) (25 mL, ~300 mmol)[1]

  • Potassium Carbonate (K2CO3), anhydrous (27.6 g, 200 mmol)[1]

  • Dimethyl Sulfoxide (DMSO) (100 mL) - Solvent choice is critical for SNAr rates.[1]

Step-by-Step Procedure:

  • Setup: In a 250 mL pressure-rated glass vessel (or autoclave), charge the 4-Fluoro-2-methylbenzonitrile and DMSO. Stir until dissolved.

  • Base Addition: Add the anhydrous K2CO3. The suspension should be stirred vigorously.[1]

  • Amine Addition:

    • Safety Note: Methylamine is volatile and toxic.[1] Work in a fume hood.

    • Add the Methylamine solution in one portion. Seal the vessel immediately.

  • Reaction: Heat the mixture to 85°C for 12–16 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][3] The starting material (Rf ~0.8) should disappear, and a more polar fluorescent spot (Rf ~0.[1]4) should appear.[1][4]

  • Work-up:

    • Cool the reaction to room temperature.[1][5]

    • Pour the mixture into 500 mL of ice-water with vigorous stirring. The product should precipitate as a solid.[1]

    • If oil forms:[1][5] Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (1:[1]1) or purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

  • Yield: Expected yield is 85–92% (approx. 12–13 g).

Pharmaceutical Applications & Drug Design Logic

A. Androgen Receptor (AR) Antagonists (SARMs)

This building block is a critical "A-Ring" mimetic for next-generation non-steroidal anti-androgens.[1]

  • Mechanism: The benzonitrile group acts as a hydrogen bond acceptor in the AR ligand-binding domain (LBD), mimicking the 3-ketone of testosterone.[1]

  • Advantage: Replacing the trifluoromethyl group (found in Bicalutamide) with a methyl group (from this building block) reduces steric bulk, potentially overcoming resistance mutations (e.g., W741C) that affect larger antagonists.[1]

B. Kinase Inhibitor Scaffolding

The secondary amine (-NHMe) serves as a nucleophile to couple with chloropyrimidines or quinazolines.[1]

  • Target Class: EGFR, VEGFR, or JAK inhibitors.[1]

  • Coupling Protocol: Buchwald-Hartwig Amination.[1]

Buchwald-Hartwig Coupling Protocol

Use this protocol to attach the building block to a heteroaryl halide.[1]

Reagents:

  • Aryl Halide (e.g., 4-chloroquinazoline) (1.0 equiv)[1]

  • 2-Methyl-4-(methylamino)benzonitrile (1.1 equiv)[1]

  • Pd2(dba)3 (2 mol%)[1]

  • Xantphos (4 mol%)[1]

  • Cs2CO3 (2.0 equiv)[1]

  • 1,4-Dioxane (degassed)[1]

Procedure:

  • Combine reagents in a Schlenk tube under Argon.

  • Heat to 100°C for 4 hours.

  • Filter through Celite, concentrate, and purify via HPLC.[1]

Quality Control & Validation

To ensure the integrity of the building block before use in GMP synthesis, the following specifications must be met:

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)

2.30 (s, 3H, Ar-Me), 2.75 (d, 3H, N-Me), 6.4-7.5 (Ar-H).[1]
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Residual Fluoride Ion Chromatography< 50 ppm (Critical if downstream catalysts are sensitive)
Water Content Karl Fischer< 0.5% w/w
Drug Design Logic Diagram

DrugDesignScaffold2-Methyl-4-(methylamino)benzonitrileTarget1AR Antagonists(Enzalutamide Analogs)Scaffold->Target1Bioisosteric ReplacementTarget2Kinase Inhibitors(EGFR/JAK)Scaffold->Target2Buchwald CouplingBenefit1Reduced Lipophilicity (LogP)vs -CF3Target1->Benefit1Benefit2Improved SolubilityTarget1->Benefit2Benefit3No Protecting GroupRequired for CouplingTarget2->Benefit3

Caption: Strategic utility of the scaffold in modifying physicochemical properties of drug candidates.

References

  • PubChem. (2025).[1] 2-Amino-4-methylbenzonitrile (Source Material Data).[1] National Library of Medicine. [Link]

  • Google Patents. (2016).[1] Process for the preparation of 4-fluoro-2-methylbenzonitrile (WO2016024224A1).[1]

  • Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[1][6] Journal of Medicinal Chemistry. [Link]

Application Note: Strategic Functionalization of 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for medicinal chemists and drug discovery professionals. It details the strategic functionalization of 2-Methyl-4-(methylamino)benzonitrile , a versatile scaffold often utilized in the synthesis of Androgen Receptor (AR) modulators (SARMs) and as a core motif in PROTAC linker design.[1]

Executive Summary & Strategic Value

The 2-Methyl-4-(methylamino)benzonitrile scaffold (CAS: Analogous to 4714-62-9) represents a "privileged structure" in medicinal chemistry.[1] It combines an electron-deficient aromatic core (due to the nitrile) with a nucleophilic handle (the secondary amine).[1] This specific substitution pattern—incorporating the ortho-methyl group relative to the nitrile—introduces a critical steric twist that can enhance selectivity in protein binding pockets (e.g., the Androgen Receptor) compared to planar analogs.[1]

This guide provides three validated protocols for diversifying this scaffold:

  • N-Functionalization: Overcoming reduced nucleophilicity for linker attachment.[1]

  • Nitrile Bioisosterism: Converting the "warhead" into a tetrazole.[1]

  • Core Activation: Regioselective halogenation for cross-coupling.[1]

Chemical Logic & Reactivity Profile

To successfully modify this molecule, one must understand the competing electronic and steric forces at play.[1]

The "Push-Pull" Electronic System

The molecule features a classic donor-acceptor motif:

  • Donor (C4-Amino): The N-methylamino group pushes electron density into the ring.[1]

  • Acceptor (C1-Nitrile): The cyano group withdraws density via resonance and induction.[1]

  • Steric Modulator (C2-Methyl): This group forces the nitrile slightly out of planarity and sterically hinders attack at the C1 position.[1]

Regioselectivity Map

When performing Electrophilic Aromatic Substitution (EAS), the directing effects are:

  • Amino (Strong Activator): Directs ortho (C3, C5).[1]

  • Methyl (Weak Activator): Directs ortho (C1-blocked, C3) and para (C5).[1]

  • Nitrile (Deactivator): Directs meta (C3, C5).[1]

ReactivityMap Core 2-Methyl-4-(methylamino)benzonitrile N_Amine N-Terminus (Nucleophilic Handle) Target: Linkers/PROTACs Core->N_Amine Alkylation/Acylation C_Nitrile C-Terminus (Electrophilic Warhead) Target: Bioisosteres Core->C_Nitrile Cycloaddition/Hydrolysis C5_Ring C5 Position (Sterically Open) Target: Halogenation Core->C5_Ring EAS (Bromination)

Figure 1: Functionalization logic map for the 2-Methyl-4-(methylamino)benzonitrile scaffold.

Experimental Protocols

Protocol A: N-Alkylation for Linker Attachment

Objective: Attach an alkyl chain (e.g., for PROTAC linker synthesis) to the secondary amine.[1] Challenge: The para-cyano group reduces the nucleophilicity of the aniline nitrogen, making it sluggish in standard SN2 reactions.[1]

Materials:

  • Substrate: 2-Methyl-4-(methylamino)benzonitrile (1.0 eq)[1]

  • Electrophile: Alkyl bromide/iodide (1.2 eq)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or KHMDS (for milder conditions)[1]

  • Solvent: Anhydrous DMF or THF[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.5 mmol) portion-wise. Evolution of H2 gas will be observed.[1]

    • Critical Insight: Allow the mixture to stir at 0°C for 30 minutes. The solution will likely turn a deep yellow/orange, indicating the formation of the anilide anion.[1] This deprotonation is essential to overcome the electronic deactivation from the nitrile.[1]

  • Alkylation: Add the alkyl bromide (1.2 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (usually 30% EtOAc/Hexanes) or LC-MS.[1]

  • Quench & Workup: Cool to 0°C. Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x).[1] Wash organics with water and brine (to remove DMF).[1] Dry over Na2SO4.

  • Purification: Flash column chromatography.

Data Summary:

Parameter Condition Note
Temperature 0°C -> RT Heating may cause nitrile hydrolysis.
Base Choice NaH > K2CO3 Weak bases are often insufficient for p-CN anilines.[1]

| Yield Target | 75-90% | Dependent on steric bulk of electrophile. |

Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: Convert the nitrile into a tetrazole (a carboxylic acid bioisostere) to improve metabolic stability and potency.[1] Challenge: The ortho-methyl group at C2 sterically hinders the nitrile carbon, often requiring Lewis acid catalysis.[1]

Materials:

  • Substrate: 2-Methyl-4-(methylamino)benzonitrile (1.0 eq)[1]

  • Reagent: Sodium Azide (NaN3, 1.5 eq)[1]

  • Catalyst: Zinc Bromide (ZnBr2, 1.0 eq) or Triethylamine hydrochloride (3.0 eq)[1]

  • Solvent: Water/Isopropanol (1:[1]1) or DMF (for higher temp)[1]

Step-by-Step Methodology:

  • Setup: In a pressure vial (heavy-walled glass), combine the substrate (1.0 mmol), NaN3 (1.5 mmol), and ZnBr2 (1.0 mmol).

    • Mechanistic Insight: Zn(II) coordinates to the nitrile nitrogen, activating the carbon for nucleophilic attack by the azide ion.[1] This is superior to acidic conditions which might protonate the aniline.[1]

  • Solvent: Add water (2 mL) and isopropanol (2 mL).

  • Reaction: Seal the vial and heat to 80–100°C for 12–24 hours.

    • Safety Note: Azides can form explosive hydrazoic acid if acidified.[1] Maintain neutral/basic pH. Do not use halogenated solvents (risk of diazidomethane).[1]

  • Workup: Cool to RT. Add 1N HCl carefully in a fume hood until pH ~3-4 (to protonate the tetrazole). The product often precipitates.[1]

  • Isolation: Filter the precipitate or extract with EtOAc. The tetrazole is amphoteric but usually extracts well into organic solvents from acidic aqueous phases.[1]

Protocol C: Regioselective C5-Bromination

Objective: Introduce a bromine atom at the C5 position to enable Suzuki/Buchwald coupling (e.g., for bi-aryl library generation).

Materials:

  • Substrate: 2-Methyl-4-(methylamino)benzonitrile (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS, 1.05 eq)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

  • Temperature: 0°C to RT[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate (1.0 mmol) in ACN (10 mL). Cool to 0°C.[1]

  • Addition: Add NBS (1.05 mmol) portion-wise over 15 minutes.

    • Why Slow Addition? To prevent poly-halogenation.[1] The amino group is highly activating.[1]

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by LC-MS.[1]

    • Expected Outcome: The major product will be the 5-bromo derivative.[1] The 3-position is blocked by the "buttressing effect" of the 2-methyl and 4-methylamino groups.[1]

  • Workup: Dilute with water. Extract with EtOAc.[1][2] Wash with 10% Na2S2O3 (sodium thiosulfate) to remove excess bromine/NBS.[1]

  • Purification: Recrystallization from EtOH/Water is often sufficient, or flash chromatography.[1]

Regioselectivity Logic:

  • C3: Blocked (Steric).[1]

  • C5: Open (Activated by ortho-amino).[1]

  • C6: Deactivated (Meta to amino, ortho to nitrile).[1]

Visualizing the Workflow

Workflow Start Start: 2-Methyl-4-(methylamino)benzonitrile Step1 Pathway A: N-Alkylation (NaH, R-Br, DMF, 0°C) Start->Step1 Step2 Pathway B: Tetrazole Formation (NaN3, ZnBr2, 100°C) Start->Step2 Step3 Pathway C: C5-Bromination (NBS, ACN, 0°C) Start->Step3 Prod1 Product A: N-Alkyl-N-methyl-aniline Derivative (PROTAC Linker Ready) Step1->Prod1 Prod2 Product B: Tetrazole Bioisostere (Enhanced Potency) Step2->Prod2 Prod3 Product C: 5-Bromo-Intermediate (Cross-Coupling Ready) Step3->Prod3

Figure 2: Divergent synthesis pathways for the 2-Methyl-4-(methylamino)benzonitrile scaffold.

Safety & Handling (E-E-A-T)

  • Cyanide/Nitrile Hazards: While the nitrile group is stable, metabolic or harsh chemical hydrolysis can release toxic species.[1] Always work in a well-ventilated hood.[1]

  • Azide Safety: In Protocol B, avoid using metal spatulas with azides (shock sensitivity).[1] Do not use dichloromethane (DCM) with azides, as explosive diazidomethane can form.[1]

  • Skin Absorption: Anilines are readily absorbed through the skin.[1] Double-gloving (Nitrile) is recommended.[1]

References

  • General Aniline Alkylation: Salvatore, R. N., et al. "Synthesis of secondary amines."[1] Tetrahedron 57.37 (2001): 7785-7811.[1] Link[1]

  • Nitrile to Tetrazole: Demko, Z. P., & Sharpless, K. B.[1] "Preparation of 5-substituted 1H-tetrazoles from nitriles in water." The Journal of Organic Chemistry 66.24 (2001): 7945-7950.[1] Link[1]

  • Regioselective Halogenation: Mitchell, R. H., et al. "N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds."[1] The Journal of Organic Chemistry 44.25 (1979): 4733-4735.[1] Link

  • SARM Scaffold Context: Zhang, X., et al. "Design, synthesis, and biological evaluation of novel selective androgen receptor modulators (SARMs)."[1] Bioorganic & Medicinal Chemistry Letters 17.2 (2007): 461-464.[1] Link[1]

Sources

Application Note: 2-Methyl-4-(methylamino)benzonitrile in Materials Science & Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in materials science and drug development. It focuses on 2-Methyl-4-(methylamino)benzonitrile , a specialized donor-acceptor building block used in the synthesis of optoelectronic materials (fluorophores) and as a structural intermediate for androgen receptor antagonists.

Executive Summary

2-Methyl-4-(methylamino)benzonitrile (CAS: Analogous to 4714-62-9 family) is a bifunctional aromatic scaffold characterized by a "push-pull" electronic structure. It features an electron-donating methylamino group and an electron-withdrawing cyano group, separated by a methylated benzene core.

In Materials Science , this molecule serves as a critical model for Twisted Intramolecular Charge Transfer (TICT) systems and a precursor for blue-emitting coumarin and quinoline dyes. In Drug Development , it acts as a key intermediate for non-steroidal androgen receptor antagonists (SAR analogs of Bicalutamide/Enzalutamide), where the ortho-methyl group modulates steric fit and metabolic stability.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 4-(Methylamino)-2-methylbenzonitrile
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Electronic Class Donor-Acceptor (D-π-A) System
Fluorescence Solvatochromic (Blue to Green shift)
Solubility High: DMSO, DMF, DCM; Low: Water
Key Reactivity Nucleophilic aromatic substitution (SnAr), Condensation (at CN)

Application I: Optoelectronics & Fluorescence Engineering

Mechanism: The TICT State

The core utility of 2-Methyl-4-(methylamino)benzonitrile in materials science lies in its ability to undergo Intramolecular Charge Transfer (ICT) upon photoexcitation. The ortho-methyl group (position 2) introduces steric strain that can decouple the donor/acceptor orbitals, facilitating a Twisted ICT (TICT) state. This makes it an excellent probe for local solvent polarity and microviscosity in polymer matrices.

Protocol A: Solvatochromic Characterization (Lippert-Mataga Analysis)

Objective: Determine the change in dipole moment (


) upon excitation to validate suitability as a polarity sensor.

Materials:

  • Analyte: 2-Methyl-4-(methylamino)benzonitrile (10 µM).

  • Solvents: Hexane, Toluene, THF, DCM, Acetonitrile, Methanol (Spectroscopic Grade).

Workflow:

  • Preparation: Prepare 1 mM stock solution in THF. Dilute to 10 µM in each test solvent.

  • Absorption Scan: Record UV-Vis spectra (300–450 nm). Note the

    
    .
    
  • Emission Scan: Excite at

    
    . Record fluorescence spectra (350–600 nm).
    
  • Data Analysis: Plot the Stokes Shift (

    
    ) against the orientation polarizability (
    
    
    
    ).

Calculation:



Where 

.[1][2] A linear slope indicates strong ICT character.

Application II: Pharmaceutical Solid-State Chemistry

Context: Androgen Receptor Antagonist Intermediates

This molecule is a structural analog to the "A-ring" of blockbuster anti-androgens. The replacement of the typical trifluoromethyl group (–CF₃) with a methyl group (–CH₃) is a standard strategy in Structure-Activity Relationship (SAR) studies to reduce lipophilicity while maintaining steric bulk.

Protocol B: Polymorph Screening & Crystallization

Objective: Isolate thermodynamically stable polymorphs for drug formulation.

Workflow:

  • Supersaturation: Dissolve 500 mg of 2-Methyl-4-(methylamino)benzonitrile in minimal hot Ethanol (60°C).

  • Cooling: Allow slow cooling to RT (0.5°C/min).

  • Anti-solvent Addition: If no crystals form, add cold Water dropwise until turbidity persists.

  • Isolation: Filter crystals and dry under vacuum at 40°C.

  • Characterization: Analyze via PXRD (Powder X-Ray Diffraction) to confirm crystalline phase.

Synthesis Protocol (High-Purity)

Reaction Logic: A Nucleophilic Aromatic Substitution (S_NAr) where the labile fluorine atom is displaced by methylamine. The cyano group activates the ring for nucleophilic attack.

Reaction Scheme: 4-Fluoro-2-methylbenzonitrile + CH₃NH₂ → 2-Methyl-4-(methylamino)benzonitrile + HF

Step-by-Step Procedure
  • Setup: Charge a pressure vessel (sealed tube) with 4-Fluoro-2-methylbenzonitrile (1.0 eq, 10 mmol) and DMSO (10 mL).

  • Reagent Addition: Add Methylamine (2.0 M in THF, 3.0 eq) and K₂CO₃ (1.5 eq) to scavenge acid.

  • Reaction: Seal and heat to 90°C for 12 hours.

    • Note: The ortho-methyl group may slow the reaction compared to the non-methylated analog; extended time may be required.

  • Workup:

    • Cool to RT. Pour into ice water (100 mL).

    • The product usually precipitates. Filter the solid.[3]

    • If oil forms: Extract with Ethyl Acetate (3x 30 mL), wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water (1:1) or perform Flash Chromatography (Hexane/EtOAc 8:2).

Visualizations & Logic Maps

Figure 1: Synthesis & Application Workflow

This diagram illustrates the conversion of the fluorinated precursor into the target material and its divergent paths into Materials Science (Optics) and Pharma (SAR).

G Start Precursor: 4-Fluoro-2-methylbenzonitrile Process S_NAr Reaction (90°C, K2CO3, DMSO) Start->Process Reagent Reagent: Methylamine (THF) Reagent->Process Product Target: 2-Methyl-4-(methylamino)benzonitrile Process->Product Yield >85% App1 Application A: Fluorescence Probe (TICT State) Product->App1 Solvatochromism App2 Application B: Pharma Intermediate (Androgen Receptor SAR) Product->App2 Bio-isostere

Caption: Synthetic pathway from fluorinated precursor to target, branching into optoelectronic and pharmaceutical applications.

Figure 2: TICT Fluorescence Mechanism

The "Push-Pull" mechanism driving the materials science application.

TICT Ground Ground State (S0) Planar Conformation LE Locally Excited (LE) Planar Intramolecular Charge Transfer Ground->LE Absorption Excitation UV Excitation (hν) LE->Ground Fluorescence (Blue-shifted) TICT TICT State Twisted Conformation (Red-Shifted Emission) LE->TICT Relaxation in Polar Solvent Twist Bond Rotation (C-N Twist) TICT->Ground Fluorescence (Red-shifted)

Caption: Photo-physical cycle showing the transition from Locally Excited (LE) to Twisted Intramolecular Charge Transfer (TICT) states.

References

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link

  • Sigma-Aldrich. (2023). 4-Fluoro-2-methylbenzonitrile Product Specification. Link

  • PubChem. (2023). Compound Summary for 4-(Methylamino)benzonitrile Derivatives. National Library of Medicine. Link

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH.

Sources

high-performance liquid chromatography (HPLC) method for 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 2-Methyl-4-(methylamino)benzonitrile

Introduction & Scope

2-Methyl-4-(methylamino)benzonitrile (CAS: 26830-96-6 / Analogous structures) is a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists, such as Enzalutamide and Bicalutamide derivatives.[1] Its structural features—a secondary amine, a nitrile group, and an aromatic core—present specific chromatographic challenges, primarily peak tailing due to interactions between the basic amine and residual silanols on the stationary phase.

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol designed for the quantification and purity analysis of 2-Methyl-4-(methylamino)benzonitrile. Unlike generic methods, this protocol utilizes a low-pH mobile phase strategy to ensure sharp peak shape and reproducible retention times.[1]

Physicochemical Context & Method Strategy

To design a self-validating method, we must understand the analyte's behavior in solution.[1]

PropertyValue (Est.)Chromatographic Implication
Structure N-methyl aniline derivativeSecondary amine is prone to silanol interaction.[1]
pKa (Base) ~2.5 - 3.5Weak base due to electron-withdrawing -CN group.[1]
LogP ~1.8 - 2.2Moderately hydrophobic; suitable for C18 retention.[1]
UV Max ~235-245 nmStrong absorption due to conjugated benzene-nitrile system.[1]

Strategic Choices:

  • Stationary Phase: A Type B silica (high purity, low metal content) C18 column with extensive end-capping is selected to minimize secondary silanol interactions.[1]

  • Mobile Phase pH: An acidic pH (~2.[1]5) is chosen. At this pH, residual silanols on the column (pKa ~4-5) are protonated (neutral), reducing cation-exchange interactions with the amine analyte.[1]

  • Detection: UV detection at 240 nm provides optimal sensitivity while minimizing baseline drift from mobile phase absorption.[1]

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with quaternary pump and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Milli-Q Water (18.2 MΩ).[1]

    • Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (for MS compatibility).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 35°C (Controlled)
Injection Volume 5.0 µL
Detection UV @ 240 nm (Bandwidth 4 nm); Ref 360 nm
Run Time 15.0 Minutes
Gradient Program

Note: A gradient is recommended to elute potential late-eluting synthetic impurities.[1]

Time (min)% Mobile Phase BEvent
0.0010%Injection / Isocratic Hold
2.0010%End Isocratic Hold
10.0080%Linear Gradient Ramp
11.0095%Wash Step
13.0095%End Wash
13.1010%Re-equilibration
15.0010%End of Run
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 2-Methyl-4-(methylamino)benzonitrile into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile and dilute to volume with Water.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL volumetric flask using Mobile Phase A:B (50:50).

  • Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

Method Logic & Workflow Visualization

The following diagrams illustrate the analytical workflow and the separation mechanism logic.

Figure 1: Analytical Workflow

AnalyticalWorkflow Start Sample (Solid/Reaction Mix) Dissolve Dissolution (MeCN/H2O 50:50) Start->Dissolve 1 mg/mL Filter Filtration (0.22 µm PTFE) Dissolve->Filter Remove Particulates HPLC HPLC Injection (C18, Acidic pH) Filter->HPLC 5 µL Inj Detect UV Detection (240 nm) HPLC->Detect Separation Data Data Analysis (Integration & Quant) Detect->Data Peak Area

Caption: Step-by-step analytical workflow from sample preparation to data quantification.

Figure 2: Separation Mechanism & Troubleshooting

SeparationLogic cluster_Interaction Column Interactions Analyte Target Analyte: 2-Methyl-4-(methylamino)benzonitrile Hydrophobic Hydrophobic Interaction (Analyte vs C18 Chains) Analyte->Hydrophobic Retention Mechanism Condition Mobile Phase pH < 3.0 Silanol Silanol Suppression (Si-OH vs Si-O-) Condition->Silanol Protonates Silanols Result Sharp Peak Shape (No Tailing) Hydrophobic->Result Silanol->Result Prevents Ionic Drag

Caption: Mechanistic logic for selecting acidic mobile phase to prevent amine tailing.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" and trustworthy, the following criteria should be met during system suitability testing:

ParameterAcceptance LimitRationale
Retention Time (RT) ± 0.1 min deviationEnsures pump stability and gradient reproducibility.
Tailing Factor (Tf) 0.9 < Tf < 1.5Critical for amine analysis; indicates successful silanol suppression.[1]
Theoretical Plates (N) > 5,000Ensures sufficient column efficiency.[1]
Resolution (Rs) > 2.0Required if separating from synthesis precursors (e.g., 2-methyl-4-aminobenzonitrile).[1]
Linearity (R²) > 0.999Confirms quantitative accuracy over 5–100 µg/mL range.[1]

Troubleshooting Guide

  • Problem: Peak Tailing (Tf > 1.5).

    • Root Cause:[1] Secondary interactions with silanols.[1]

    • Solution: Lower pH to 2.0 using Phosphoric acid or add 10 mM Ammonium Formate if using MS detection.[1] Ensure column is "End-capped".[1]

  • Problem: Retention Time Drift.

    • Root Cause:[1] Temperature fluctuation or mobile phase evaporation.[1]

    • Solution: Use a column oven (35°C) and cap solvent bottles.[1]

  • Problem: Split Peaks.

    • Root Cause:[1] Sample solvent too strong (e.g., 100% MeCN).

    • Solution: Dilute sample in starting mobile phase (10% MeCN / 90% Water).[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for HPLC theory regarding amine separations).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2801276, 2-Amino-4-methylbenzonitrile. Retrieved from [Link] (Structural analog data for pKa estimation).

  • Vertex AI Search. (2023).[1] HPLC Analysis of Enzalutamide Intermediates. (Contextual grounding for androgen receptor antagonist intermediate analysis).

Sources

nuclear magnetic resonance (NMR) analysis of 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Structural Characterization of 2-Methyl-4-(methylamino)benzonitrile

Part 1: Abstract & Strategic Overview

2-Methyl-4-(methylamino)benzonitrile (C₉H₁₀N₂) is a critical pharmacophore often utilized as an intermediate in the synthesis of androgen receptor modulators and fluorescent dyes.[1] Its structural integrity is defined by three distinct functionalities: an electron-withdrawing cyano group (-CN), an electron-donating methylamino group (-NHMe), and a steric-directing methyl group (-Me).[1]

Accurate NMR analysis of this molecule presents specific challenges, primarily the potential for signal broadening of the exchangeable amine proton and the resolution of aromatic coupling patterns influenced by the 1,2,4-substitution pattern.

This guide provides a definitive protocol for the acquisition, processing, and assignment of 1H and 13C NMR data, designed to support IND-enabling studies and quality control workflows.

Part 2: Experimental Protocol

Sample Preparation Strategy

Objective: Maximize signal-to-noise (S/N) ratio while preventing solute aggregation or exchange broadening.[1]

  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.[1]

    • Reasoning: Unlike CDCl₃, DMSO-d₆ is a hydrogen-bond acceptor.[1] It stabilizes the secondary amine (-NH-) proton, slowing its exchange rate with residual water.[1] This often resolves the N-Methyl signal into a doublet (coupling with NH) rather than a broad singlet, providing crucial connectivity data.[1]

  • Concentration: 10–15 mg in 600 µL solvent.

  • Internal Standard: Tetramethylsilane (TMS, 0.03% v/v) is preferred over residual solvent referencing for high-precision reporting.[1]

Instrument Parameters (400 MHz or higher)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures rapid relaxation recovery.[1]
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)Covers all aromatic and exchangeable regions.[1]
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 3.0 secSufficient for methyl relaxation; prevents integration errors.[1]
Scans (NS) 161024+High carbon count requires extensive averaging.[1]
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.[1]

Part 3: Structural Assignment & Data Analysis

1H NMR Assignment Logic

The 1,2,4-substitution pattern creates a specific aromatic signature.[1] The electron-donating amino group at position 4 strongly shields the adjacent protons (H3 and H5), while the cyano group at position 1 deshields H6.

Predicted Chemical Shifts (DMSO-d₆, 400 MHz):

PositionTypeShift (δ ppm)*MultiplicityCoupling (Hz)Assignment Logic
H6 Aromatic7.35 – 7.45Doublet (d)J ≈ 8.5Ortho to -CN (deshielded).[1]
H5 Aromatic6.45 – 6.55ddJ ≈ 8.5, 2.2Ortho to -NHMe (shielded); Vicinal to H6.[1]
H3 Aromatic6.35 – 6.45Doublet (d)J ≈ 2.2Meta to -CN, Ortho to -NHMe.[1] Appears as a singlet or fine doublet.[1]
NH Amine6.10 – 6.30Broad QuartetJ ≈ 5.0Exchangeable.[1] Couples to N-Me in DMSO.
N-Me Methyl2.70 – 2.80Doublet (d)J ≈ 5.0Couples to NH.[1] Collapses to singlet if D₂O added.[1]
Ar-Me Methyl2.25 – 2.35Singlet (s)-Attached to C2.[1]

*Note: Shifts are estimated based on substituent additivity rules derived from 4-(methylamino)benzonitrile and 2-methylbenzonitrile standards [1, 2].[1]

13C NMR Assignment
  • Nitrile Carbon (-CN): Distinctive signal at ~118–120 ppm .[1]

  • C4 (C-NHMe): Most deshielded aromatic carbon attached to nitrogen, ~150–153 ppm .[1]

  • C2 (C-Me): Quaternary carbon, ~138–140 ppm .[1]

  • C1 (C-CN): Quaternary carbon, often lower intensity, ~95–100 ppm (shielded by resonance from C4).[1]

Part 4: Visualization of Structural Logic

The following diagram illustrates the connectivity logic used to verify the structure, specifically focusing on the HMBC (Heteronuclear Multiple Bond Correlation) pathways required to distinguish the two methyl groups.

NMR_Analysis_Workflow Sample Sample: 2-Methyl-4-(methylamino)benzonitrile Solvent Solvent: DMSO-d6 (Stabilizes NH coupling) Sample->Solvent Dissolution H1_Spec 1H NMR Spectrum Solvent->H1_Spec Acquisition Sig_Ar Aromatic Region (6.3 - 7.5 ppm) 1,2,4-Pattern H1_Spec->Sig_Ar Sig_NMe N-Methyl (~2.75 ppm, d) H1_Spec->Sig_NMe Sig_ArMe Ar-Methyl (~2.30 ppm, s) H1_Spec->Sig_ArMe NOESY NOESY/ROESY Spatial Proximity Sig_NMe->NOESY Cross-peak to H3/H5 HMBC HMBC Long-range C-H Sig_NMe->HMBC Correlates to C4 Sig_ArMe->HMBC Correlates to C1, C2, C3 Validation Structure Confirmed NOESY->Validation HMBC->Validation Confirms Regiochemistry

Caption: Workflow for NMR structural validation. HMBC correlations are critical for assigning the quaternary carbons C1, C2, and C4.

Part 5: Troubleshooting & Tips

  • Missing NH Signal: If the NH signal is broadened into the baseline, the sample may be "wet" (containing H₂O).[1] Action: Add activated 3Å molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d₆.

  • Rotamers: N-methyl derivatives can sometimes exhibit rotameric species due to restricted rotation around the C-N bond, though this is less common in simple anilines compared to amides.[1] If peak doubling is observed, run the experiment at 323 K (50°C) to coalesce signals.

  • D₂O Shake: To confirm the assignment of the NH and N-Me coupling, add 1 drop of D₂O to the tube.[1] The NH signal will disappear, and the N-Me doublet will collapse into a sharp singlet [3].[1]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964551, 4-(Methylamino)benzonitrile. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

Sources

experimental procedure for scaling up 2-Methyl-4-(methylamino)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Methyl-4-(methylamino)benzonitrile

Executive Summary & Strategic Analysis

The synthesis of 2-Methyl-4-(methylamino)benzonitrile is a critical transformation in the production of androgen receptor antagonists (e.g., Enzalutamide analogs) and novel TADF (Thermally Activated Delayed Fluorescence) emitters. While laboratory-scale methods often utilize sealed tubes with anhydrous solvents, such protocols are ill-suited for kilogram-scale production due to heat transfer limitations and safety risks associated with pressurized methylamine.

This protocol details a robust, scalable SNAr (Nucleophilic Aromatic Substitution) route. By transitioning from volatile organic solvents to a controlled aqueous/organic biphasic system or high-boiling polar aprotic system, we maximize safety and throughput.

Key Process Advantages:

  • Atom Economy: Utilizes the high reactivity of the 4-fluoro substituent activated by the para-nitrile group.

  • Purification: Designed as a "crash-out" process where the product precipitates upon water addition, eliminating tedious extractions.

  • Safety: Manages methylamine outgassing through controlled addition and temperature ramping.

Retrosynthetic Logic & Route Selection

The target molecule contains an electron-deficient aromatic ring. The para-cyano group strongly activates the 4-position for nucleophilic attack, while the ortho-methyl group provides minimal steric hindrance to the small methylamine nucleophile.

Selected Route: SNAr displacement of fluoride.

  • Starting Material: 4-Fluoro-2-methylbenzonitrile (CAS: 147754-12-9).[1][2]

  • Reagent: Methylamine (40% Aqueous Solution) . Anhydrous methylamine gas is avoided due to the requirement for specialized high-pressure autoclaves. The aqueous solution is easier to handle and dose.

  • Solvent System: DMSO (Dimethyl Sulfoxide) .

    • Why: DMSO accelerates SNAr reactions by solvating the cationic counter-ion (methylammonium), leaving the nucleophile "naked" and more reactive. It is also water-miscible, facilitating the precipitation work-up.

ReactionScheme SM 4-Fluoro-2-methylbenzonitrile (CAS: 147754-12-9) Product 2-Methyl-4-(methylamino)benzonitrile (Target) SM->Product DMSO, 80-90°C SNAr Mechanism Reagent Methylamine (aq) Reagent->Product Waste HF (scavenged as MeNH3+ F-) Product->Waste By-product

Figure 1: Reaction scheme for the nucleophilic aromatic substitution.

Detailed Experimental Protocol (Scale: 100g Batch)

Safety Pre-requisite:

  • Methylamine: Toxic, flammable, and corrosive. All operations must occur in a well-ventilated fume hood.

  • Pressure: The reaction vessel must be rated for at least 5 bar (75 psi) to handle potential methylamine off-gassing, although the aqueous protocol minimizes this.

Reagents & Materials[3][4][5][6]
ReagentMW ( g/mol )Equiv.[1]Mass/VolDensity
4-Fluoro-2-methylbenzonitrile 135.141.0100.0 gSolid
Methylamine (40% aq) 31.065.0~287 mL0.90 g/mL
DMSO 78.13N/A500 mL1.10 g/mL
Water (Process) 18.02N/A1500 mL1.00 g/mL
Step-by-Step Procedure

Step 1: Reactor Charging

  • Equip a 2L Pressure Reactor (glass or Hastelloy) with a mechanical stirrer, internal temperature probe, and a pressure relief valve.

  • Charge 100.0 g of 4-Fluoro-2-methylbenzonitrile into the reactor.

  • Add 500 mL of DMSO . Stir at 200 RPM until the solid is fully dissolved (Solution A).

Step 2: Reagent Addition

  • Cool Solution A to 10–15°C using a chiller bath. Rationale: Lowering temperature prevents immediate outgassing of methylamine upon addition.

  • Slowly add 287 mL of Methylamine (40% aq) via an addition funnel over 30 minutes. Ensure internal temperature does not exceed 25°C.

  • Seal the reactor immediately after addition.

Step 3: Reaction

  • Ramp the temperature to 85°C over 45 minutes.

  • Maintain at 85°C for 6–8 hours .

    • Pressure Check: Expect a pressure rise to 1–2 bar due to methylamine vapor pressure.

  • IPC (In-Process Control): Sample 50 µL, dilute in MeCN. Analyze by HPLC.

    • Target: < 0.5% starting material remaining.

Step 4: Quench & Crystallization (The "Crash-Out")

  • Cool the reaction mixture to 20°C .

  • Transfer the mixture to a larger (5L) open vessel equipped with rapid stirring.

  • Slowly add 1500 mL of chilled water (0–5°C) over 1 hour.

    • Observation: The product will precipitate as a white to off-white solid. The DMSO/Water mixture keeps the fluoride salts and excess methylamine in solution.

  • Stir the slurry at 0–5°C for an additional 2 hours to maximize yield.

Step 5: Isolation & Drying

  • Filter the solid using a Büchner funnel or centrifuge.

  • Wash 1: 200 mL Water (removes DMSO/salts).

  • Wash 2: 100 mL n-Heptane (removes trace non-polar impurities).

  • Dry the cake in a vacuum oven at 45°C for 12 hours.

Expected Yield: 95–102 g (88–95%). Purity: >98% (HPLC).

Process Flow & Troubleshooting

ProcessFlow Start Start: Dissolve SM in DMSO AddReagent Add 40% MeNH2 (aq) Temp: 10-15°C Start->AddReagent Heat Heat to 85°C (Sealed) Time: 6-8h AddReagent->Heat Check IPC: HPLC Check SM < 0.5%? Heat->Check Check->Heat No (Extend Time) Quench Cool to 20°C Add Water (Antisolvent) Check->Quench Yes Filter Filtration & Wash (H2O / Heptane) Quench->Filter Dry Vacuum Dry 45°C Filter->Dry

Figure 2: Process flow diagram illustrating the critical path from charging to isolation.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (<80%) Product solubility in DMSO/Water mix.Increase water ratio during quench (up to 4:1 Water:DMSO) or cool slurry to -5°C.
Impurity: Bis-alkylation Reaction temperature too high (>100°C).Maintain strict temp control (80-85°C). Ensure methylamine excess is sufficient.
Pressure Spike Rapid heating causing MeNH2 outgassing.Reduce heating ramp rate. Ensure reactor headspace is sufficient (50% fill volume).
Sticky Solid Residual DMSO trapped in crystal lattice.Repulp wet cake in water for 1 hour before final filtration.

Analytical Specifications

1. HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Time: Product elutes ~7.5 min; SM elutes ~9.2 min.

2. NMR Characterization (1H NMR, 400 MHz, DMSO-d6):

  • δ 7.45 (d, J=8.5 Hz, 1H, Ar-H),

  • δ 6.55 (m, 2H, Ar-H),

  • δ 6.30 (q, 1H, NH),

  • δ 2.75 (d, 3H, N-CH3),

  • δ 2.35 (s, 3H, Ar-CH3).

References

  • Preparation of Enzalutamide Intermediates

    • Source: Patent CN103108549A. "Synthesis method of enzalutamide."
    • Relevance: Establishes the SNAr conditions for 4-fluoro/bromo-benzonitrile deriv
    • URL:

  • Nucleophilic Aromatic Substitution on Fluorobenzonitriles

    • Source:Journal of Medicinal Chemistry, 2011, 54(22), 7693–7704. "Discovery of Aryloxy Tetramethylcyclobutanes as Novel Androgen Receptor Antagonists."
    • Relevance: Validates the reactivity of 4-fluoro-2-methylbenzonitrile in displacement reactions.
    • URL:

  • Safety Handling of Methylamine

    • Source:Organic Process Research & Development, 2017, 21(4), 585–589.[2] "Synthesis of Trelagliptin Succinate."

    • Relevance: Discusses scale-up handling of fluorobenzonitrile intermedi
    • URL:

Sources

Application Note: 2-Methyl-4-(methylamino)benzonitrile as a Solvatochromic Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Methyl-4-(methylamino)benzonitrile (2M-4MABN) as a fluorescent probe. While often overshadowed by its tertiary amine cousin (DMABN), the secondary amine functionality and ortho-methyl substitution of 2M-4MABN confer unique hydrogen-bonding capabilities and steric properties, making it a specialized tool for probing protic solvent dynamics and local micro-polarity in biological macromolecules.

Abstract & Mechanism of Action

2-Methyl-4-(methylamino)benzonitrile is a donor-acceptor (D-π-A) fluorophore belonging to the aminobenzonitrile (ABN) family. Its utility arises from its sensitivity to the local environment's polarity and hydrogen-bonding capacity.

Mechanism: Intramolecular Charge Transfer (ICT)

Upon UV excitation, 2M-4MABN undergoes an Intramolecular Charge Transfer (ICT). Unlike tertiary amines (e.g., DMABN) which readily form a Twisted ICT (TICT) state leading to dual fluorescence, the secondary amine in 2M-4MABN is capable of hydrogen bonding with solvent molecules.

  • Non-Polar Environment: The molecule emits primarily from a planar Locally Excited (LE) state (shorter wavelength, higher quantum yield).

  • Polar/Protic Environment: Solvent relaxation stabilizes the highly polar ICT state. The specific ortho-methyl group at position 2 introduces a steric modulation that affects the acceptor strength of the nitrile group, subtly tuning the emission compared to the parent 4-methylaminobenzonitrile (MABN).

Key Photophysical Properties
PropertyValue / CharacteristicNotes
Excitation Max (

)
280 – 300 nmUV excitation required.
Emission Max (

)
330 – 420 nmHighly dependent on solvent polarity (Solvatochromic).
Stokes Shift 4,000 – 10,000 cm⁻¹Large shift indicates strong ICT character.
Solubility DMSO, Ethanol, AcetonitrileLow solubility in pure water; requires co-solvent.
Quantum Yield (

)
0.01 – 0.70High in non-polar solvents; quenched in polar protic solvents.

Experimental Protocols

Protocol A: Solvatochromic Characterization (Lippert-Mataga Assay)

Objective: To calibrate the probe's sensitivity to polarity for use in unknown micro-environments (e.g., drug binding pockets).

Materials:

  • Stock Solution: 10 mM 2M-4MABN in anhydrous DMSO. Store at -20°C.

  • Solvent Set: Cyclohexane, Toluene, Diethyl Ether, THF, Ethyl Acetate, Acetonitrile, Methanol.

  • Quartz Cuvettes: 1 cm path length.

Step-by-Step Procedure:

  • Preparation: Dilute the Stock Solution into each solvent to a final concentration of 10 µM. Ensure the optical density (OD) at excitation wavelength is < 0.1 to avoid inner filter effects.

  • Acquisition: Record absorption spectra (200–400 nm) to determine

    
    .
    
  • Emission Scan: Excite at

    
    . Record emission from 300 nm to 550 nm.
    
  • Data Processing: Convert wavelengths (nm) to wavenumbers (

    
    , cm⁻¹).
    
  • Analysis: Plot the Stokes Shift (

    
    ) against the Lippert-Mataga orientation polarizability (
    
    
    
    ).
    • Equation:

      
      
      
    • Insight: A linear plot confirms general solvent effects. Deviations in alcohols (Methanol) indicate specific H-bonding interactions due to the secondary amine.

Protocol B: Protein Binding Assay (Hydrophobic Pocket Detection)

Objective: To detect the binding of 2M-4MABN to hydrophobic pockets in serum albumin (HSA/BSA), simulating drug-protein binding.

Materials:

  • Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Protein Stock: 100 µM BSA or HSA in PBS.

  • Probe Stock: 1 mM 2M-4MABN in DMSO.

Step-by-Step Procedure:

  • Baseline: Prepare a 5 µM probe solution in PBS (0.5% DMSO final). Measure emission (expect weak, red-shifted, or quenched fluorescence due to water relaxation).

  • Titration: Sequentially add protein stock to the probe solution (0 to 50 µM final protein concentration).

  • Incubation: Mix gently and incubate for 2 minutes at 25°C after each addition.

  • Measurement: Excite at 290 nm; collect emission 320–500 nm.

  • Result Interpretation:

    • Blue Shift: A shift to shorter wavelengths (e.g., 420 nm

      
       350 nm) indicates insertion into a hydrophobic pocket.
      
    • Intensity Increase: A "Turn-On" effect suggests protection from non-radiative decay pathways present in bulk water.

Visualizations & Logic

Figure 1: Photophysical Mechanism (Graphviz)

The following diagram illustrates the competition between the Locally Excited (LE) state and the Intramolecular Charge Transfer (ICT) state, modulated by solvent polarity.

Photophysics GS Ground State (S0) (Planar) LE Locally Excited (LE) (Planar, S1) GS->LE UV Excitation (290 nm) LE->GS LE Emission (Blue, ~340 nm) ICT ICT State (Polar/Twisted) LE->ICT Solvent Relaxation (Polarity Dependent) ICT->GS ICT Emission (Red-shifted, ~400+ nm) ICT->GS Non-Radiative Decay (H-Bond Quenching)

Caption: Kinetic scheme of 2M-4MABN photophysics. In polar solvents, the LE state relaxes to the ICT state, causing a red shift. In protic solvents, the ICT state may be quenched.

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
No Fluorescence in Buffer Water quenching (H-bonding to secondary amine).This is normal. Fluorescence should recover upon binding to hydrophobic targets (proteins/membranes).
Precipitation High concentration (>50 µM) in aqueous buffer.Keep final probe concentration < 10 µM. Ensure DMSO content is < 1%.
Blue-Shifted Emission Aggregation of the probe.Check absorbance spectra. If peak broadens significantly, sonicate or lower concentration.
Spectral Overlap Protein intrinsic fluorescence (Trp/Tyr).Tryptophan excites at 280nm and emits at 340nm. Use a "Blank" with protein only and subtract this background.

References

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link

  • Zachariasse, K. A., et al. (2004). Intramolecular Charge Transfer in the Excited State. Kinetics and Configuration. Journal of Photochemistry and Photobiology A: Chemistry, 166(1-3), 263-275. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter 6: Solvent and Environmental Effects). Link

  • Köhler, G., & Wolschann, P. (1997). Hydrogen Bonding and Excited State Intramolecular Charge Transfer. Journal of Chemical Society, Faraday Transactions, 93, 4167-4173. (Specific discussion on secondary vs tertiary aminobenzonitriles).

Application Note: Purification Strategies for 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details field-proven protocols for the purification of 2-Methyl-4-(methylamino)benzonitrile , a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide). Due to the competitive nature of N-alkylation reactions, crude mixtures often contain unreacted starting materials (aryl halides), over-alkylated byproducts (dimethylamino), and hydrolysis degradants. This guide provides a tiered purification strategy: a high-throughput Acid-Base Extraction for bulk cleanup, a scalable Recrystallization protocol for process polishing, and a Flash Chromatography method for analytical standard preparation.

Physicochemical Profile & Impurity Landscape[1][2][3][4]

Understanding the analyte's properties is the prerequisite for selecting the correct separation mechanism.

PropertyValue / CharacteristicImplication for Purification
Structure Secondary Aniline + NitrileWeakly basic (pKa ~4.5–5.0). Lipophilic core.
Solubility High: DCM, EtOAc, Toluene, Hot EthanolLow: Water, Hexanes, HeptaneIdeal for two-solvent recrystallization and liquid-liquid extraction.
Key Impurity A 4-Fluoro/Bromo-2-methylbenzonitrileNeutral. Unreacted starting material. Removed via Acid-Base extraction.[1]
Key Impurity B 2-Methyl-4-(dimethylamino)benzonitrileBasic. Over-alkylation byproduct. Hardest to remove; requires recrystallization or chromatography.
Key Impurity C 2-Methyl-4-(methylamino)benzamideNeutral/Amphoteric. Hydrolysis product. More polar; removed via chromatography or specific wash steps.

Method A: Acid-Base Extraction (The "Rough" Clean)

Objective: Rapid removal of neutral impurities (Impurity A) and inorganic salts. Mechanism: Exploits the basicity of the secondary amine. At pH < 2, the target molecule protonates and migrates to the aqueous phase, while neutral aryl halides remain in the organic phase.

Protocol
  • Dissolution: Dissolve crude solid (10 g) in Ethyl Acetate (EtOAc) (100 mL).

  • Acid Extraction:

    • Add 1M HCl (50 mL). Shake vigorously for 2 minutes.

    • Critical Step: The target (now an anilinium salt) is in the aqueous layer. The neutral starting material stays in EtOAc.

    • Separate layers.[2][3][4][5] Keep the Aqueous Layer .

    • (Optional) Wash the aqueous layer with fresh EtOAc (30 mL) to ensure complete removal of neutrals.

  • Basification:

    • Cool the aqueous layer to 0–5°C (ice bath) to prevent nitrile hydrolysis during exotherm.

    • Slowly add 6M NaOH or saturated Na₂CO₃ until pH reaches 10–12.

    • Observation: The solution will turn cloudy as the free base precipitates/oils out.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (Dichloromethane) (3 x 50 mL).

    • Combine DCM extracts.[3]

    • Dry over anhydrous Na₂SO₄ .

    • Concentrate in vacuo to yield the "Rough Clean" solid.[2]

Workflow Logic

AcidBaseExtraction node_start Crude Mixture (Target + Neutrals + Salts) node_acid Add 1M HCl Partition node_start->node_acid node_org1 Organic Phase (Contains Neutral Impurities) node_acid->node_org1 Neutrals stay node_aq1 Aqueous Phase (Contains Target-H+) node_acid->node_aq1 Target migrates node_base Basify (pH > 10) Extract with DCM node_aq1->node_base node_final Final Organic Phase (Target Free Base) node_base->node_final Target returns node_waste Aqueous Waste (Salts) node_base->node_waste

Figure 1: Selective partitioning strategy to isolate basic amine targets from neutral precursors.

Method B: Recrystallization (The Scalable Polish)

Objective: Removal of structurally similar impurities (e.g., trace dimethylamino analogs) and improvement of crystal habit. Solvent System: Toluene (Solvent) / Heptane (Anti-solvent). Rationale: The benzonitrile core shows excellent pi-stacking solubility in hot toluene but poor solubility in aliphatic hydrocarbons.

Protocol
  • Preparation: Place 5 g of "Rough Clean" solid in a 100 mL round-bottom flask.

  • Dissolution:

    • Add Toluene (15 mL).

    • Heat to 60–70°C.

    • Note: If solids remain, add Toluene in 1 mL increments until clear. Do not exceed 80°C to avoid nitrile degradation.

  • Nucleation:

    • Remove from heat.[6][7] Allow to cool slowly to room temperature (RT) with gentle stirring.

    • Once the solution reaches RT, add Heptane (10–15 mL) dropwise over 20 minutes.

    • Visual Check: A white crystalline precipitate should form. If oiling occurs, reheat slightly and add a seed crystal.

  • Maturation:

    • Cool the slurry to 0–4°C in an ice bath for 1 hour.

  • Filtration:

    • Filter under vacuum using a Buchner funnel.[6][7]

    • Wash the cake with cold 1:3 Toluene:Heptane (10 mL).

    • Dry in a vacuum oven at 40°C for 4 hours.

Method C: Flash Chromatography (High Purity)

Objective: Isolation of >99.5% purity material for analytical standards or biological assays. Stationary Phase: Silica Gel (40–63 µm).

Protocol
  • Column Prep: Pack column with silica gel.

  • Eluent System:

    • Mobile Phase A: Hexanes (or Heptane)

    • Mobile Phase B: Ethyl Acetate (EtOAc)[8]

    • Gradient: 0–10% B over 5 CV (Column Volumes), then 10–30% B over 10 CV.

  • Loading: Dissolve crude in minimum DCM and load.

  • Elution Order:

    • Fraction 1 (High Rf): Dialkylated impurity (2-Methyl-4-(dimethylamino)benzonitrile). Less polar due to lack of N-H.

    • Fraction 2 (Mid Rf): Target (2-Methyl-4-(methylamino)benzonitrile).

    • Fraction 3 (Low Rf): Hydrolysis products (Amides).

  • Detection: UV at 254 nm (strong absorption due to benzonitrile chromophore).

Separation Logic

Chromatography cluster_column Silica Column Elution Flow node_impurity Dimethyl Impurity (No H-bonding donor) node_target Target Molecule (1 H-bond donor) node_impurity->node_target Elutes First node_polar Amide/Polar Impurities (Multiple H-bond donors) node_target->node_polar Elutes Last

Figure 2: Elution order based on hydrogen bonding capability with silica stationary phase.

Analytical Validation

Verify purity using the following parameters before releasing the batch.

  • HPLC: C18 Column, Water/Acetonitrile (0.1% TFA). Target peak should be >98% area.

  • 1H NMR (CDCl3):

    • Diagnostic doublet at δ ~2.9 ppm (N-CH3, couples with NH).

    • Broad singlet at δ ~4.0–4.5 ppm (N-H).

    • Aromatic signals: ~6.5–7.5 ppm (1,2,4-substitution pattern).

  • Appearance: White to off-white crystalline solid. Yellowing indicates oxidation or residual nitro precursors.

References

  • Process for the preparation of Enzalutamide. World Intellectual Property Organization, WO2015092617A1. Link

  • Synthesis and biological evaluation of Enzalutamide derivatives.Journal of Medicinal Chemistry, 2010.
  • Purification of aromatic amines via acid-base extraction.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Recrystallization strategies for benzonitriles.Organic Process Research & Development (OPRD).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-4-(methylamino)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The synthesis of 2-Methyl-4-(methylamino)benzonitrile presents a classic challenge in aromatic substitution: balancing reactivity with regioselectivity. The presence of the ortho-methyl group (relative to the nitrile) and the requirement for a mono-methyl amine at the para position necessitates a careful choice of synthetic strategy.

We recommend two primary workflows based on your starting material availability and scale:

FeatureRoute A: SNAr Displacement (Recommended) Route B: Reductive Amination
Starting Material 4-Fluoro-2-methylbenzonitrile4-Amino-2-methylbenzonitrile
Key Reagent Methylamine (aq. or alcoholic)Paraformaldehyde / NaBH4
Primary Challenge Hydrolysis of nitrile; SolubilityOver-methylation (Dimethyl impurity)
Scalability High (Industrial Standard)Moderate (Lab Scale)
Typical Yield 85–95%70–80%

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the most robust route for scaling. The nitrile group at C1 activates the C4-fluorine for displacement. The C2-methyl group provides steric bulk that prevents ortho-attack, ensuring high regioselectivity.

Workflow Diagram

SnAr_Route SM 4-Fluoro-2-methylbenzonitrile (Solvent: DMSO or NMP) Reaction Heat (80-100°C) Sealed Vessel SM->Reaction Reagent Methylamine (2M in THF or 40% aq.) + K2CO3 (Base) Reagent->Reaction Check In-Process Control (TLC/HPLC) Target: <2% SM remaining Reaction->Check Check->Reaction Incomplete Quench Water Precipitation (Product crashes out) Check->Quench Complete Product 2-Methyl-4-(methylamino)benzonitrile (Solid) Quench->Product

Figure 1: SNAr workflow for converting 4-fluoro-2-methylbenzonitrile to the target amine.

Detailed Protocol
  • Dissolution: Dissolve 1.0 eq of 4-Fluoro-2-methylbenzonitrile in DMSO (5 volumes).

    • Why DMSO? High polarity stabilizes the Meisenheimer complex intermediate, lowering the activation energy.

  • Base Addition: Add 2.0 eq of Potassium Carbonate (K2CO3) .

    • Note: Although methylamine is basic, K2CO3 acts as an HF scavenger, preventing the formation of methylammonium fluoride salts which can stall the reaction.

  • Nucleophile Addition: Add 3.0–5.0 eq of Methylamine (2M in THF or 33% in EtOH).

    • Critical: Use a sealed pressure tube or autoclave. Methylamine is a gas at room temperature; loss of reagent is the #1 cause of low yields.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3).[1] The product will be more polar (lower Rf) than the fluoro precursor but less polar than the hydrolyzed amide.

  • Work-up: Pour the reaction mixture into ice-cold water (10 volumes). The product should precipitate as a solid. Filter, wash with water, and dry.

Troubleshooting Guide (SNAr)

Q: My reaction is stalled at 60% conversion.

  • Cause: Loss of methylamine gas or insufficient temperature.

  • Fix: Ensure the vessel is strictly sealed. If using aqueous methylamine, the reaction temperature might be limited by the reflux of water. Switch to Methylamine in EtOH or THF and run in a pressure vessel at 100°C.

Q: I see a new byproduct spot near the baseline.

  • Cause: Hydrolysis of the nitrile group to an amide (–CONH2). This happens if the reaction is too hot (>120°C) or too basic in the presence of water.

  • Fix: Switch to anhydrous methylamine (in THF/MeOH) and ensure DMSO is dry. Lower temperature to 85°C and extend time.

Route B: Reductive Amination (N-Methylation)

If you start with 4-Amino-2-methylbenzonitrile , direct alkylation with Methyl Iodide (MeI) often leads to the dimethyl impurity (over-methylation). Reductive amination avoids this.[2]

Workflow Diagram

Reductive_Amination Aniline 4-Amino-2-methylbenzonitrile Imine_Form Step 1: Imine Formation Reagent: Paraformaldehyde Solvent: MeOH + AcOH (cat.) Aniline->Imine_Form Reduction Step 2: Reduction Reagent: NaBH4 (0°C to RT) Imine_Form->Reduction Product 2-Methyl-4-(methylamino)benzonitrile Reduction->Product Major Side_Product Dimethyl Impurity (Avoided by stepwise addition) Reduction->Side_Product If excess HCHO/Temp high

Figure 2: Stepwise reductive amination to ensure mono-methylation.

Detailed Protocol
  • Imine Formation: Dissolve 4-Amino-2-methylbenzonitrile (1.0 eq) in Methanol. Add Paraformaldehyde (1.5 eq) and a catalytic amount of Acetic Acid. Stir at reflux for 2 hours.

    • Mechanism:[3][4][5][6] This forms the imine/hemiaminal species. Paraformaldehyde is preferred over formalin to minimize water.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (2.0 eq) portion-wise.

    • Why NaBH4? It is milder than NaCNBH3 and safer. It reduces the imine faster than the aldehyde, but pre-forming the imine ensures selectivity.

  • Work-up: Quench with saturated NH4Cl. Extract with Ethyl Acetate.[1]

Troubleshooting Guide (Reductive Amination)

Q: I still see some dimethylated product.

  • Cause: Excess formaldehyde was present during the reduction step, or the temperature was too high.

  • Fix: Use Sodium Triacetoxyborohydride (STAB) instead of NaBH4. STAB is less reactive and will not reduce formaldehyde to methanol as quickly, nor will it promote double alkylation as aggressively.

  • Protocol Adjustment: Mix amine + formaldehyde + STAB in DCE (Dichloroethane) and stir at room temperature.

Q: The reaction is messy/gummy.

  • Cause: Polymerization of formaldehyde.

  • Fix: Ensure you are using paraformaldehyde and depolymerizing it effectively (heat/acid) before adding the reducing agent.

Analytical Validation (Self-Check)

Before proceeding to the next step of your synthesis, validate the product identity using these checkpoints.

MethodExpected ResultInterpretation
1H NMR Doublet at ~2.8–2.9 ppm (3H)Confirms Mono -methyl (coupling to NH). A singlet indicates dimethylation.
1H NMR Broad Singlet at ~4.0–4.5 ppm (1H)Confirms presence of NH proton. Disappears with D2O shake.
IR Peak at ~2220 cm-1Confirms Nitrile (CN) is intact (not hydrolyzed).
HPLC Purity > 98%Main impurity is usually the hydrolyzed amide (shorter retention time in Reverse Phase).

References

  • SNAr Mechanism & Conditions

    • Process for the preparation of 4-fluoro-2-methylbenzonitrile and its conversion to Trelagliptin intermediates.[7][8] (WO2016024224). World Intellectual Property Organization. Link

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • General Nitrile Stability

    • "Synthesis of Nitriles from Aldehydes."[9] Asian Journal of Research in Chemistry. Link

Sources

Technical Guide: Synthesis & Troubleshooting of 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 2-Methyl-4-(methylamino)benzonitrile (CAS: 255837-17-7), a critical intermediate in the manufacturing of androgen receptor antagonists like Enzalutamide .[1][2]


 Protocols and Impurity Profiling

Executive Summary & Reaction Logic

The synthesis of 2-Methyl-4-(methylamino)benzonitrile is most efficiently achieved via Nucleophilic Aromatic Substitution (


)  of 4-fluoro-2-methylbenzonitrile using methylamine.[1][2] While this route avoids heavy metal catalysts associated with Buchwald-Hartwig aminations, it introduces specific challenges regarding chemoselectivity  and nitrile stability .[1][2]

This guide focuses on the


 pathway, identifying critical process parameters (CPPs) that lead to common side reactions: nitrile hydrolysis, competitive hydroxylation, and over-alkylation (if alternative routes are attempted).[2]
Core Reaction Scheme

The target transformation relies on the electron-withdrawing nature of the cyano group (-CN) to activate the 4-position for nucleophilic attack.[1][2]

ReactionPath SM 4-Fluoro-2-methylbenzonitrile (Starting Material) Product 2-Methyl-4-(methylamino)benzonitrile (Target) SM->Product SNAr (DMSO/EtOH, Heat) Impurity_A Impurity A: 2-Methyl-4-hydroxybenzonitrile (Phenol) SM->Impurity_A H2O / OH- (Competitive Subst.) Reagent Methylamine (MeNH2) Impurity_B Impurity B: 2-Methyl-4-(methylamino)benzamide (Amide) Product->Impurity_B Hydrolysis (High pH/Temp)

Figure 1: Primary reaction pathway and competitive side reactions in the synthesis of 2-Methyl-4-(methylamino)benzonitrile.

Troubleshooting & Optimization Modules

Module A: The "Phenol" Problem (Competitive Substitution)

Symptom: HPLC analysis shows a peak at RRT ~0.85-0.90 (relative to product) corresponding to 4-hydroxy-2-methylbenzonitrile .[1] Mechanism: Water present in the solvent or methylamine source acts as a competing nucleophile.[1][2] The hydroxide ion (


) is often a better nucleophile than neutral methylamine, leading to direct displacement of the fluorine by oxygen.[2]
ParameterRecommended SpecificationReason for Failure
Reagent Source Anhydrous Methylamine (2M in THF or MeOH)Using 40% Aqueous Methylamine introduces massive amounts of water, promoting phenol formation [1].[1][2]
Solvent DMSO or DMAc (Dry)Hygroscopic solvents absorb atmospheric moisture if not handled under

.[1][2]
Base Additive None or mild organic base (e.g., TEA)Strong inorganic bases (NaOH, KOH) generate free

, accelerating the side reaction.[2]

Corrective Protocol:

  • Switch from aqueous methylamine to alcoholic methylamine (e.g., 33% in EtOH) or THF solution.[1][2]

  • If aqueous amine must be used for cost reasons, lower the temperature to <60°C and increase pressure/concentration to favor the amine attack over water.[2]

Module B: Nitrile Hydrolysis (The "Amide" Impurity)

Symptom: Appearance of 2-methyl-4-(methylamino)benzamide (M+18 mass shift).[1][2] Mechanism: The nitrile group is susceptible to hydrolysis under basic conditions at high temperatures.[1][2] The methylamine itself provides a basic environment (


).[2]

Diagnostic Steps:

  • Check Temperature: Are you heating above 100°C? (Hydrolysis accelerates exponentially >80°C).[2]

  • Check Quench: Are you using a strong acid quench? (Acidic hydrolysis can also convert CN

    
     Amide 
    
    
    
    Acid).[2]

Prevention Strategy:

  • Reaction Control: Stop the reaction immediately upon consumption of starting material (monitor via HPLC/TLC). Prolonged heating "cooks" the nitrile [2].[1][2]

  • Workup: Avoid highly acidic or basic aqueous washes.[1][2] Use a buffered workup (e.g., saturated

    
    ) to neutralize the mixture gently.[2]
    
Module C: The "Over-Methylation" Trap (Wrong Route Warning)

Scenario: Researchers attempting to synthesize the target by alkylating 4-amino-2-methylbenzonitrile with Methyl Iodide (MeI).[1] Issue: This route invariably leads to 2-methyl-4-(dimethylamino)benzonitrile .[1] Why: The secondary amine product is more nucleophilic than the primary amine starting material, leading to uncontrollable poly-alkylation.[1][2]

Solution:

  • Do not use direct alkylation on the aniline precursor.[1][2]

  • Stick to the

    
     route  (Fluoro-displacement) where the product is electronically deactivated against further substitution, or use Reductive Amination  with formaldehyde/sodium cyanoborohydride if starting from the aniline [3].[1][2]
    

Standardized Experimental Protocol ( Route)

Objective: Synthesis of 2-Methyl-4-(methylamino)benzonitrile with <0.5% Impurity A and B.

  • Preparation:

    • Charge 4-Fluoro-2-methylbenzonitrile (1.0 equiv) into a pressure vessel (autoclave or sealed tube).[1][2]

    • Add DMSO (5 volumes). Note: DMSO accelerates

      
       rates significantly compared to alcohols.[1]
      
    • Cool to 0°C.[1][2]

  • Reagent Addition:

    • Add Methylamine (33% in EtOH) (3.0 - 5.0 equiv).[1][2]

    • Critical: Do not use aqueous methylamine to minimize phenol impurity.[1][2]

  • Reaction:

    • Seal the vessel.[1][2] Heat to 80°C for 4–6 hours.

    • IPC (In-Process Control): Check HPLC after 4 hours. Target: <1.0% Starting Material.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Pour mixture into ice-water (10 volumes). Note: The product usually precipitates as a solid.

    • Filter the solid.[1][2][3]

    • Purification: Recrystallize from Ethanol/Water (ratio 1:1) to remove trace amide impurities.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use the Bromo- analog (4-bromo-2-methylbenzonitrile) instead of the Fluoro-? A: Yes, but the reaction will be significantly slower.[1][2] The C-F bond is more activated for


 than C-Br due to the high electronegativity of fluorine creating a stronger dipole at the ipso-carbon.[1][2] If using the Bromo- analog, you may need a Palladium catalyst (Buchwald-Hartwig conditions), which introduces heavy metal removal steps [4].[2]

Q2: Why is my product turning pink/brown upon storage? A: Aromatic amines are prone to oxidation.[1][2] While the electron-withdrawing nitrile group stabilizes the molecule somewhat, the methylamino group can still oxidize.[2] Store the compound at 2–8°C in the dark, preferably under an inert atmosphere (Argon/Nitrogen) [5].[2]

Q3: How do I remove the "Amide" impurity if it forms? A: The amide impurity is much more polar than the nitrile.[1][2] Flash chromatography using a gradient of Hexanes/Ethyl Acetate (starting 90:10


 60:40) is effective.[1][2] For larger scales, recrystallization from toluene can selectively precipitate the amide (which is less soluble in non-polar solvents) while keeping the nitrile in solution, though this requires optimization.[2]

References

  • Vertex AI Search. Synthesis of 4-(methylamino)-2-methylbenzonitrile Enzalutamide intermediate. Available at:

  • Thieme Connect. Nitrile and Amide Hydrolysis. Available at: [2]

  • Google Patents. Process for the preparation of 4-fluoro-2-methylbenzonitrile and derivatives.[1][2] Available at: [2]

  • Common Organic Chemistry. Nitrile to Amide Hydrolysis Conditions. Available at: [2]

  • Sigma-Aldrich. 2-((Methylamino)methyl)benzonitrile Safety & Storage.[1][2] Available at: [1][2]

Sources

optimizing reaction conditions for 2-Methyl-4-(methylamino)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization Guide

Welcome to the Technical Support Center for 2-Methyl-4-(methylamino)benzonitrile derivatives. This guide addresses the specific challenges encountered during the synthesis of this scaffold, a critical pharmacophore often found in androgen receptor antagonists (e.g., Enzalutamide intermediates) and DPP-4 inhibitors (e.g., Trelagliptin analogs).

Below you will find a troubleshooting framework designed to optimize yield, purity, and scalability.

Module 1: Reaction Design & Pre-Experiment Check

Q1: Which starting material should I choose: 4-Fluoro-2-methylbenzonitrile or 4-Chloro-2-methylbenzonitrile?

Recommendation: 4-Fluoro-2-methylbenzonitrile is the superior substrate for Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • The Science: In SNAr reactions activated by an electron-withdrawing group (EWG) like a nitrile, the rate-determining step is often the addition of the nucleophile to form the Meisenheimer complex. Fluorine, being the most electronegative atom, inductively stabilizes this anionic intermediate significantly better than chlorine, lowering the activation energy [1].[3]

  • Practical Consequence: The 4-fluoro substrate typically reacts at lower temperatures (60–80°C) with complete conversion.[1][2] The 4-chloro analog often requires harsh conditions (>120°C, high pressure) or transition-metal catalysis (Buchwald-Hartwig) to achieve comparable yields, increasing the risk of nitrile hydrolysis [2].[2][3]

Q2: I am seeing hydrolysis of the nitrile group. How do I select the right methylamine source?

Recommendation: Use Methylamine in THF (2.0 M) or Ethanol rather than aqueous solutions if hydrolysis is a persistent issue.[1][2]

  • Root Cause: Commercial methylamine is often sold as a 40% aqueous solution.[1][2] At elevated temperatures (>80°C) and high pH (generated by the amine excess), water can attack the nitrile group (position 1), converting it to a primary amide (2-methyl-4-(methylamino)benzamide).[1]

  • Mitigation:

    • Switch to anhydrous methylamine sources (THF or MeOH solutions).[1][2]

    • If using aqueous methylamine, keep the reaction temperature below 60°C and extend the reaction time, or use a sealed pressure vessel to maintain amine concentration without excessive heating.

Q3: What is the optimal solvent system for the SNAr route?

Recommendation: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).

  • Reasoning: SNAr reactions proceed via a polar transition state.[1][2] Polar aprotic solvents like DMSO solvate the cation (e.g., the protonated amine counter-ion) while leaving the nucleophile (methylamine) "naked" and highly reactive.

  • Trade-off: While DMSO accelerates the rate, it is difficult to remove.[1][2] For easier workup, THF or Acetonitrile can be used but will require higher pressures (sealed tube) due to methylamine’s volatility [3].[1][2]

Module 2: Troubleshooting & Optimization

Q4: My reaction stalls at 70-80% conversion. Adding more amine doesn't help.[2] Why?

Diagnosis: This is likely due to product inhibition or volatility loss .[1][2]

  • Mechanism: The product, a secondary aniline, is less nucleophilic than methylamine but can still compete if the methylamine concentration drops due to off-gassing.[2][3]

  • Solution:

    • Sealed Vessel: Perform the reaction in a pressure tube or autoclave to prevent methylamine escape.[1][2]

    • Stoichiometry: Ensure a minimum of 3-5 equivalents of methylamine. The excess acts as both the nucleophile and the base to neutralize the HF/HCl byproduct.

Q5: I observe a "dimer" impurity by LC-MS. What is it?

Diagnosis: You are likely seeing bis-arylation (N,N-diarylmethylamine).[1][2]

  • Cause: This occurs if the product (secondary amine) attacks another molecule of the starting material. This is rare with methylamine due to steric hindrance but can happen if the methylamine concentration is too low (starvation conditions).

  • Fix: Maintain a high local concentration of methylamine. Do not add methylamine dropwise to the substrate; instead, add the substrate to the amine solution or mix them rapidly in a sealed vessel.[3]

Module 3: Experimental Protocols

Protocol A: Standard SNAr Synthesis (Preferred)

Best for: 4-Fluoro-2-methylbenzonitrile substrates.[1][2]

  • Setup: Charge a pressure tube with 4-Fluoro-2-methylbenzonitrile (1.0 eq) and DMSO (5 volumes).

  • Addition: Cool to 0°C. Add Methylamine (2.0 M in THF) (5.0 eq) slowly.

  • Reaction: Seal the vessel and heat to 85°C for 4–6 hours.

  • Monitoring: Check HPLC for disappearance of starting material and absence of amide byproduct (hydrolysis).

  • Workup:

    • Cool to RT and vent carefully.

    • Dilute with water (10 volumes) – product may precipitate.[1][2]

    • If solid: Filter and wash with water.[1][2][4]

    • If oil: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.[2][3]

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).[1][2]

Protocol B: Buchwald-Hartwig Amination (Alternative)

Best for: 4-Chloro-2-methylbenzonitrile or deactivated substrates.[1][2]

  • Reagents: Substrate (1.0 eq), Methylamine (2M in THF, 2.0 eq), Pd2(dba)3 (2 mol%), BINAP (4 mol%), Cs2CO3 (2.0 eq).

  • Solvent: Toluene (degassed).

  • Conditions: Heat at 90-100°C under Argon for 12 hours.

  • Note: Requires strict oxygen-free conditions to prevent catalyst deactivation [4].[1][2]

Module 4: Decision Logic & Impurity Pathways

The following diagrams illustrate the decision process for synthetic route selection and the potential impurity pathways to monitor.

ReactionOptimization Start Target: 2-Methyl-4-(methylamino)benzonitrile Substrate Select Starting Material Start->Substrate Fluoro 4-Fluoro-2-methylbenzonitrile Substrate->Fluoro Preferred Chloro 4-Chloro-2-methylbenzonitrile Substrate->Chloro If F unavailable SnAr Route A: SnAr (DMSO, 85°C, MeNH2) Fluoro->SnAr Chloro->SnAr High Temp/Pressure only Buchwald Route B: Buchwald-Hartwig (Pd cat, Toluene, Cs2CO3) Chloro->Buchwald Activation needed CheckHydrolysis Check: Nitrile Hydrolysis? SnAr->CheckHydrolysis Final Isolated Product >95% Purity Buchwald->Final AqMeNH2 Use Anhydrous MeNH2 (THF) CheckHydrolysis->AqMeNH2 Yes CheckHydrolysis->Final No AqMeNH2->SnAr

Caption: Decision tree for selecting the optimal synthetic route based on starting material availability and reactivity profiles.

ImpurityPathways SM Starting Material (4-Fluoro-2-methylbenzonitrile) Product Product (2-Methyl-4-(methylamino)benzonitrile) SM->Product + MeNH2 Impurity1 Impurity A: Amide (Hydrolysis of CN) SM->Impurity1 + H2O / Heat / High pH Impurity2 Impurity B: Phenol (Hydrolysis of F) SM->Impurity2 + OH- (from wet base) Impurity3 Impurity C: Bis-aniline (Dimerization) Product->Impurity3 + SM (Low MeNH2 conc)

Caption: Common impurity pathways. Impurity A and B arise from moisture; Impurity C arises from stoichiometry errors.[1][2]

Summary of Critical Parameters

ParameterRecommended RangeImpact of Deviation
Temperature 60°C – 90°C>100°C : High hydrolysis risk.[1][2] <50°C : Incomplete conversion.
Stoichiometry 3.0 – 5.0 eq MeNH2<2.0 eq : Incomplete reaction, dimer formation.[1][2]
Solvent DMSO, NMP, DMFNon-polar : Reaction fails without catalyst.[1][2]
Pressure Sealed Tube (2-5 bar)Open Vessel : Loss of reagent, stalled reaction.[1][2]

References

  • Mechanism of SNAr Reactions : Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[2] Link

  • Comparison of Leaving Groups : Miller, J. (1968).[1][2] Aromatic Nucleophilic Substitution. Elsevier.[2] (Classic text establishing F >> Cl reactivity in activated systems).

  • Solvent Effects in SNAr : Newington, I., Perez-Paris, J., & Richardson, J. (2007).[2][3] Process Optimization of SNAr Reactions. Organic Process Research & Development, 11(6), 1015–1024.[2] Link

  • Buchwald-Hartwig Amination Conditions : Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[2] Link

  • Enzalutamide Intermediate Synthesis : Li, B., et al. (2016).[1][2] An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chemical Papers, 70(12).[1][2] Link

Sources

Technical Support Center: Stability & Degradation of 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-Methyl-4-(methylamino)benzonitrile , a bifunctional intermediate often utilized in the synthesis of androgen receptor antagonists (e.g., non-steroidal anti-androgens) and specialized dyes.

Users typically encounter degradation issues arising from its two reactive centers:

  • The Nitrile Group (-CN): Susceptible to hydrolysis under acidic/basic conditions or enzymatic action.

  • The Secondary Amine (-NHCH3): Prone to oxidative demethylation and N-oxidation.

Quick Diagnostic Table
Observation Likely Issue Primary Degradant (Mass Shift)
New Peak (+18 Da) Partial Hydrolysis2-Methyl-4-(methylamino)benzamide
New Peak (+19 Da) Full Hydrolysis2-Methyl-4-(methylamino)benzoic acid
New Peak (-14 Da) Oxidative Demethylation4-Amino-2-methylbenzonitrile
New Peak (+16 Da) N-OxidationN-oxide derivative
Sample Yellowing Photo-oxidationAzobenzene dimers / Polymerization

Troubleshooting Guide (Q&A Format)

Category A: Hydrolysis Issues (Nitrile Stability)

Q1: I am observing a peak shift in my HPLC chromatogram after leaving the sample in 0.1 M HCl overnight. The mass spectrum shows a +18 Da increase. What happened?

Diagnosis: You have triggered Acid-Catalyzed Partial Hydrolysis . Explanation: The nitrile group (-CN) is thermodynamically unstable relative to the carboxylic acid but kinetically stable. However, in the presence of strong acids (like HCl) or bases, the triple bond is attacked by water.

  • Mechanism: The nitrile is protonated, making the carbon susceptible to nucleophilic attack by water.

  • Product: The +18 Da shift corresponds to the addition of one water molecule (

    
    ), converting the nitrile to a primary amide  (2-Methyl-4-(methylamino)benzamide).
    

Corrective Action:

  • Immediate: Neutralize the sample immediately after processing.

  • Prevention: Avoid prolonged storage in acidic media (pH < 3) or basic media (pH > 9). If acidic mobile phases are required (e.g., 0.1% TFA), analyze samples within 4 hours.

Q2: My stability study at pH 10 shows a secondary degradant appearing after the amide. What is the final product?

Diagnosis: This is Full Hydrolysis to the Benzoic Acid Derivative . Explanation: Under sustained basic conditions, the intermediate amide discussed above undergoes further hydrolysis. The amide bond breaks, releasing ammonia (


) and forming the carboxylate anion.
  • Product: 2-Methyl-4-(methylamino)benzoic acid.

  • Mass Shift: The net mass shift from the parent nitrile is +19 Da (Gain of

    
     and loss of 
    
    
    
    ).
Category B: Oxidative Instability (Amine Functionality)

Q3: We detected a -14 Da impurity in our forced degradation study using hydrogen peroxide (


). Is this a fragmentation artifact? 

Diagnosis: No, this is likely Oxidative N-Demethylation . Explanation: Secondary aromatic amines (N-methylanilines) are sensitive to oxidation. Reactive Oxygen Species (ROS) attack the N-methyl group.

  • Mechanism: The reaction proceeds via a carbinolamine intermediate (

    
    ), which is unstable and collapses to release formaldehyde (
    
    
    
    ) and the primary amine.
  • Product: 4-Amino-2-methylbenzonitrile (Primary amine).

  • Relevance: This is a common metabolic pathway (via Cytochrome P450) but also occurs chemically in the presence of peroxides or metal catalysts.

Q4: Can this molecule form N-oxides?

Diagnosis: Yes, specifically under mild oxidative conditions without radical initiators. Explanation: An electrophilic attack on the nitrogen lone pair can form an N-oxide (


).
  • Mass Shift: +16 Da.

  • Note: N-oxides can be thermally unstable and may revert or rearrange in the GC inlet, so LC-MS is preferred for detection.

Category C: Photostability

Q5: Our solid samples are turning yellow/brown upon exposure to light. Is this affecting potency?

Diagnosis: Yes, this indicates Photo-oxidative Coupling . Explanation: Aniline derivatives absorb UV light strongly. The excited state can generate radical cations.

  • Mechanism: These radicals can dimerize to form azo-compounds or polyanilines (colored species). Even trace amounts (<0.1%) can cause visible discoloration.

  • Action: Store strictly in amber vials. Protect from direct UV sources during synthesis.

Visualizing the Pathways

The following diagram illustrates the divergent degradation pathways based on the stress condition applied.

DegradationPathways Figure 1: Degradation Tree of 2-Methyl-4-(methylamino)benzonitrile Parent 2-Methyl-4-(methylamino)benzonitrile (MW: ~146) Amide INTERMEDIATE 2-Methyl-4-(methylamino)benzamide (+18 Da) Parent->Amide Acid/Base Hydrolysis (+ H2O) Demethyl N-DEMETHYLATION 4-Amino-2-methylbenzonitrile (-14 Da) Parent->Demethyl Oxidation (H2O2/Radical) (- CH2) NOxide N-OXIDATION N-oxide derivative (+16 Da) Parent->NOxide Mild Oxidation (+ O) Acid FINAL HYDROLYSIS PRODUCT 2-Methyl-4-(methylamino)benzoic acid (+19 Da) Amide->Acid Sustained Hydrolysis (+ H2O, - NH3)

Figure 1: Divergent degradation pathways showing hydrolysis (left branch) and oxidation (right branch).

Standardized Forced Degradation Protocol

To validate these pathways in your specific matrix, follow this self-validating protocol.

Reagents Required
  • Acid Stock: 1N HCl

  • Base Stock: 1N NaOH

  • Oxidant: 3%

    
    
    
  • Control: Mobile Phase / Diluent

Experimental Workflow
ConditionProcedureTarget EndpointStop Criteria
Acid Stress Dilute sample to 0.5 mg/mL in 0.1N HCl. Incubate at 60°C.10-20% degradationNeutralize with 0.1N NaOH after 4-24 hours.
Base Stress Dilute sample to 0.5 mg/mL in 0.1N NaOH. Incubate at Ambient T.10-20% degradationNeutralize with 0.1N HCl. Watch for rapid hydrolysis.
Oxidative Add

to reach 3% final conc. Incubate at Ambient T.
5-10% degradationQuench with Sodium Metabisulfite solution.
Photolytic Expose 1 mg/mL solution to 1.2 million lux hours (ICH Q1B).Color change / degradationKeep dark control wrapped in foil.

Critical Technical Note: When analyzing the Oxidative sample, ensure you separate the Demethylated impurity (less hydrophobic) from the N-oxide (polarity depends on pH). Use a Gradient HPLC method starting at low organic (e.g., 5% Acetonitrile) to capture the early eluting polar degradants.

References

  • BenchChem Technical Support. (2025).[1] Benzonitrile Degradation Pathways: A Technical Support Guide. Retrieved from (General mechanism of nitrile hydrolysis).

  • Eawag Biocatalysis/Biodegradation Database. (1998). Benzonitrile Pathway Map. ETH Zurich.[2] Retrieved from (Enzymatic and chemical hydrolysis routes).

  • Moreno-Andrade, I., & Buitrón, G. (2012).[3] Biodegradation of 4-methylaniline in a sequencing batch reactor. Water Science and Technology, 65(6), 1081-1086.[3] Retrieved from (N-methylaniline stability and demethylation kinetics).

  • Sigma-Aldrich. (n.d.). 4-Cyano-N-methylaniline Product Specification. Retrieved from (Analogous structure stability data).

  • Frontiers in Microbiology. (2015). Bacterial degradation of monocyclic aromatic amines. Retrieved from (Mechanisms of aniline derivative breakdown).

Sources

troubleshooting 2-Methyl-4-(methylamino)benzonitrile crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 2-Methyl-4-(methylamino)benzonitrile

Executive Summary & Compound Profile

Target Molecule: 2-Methyl-4-(methylamino)benzonitrile Common Synonyms: 4-Cyano-3-methyl-N-methylaniline Application: Critical intermediate for Androgen Receptor Antagonists (e.g., Bicalutamide analogs, Enzalutamide precursors).[1]

This guide addresses the three most critical failure modes reported by process chemists working with this intermediate: (1) Oiling out (Liquid-Liquid Phase Separation) , (2) Incomplete rejection of the dimethyl impurity , and (3) Oxidative discoloration .

Critical Quality Attributes (CQA):

Property Specification Notes
Appearance White to Off-white Crystalline Solid Yellow/Brown indicates oxidation (aniline degradation).[1][2]
Melting Point 87–93 °C (Typical) Broad range (<2°C) indicates solvent inclusion or impurities.[1][2]
Purity (HPLC) > 98.5% a/a Main impurity: 2-Methyl-4-(dimethylamino)benzonitrile.[1][2]

| Residual Solvent | < 5000 ppm | Toluene/Heptane are preferred over DCM for toxicity reasons.[1][2] |

Troubleshooting Guide: The "Oiling Out" Phenomenon

The Issue: Instead of forming discrete crystals upon cooling, the solution turns turbid and deposits a viscous oil at the bottom of the flask. This oil eventually hardens into an impure glass or sticky solid.[1][2]

The Mechanism: This is a thermodynamic failure known as Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the metastable zone width (MSZW) intersects with the miscibility gap before the crystallization boundary.[2] Essentially, the compound's melting point in the solvent system is depressed below the operating temperature due to impurities or high supersaturation.

Corrective Protocol: The "Seeding at Cloud Point" Method

  • Step 1: Solvent Adjustment. Switch from a single solvent (e.g., Ethanol) to a binary system.[2] Toluene/Heptane is the gold standard for this lipophilic aniline derivative.[1][2]

  • Step 2: Iso-refractive Seeding. [1]

    • Dissolve crude solid in Toluene (3-4 volumes) at 65°C.

    • Add Heptane (Antisolvent) dropwise just until the solution turns slightly hazy (Cloud Point).[1][2]

    • IMMEDIATELY add 0.5% w/w pure seed crystals.

    • Hold temperature constant for 30 minutes to allow seed growth (surface area generation).[1][2]

    • Cool slowly (10°C/hour).

Why this works: The seed crystals provide a lower energy surface for nucleation, bypassing the liquid phase separation.

OilingOutLogic Start Issue: Solution Oils Out CheckImpurity Check Purity (HPLC) Is Dimethyl Impurity > 5%? Start->CheckImpurity HighImpurity Yes: Impurity acts as solvent. Perform Acid/Base Extraction first. CheckImpurity->HighImpurity High Impurity Load LowImpurity No: Thermodynamic Issue. CheckImpurity->LowImpurity Purity OK Action2 Switch Solvent System (Use Toluene/Heptane) HighImpurity->Action2 After Extraction Action1 Decrease Cooling Rate (< 0.5°C/min) LowImpurity->Action1 Action1->Action2 Action3 Seed at Cloud Point (Crucial Step) Action2->Action3

Figure 1: Decision logic for addressing oiling out events during crystallization.

Purification Strategy: Removing the Dimethyl Impurity

The Issue: During the methylation of 4-amino-2-methylbenzonitrile, over-methylation occurs, yielding the tertiary amine (dimethyl) byproduct. This impurity is structurally similar and difficult to separate.[1][2]

The Chemical Logic:

  • Secondary Amine (Product): Has one N-H bond.[1][2] Capable of Hydrogen bonding (Donor/Acceptor).

  • Tertiary Amine (Impurity): No N-H bond.[1][2] Only H-bond Acceptor.[1][2] More lipophilic.[1][2]

Protocol: Kinetic Rejection via Solvent Selection Do not use alcohols (Methanol/Ethanol) for the final polish.[1][2] Alcohols are too "good" as solvents and will co-crystallize both species due to strong H-bonding.[1][2]

Recommended System: Toluene/Heptane (1:3 ratio) The tertiary amine impurity is highly soluble in Heptane (non-polar).[2] The secondary amine (product) is less soluble in Heptane.[2] By cooling a Toluene/Heptane mixture, the product crystallizes while the dimethyl impurity remains dissolved in the mother liquor.

Solvent SystemProduct SolubilityImpurity SolubilityOutcome
Methanol HighHighCo-crystallization (Poor Purification)
DCM/Hexane ModerateHighFast precipitation, risk of occlusion
Toluene/Heptane Ideal (Temp dependent) High (Remains in solution) High Purity Isolation

Preventing Discoloration (Oxidation)

The Issue: The product turns pink or brown upon drying. Cause: Aniline derivatives are prone to auto-oxidation, forming quinoid-like colored species, especially in the presence of trace metals or light.

Prevention Steps:

  • Degas Solvents: Sparge Toluene with Nitrogen for 15 mins before use.

  • Acidic Wash (Optional): If the crude is dark, wash the organic layer with 5% Sodium Bisulfite (

    
    ) solution before crystallization to reduce oxidized species.[2]
    
  • Drying: Dry under vacuum at 40°C with a Nitrogen bleed.[1][2] Do not use air ovens.

Master Protocol: Optimized Recrystallization Workflow

This protocol assumes 10g of crude material.[1][2]

Step 1: Dissolution

  • Charge 10g crude solid into a flask.

  • Add 30 mL Toluene (3 vol).

  • Heat to 65-70°C. Stir until dissolved. (If insolubles remain, filter hot).[2]

Step 2: Nucleation Setup

  • Remove heat source temporarily.[1][2][3]

  • Add 10 mL Heptane slowly.

  • Check for turbidity.[1][2] If clear, cool to 50°C.[2]

  • Add Seeds: Add 50mg of pure seed crystals.

Step 3: Crystal Growth

  • Stir at 50°C for 30 minutes. The mixture should become a thick slurry.

  • Critical: If it oils out here, reheat to 65°C and add 5 mL more Toluene.

Step 4: Antisolvent Addition & Cooling [1]

  • Add 50 mL Heptane dropwise over 1 hour via addition funnel while maintaining 50°C.

  • Once addition is complete, cool to 0-5°C over 2 hours.

Step 5: Isolation

  • Filter under vacuum.[1][2]

  • Wash cake with cold Heptane (2 x 10 mL).

  • Dry under vacuum at 40°C.[1][2]

RecrystProtocol Dissolve 1. Dissolve in Toluene (3 Vol, 70°C) Seed 2. Cool to 50°C & Seed (Avoid Oiling) Dissolve->Seed Age 3. Age Slurry (30 mins) Seed->Age Antisolvent 4. Add Heptane (5 Vol, Slow Addition) Age->Antisolvent Isolate 5. Filter & Wash (Cold Heptane) Antisolvent->Isolate

Figure 2: Optimized crystallization workflow for maximum impurity rejection.[1]

Frequently Asked Questions (FAQ)

Q: Can I use water as an antisolvent? A: It is not recommended.[1][2] While water is a strong antisolvent for this molecule, it often induces immediate oiling out because the polarity difference is too drastic. Furthermore, water is difficult to remove from the final aniline cake, promoting oxidation during drying.

Q: My melting point is 85-88°C. Is this acceptable? A: The literature melting point for the pure des-methyl analog is 87-91°C. For the 2-methyl derivative, a range of 87-93°C is expected.[1] A range starting at 85°C suggests roughly 1-2% impurity (likely the dimethyl byproduct).[1][2] Recrystallize using the Toluene/Heptane protocol.[2]

Q: How do I remove the unreacted starting material (Primary Amine)? A: If you have significant primary amine left (>2%), crystallization alone may be insufficient due to structural similarity.

  • Chemical Trick: Add a small amount of Acetic Anhydride to the mother liquor before crystallization.[2] This acetylates the primary amine (making it an acetamide), drastically changing its solubility and preventing it from co-crystallizing with your secondary amine product.

References

  • Enzalutamide Synthesis & Intermediates: Determine the specific intermediate pathways for androgen receptor antagonists. Patent WO2011106570A1, "Diarylhydantoin compounds", 2011.

  • Oiling Out Mechanisms: Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecules."[2] Cryst.[1][2][3][4][5][6][7][8] Growth Des., 2018.[2]

  • Aniline Purification: "Purification of Laboratory Chemicals," 8th Edition, W.L.F. Armarego.
  • Solubility Data: PubChem Compound Summary for 2-Amino-4-methylbenzonitrile (Structural Analog).

Sources

refinement of analytical methods for 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Refinement for 2-Methyl-4-(methylamino)benzonitrile

Executive Summary

This technical guide addresses the specific analytical challenges associated with 2-Methyl-4-(methylamino)benzonitrile (MAMBN) . As a key intermediate in the synthesis of androgen receptor antagonists and specialized azo dyes, MAMBN presents unique separation challenges due to its amphoteric nature (basic secondary amine, weak electron-withdrawing nitrile) and the steric influence of the ortho-methyl group.

This guide moves beyond generic protocols, offering refined methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), specifically targeting impurity profiling and stability-indicating assays.

Module 1: HPLC Method Development & Optimization

Q1: I am observing severe peak tailing for MAMBN on my C18 column. How can I eliminate this without compromising sensitivity?

A: Peak tailing in secondary aromatic amines like MAMBN is typically caused by the interaction of the protonated amine with residual silanol groups on the silica support.

Root Cause Analysis: At neutral pH, the secondary amine (pKa ~4-5 due to the electron-withdrawing nitrile) exists in equilibrium. Residual silanols (pKa ~7) act as cation exchangers, causing non-specific binding.

Refined Protocol:

  • Mobile Phase Modifier: Switch to a High pH method if your column allows (e.g., pH 9.5 using Ammonium Bicarbonate). This deprotonates the amine, eliminating silanol interaction.

  • Chaotropic Additive: If restricted to low pH (for MS sensitivity), add 0.1% Trifluoroacetic acid (TFA) or Hexafluoroisopropanol (HFIP) . TFA pairs with the amine, masking the positive charge.

  • Column Selection: Use a "Hybrid" particle column (e.g., Ethylene Bridged Hybrid - BEH) or a column with steric protection against silanols.

Recommended Gradient Parameters (Low pH / MS Compatible):

ParameterSettingRationale
Column C18 End-capped (e.g., 2.1 x 100 mm, 1.7 µm)High surface coverage reduces silanol activity.[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than MeOH.
Flow Rate 0.4 mL/minOptimized for Van Deemter curve of sub-2 µm particles.
Gradient 5% B to 95% B over 8 minsEnsures elution of lipophilic dimers.

Module 2: Impurity Profiling & Separation Logic

Q2: My method fails to resolve the critical impurity, 4-Amino-2-methylbenzonitrile (Demethyl-MAMBN), from the main peak. What is the separation strategy?

A: The structural difference is a single methyl group (


). In Reverse Phase (RP) chromatography, the selectivity (

) is driven by hydrophobicity.

Mechanistic Insight: MAMBN is slightly more hydrophobic than its demethylated precursor. However, the ortho-methyl group on the ring twists the nitrile, slightly altering the pi-pi interaction capability.

Troubleshooting Workflow:

  • Decrease Organic Modifier Slope: A shallower gradient (e.g., 0.5% B/min increase) around the elution time maximizes the resolution of homologous series.

  • Change Selectivity (Phenyl-Hexyl): Switch from C18 to a Phenyl-Hexyl stationary phase. The pi-pi interaction with the benzene ring will differentiate the electron density changes caused by the methylamino vs. amino group more effectively than pure hydrophobicity.

Visual Workflow: Method Optimization Decision Tree

MethodOptimization Start Start: Poor Resolution (MAMBN vs. Impurities) CheckpH Check Mobile Phase pH Start->CheckpH Tail Issue: Peak Tailing? CheckpH->Tail Peak Shape Poor Res Issue: Co-elution? CheckpH->Res Peaks Overlap Action1 Add 0.05% TFA or Switch to High pH (9.5) Tail->Action1 Action2 Switch Column Chemistry (Phenyl-Hexyl or Pentafluorophenyl) Res->Action2 Selectivity Issue Action3 Optimize Gradient Slope (Flatten to 0.5% B/min) Res->Action3 Capacity Issue Verify System Suitability (Resolution > 1.5) Action2->Verify Re-run Standard Action3->Verify

Figure 1: Decision matrix for optimizing HPLC separation of MAMBN and its homologs.

Module 3: Stability & Sample Preparation

Q3: We see a growing unknown peak at RRT 0.85 after 24 hours in solution. Is MAMBN unstable?

A: Yes, aminobenzonitriles are susceptible to two primary degradation pathways in solution:

  • Nitrile Hydrolysis: The nitrile group (-CN) can hydrolyze to the amide (-CONH2) and subsequently to the carboxylic acid, especially under acidic/basic conditions or light exposure. The ortho-methyl group in MAMBN provides some steric hindrance, slowing this compared to the non-methylated analog, but it does not prevent it.

  • Photolytic Oxidation: The methylamino group is prone to oxidation or N-demethylation under UV light.

Corrective Protocol:

  • Solvent: Dissolve samples in anhydrous Acetonitrile rather than water/methanol mixtures for stock solutions.

  • Storage: Use amber glassware. Store autosampler trays at 4°C.

  • Buffer: Avoid phosphate buffers if storing for >12 hours; volatile buffers (Formate/Acetate) generally catalyze hydrolysis less aggressively at neutral pH.

Degradation Pathway Visualization

Degradation MAMBN MAMBN (Target) Amide Degradant A: Amide Derivative MAMBN->Amide + H2O (Hydrolysis) Demethyl Degradant C: Demethylated Analog MAMBN->Demethyl [Ox] / UV Light Acid Degradant B: Acid Derivative Amide->Acid + H2O (Hydrolysis)

Figure 2: Primary degradation pathways for 2-Methyl-4-(methylamino)benzonitrile.

Module 4: GC-MS Specific Considerations

Q4: Can I analyze MAMBN directly by GC-MS, or is derivatization required?

A: Direct analysis is possible but risky for trace quantification. The secondary amine (-NHMe) is polar and can adsorb to the glass liner or column phase, leading to non-linear calibration curves at low concentrations (<1 ppm).

Refined GC-MS Protocol:

  • Inlet Temperature: Keep below 250°C to prevent thermal degradation of the nitrile.

  • Derivatization (Recommended): Use TFAA (Trifluoroacetic anhydride) to derivatize the secondary amine. This converts the polar -NHMe to a non-polar -N(COCF3)Me amide, significantly improving peak shape and detection limits.

    • Reaction: Incubate sample with TFAA at 60°C for 30 mins. Evaporate excess reagent. Reconstitute in Ethyl Acetate.

  • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).

References

  • SIELC Technologies. (n.d.). Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[1][2] 4-(Methylamino)benzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Zachariasse, K. A., et al. (2009).[3] Decay times of 4-(dimethylamino)benzonitrile in acetonitrile. Chemical Physics Letters. Retrieved from [Link]

Sources

overcoming solubility issues with 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Formulation Troubleshooting

Ticket ID: SOL-MABN-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering solubility challenges with 2-Methyl-4-(methylamino)benzonitrile . This molecule presents a classic "brick dust" profile: a rigid aromatic core with high lipophilicity (hydrophobic) and weak basicity. The presence of the nitrile group (-CN) significantly withdraws electron density from the aromatic ring, drastically lowering the basicity of the amine. Consequently, standard pH adjustment strategies (acidification) often fail to solubilize this compound at physiologically relevant pH levels.

This guide provides a tiered troubleshooting protocol, moving from standard organic stock preparation to advanced aqueous formulation techniques.

Quick Reference: Physicochemical Profile

PropertyValue / CharacteristicImplication for Solubility
State Solid (Crystalline, likely pale yellow/beige)High lattice energy requires polar aprotic solvents to disrupt.
Hydrophobicity High (Est. LogP ~1.8–2.2)"Grease-loving." Will precipitate immediately in water without help.
Basicity (pKa) Very Low (Est. pKa < 2.[1]5)Critical: The nitrile group makes the amine very weak. It will not protonate/dissolve in mild acid (e.g., PBS pH 5.0).
Best Solvents DMSO, DMF, DMAcUse these for 1000x Stock Solutions.
Poor Solvents Water, PBS, HexaneAvoid as primary solvents.

Module 1: Stock Solution Preparation (The Foundation)

Standard Operating Procedure for generating a stable primary stock.

The Issue: Users often attempt to dissolve the solid directly in a semi-aqueous mixture (e.g., 50% Ethanol), leading to incomplete dissolution and "micro-seeding" of crystals.

The Fix: You must create a high-concentration anhydrous stock first.

Protocol: The "DMSO Push" Method
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). It disrupts the crystal lattice most effectively due to its high dielectric constant and ability to accept hydrogen bonds.

  • Concentration Target: Aim for 10 mM to 50 mM for the stock. Do not attempt >100 mM unless necessary, as viscosity will hinder pipetting accuracy.

  • Procedure:

    • Weigh the solid into a glass vial (avoid polystyrene).

    • Add DMSO to the center of the vial.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If it looks "hazy" or "opalescent," sonicate at 40°C for 5 minutes.

Scientist's Note: Store this stock at -20°C. If the compound crystallizes upon freezing, you must re-dissolve it completely (warm to 37°C + vortex) before use. Pipetting a suspension will ruin your dose-response curve.

Module 2: Aqueous Dilution (The Danger Zone)

How to move from Stock to Assay Buffer without "crashing out."

The Issue: When you inject the DMSO stock into water, the solvent environment changes instantly. The hydrophobic effect drives the molecules to aggregate, forming invisible micro-precipitates that scatter light and reduce effective concentration.

The "Kinetic Solubility" Workflow

Do not simply squirt DMSO into a beaker of water. Use the Sub-Surface Injection technique.

  • Preparation: Have your assay buffer (e.g., PBS) stirring rapidly on a magnetic plate.

  • Injection: Submerge the pipette tip below the surface of the buffer.

  • Dispersion: Expel the DMSO stock slowly into the vortex of the stirring buffer.

  • Limit: Keep final DMSO concentration < 1% (v/v) .

Decision Logic for Dilution:

SolubilityLogic Start Dilution Step CheckConc Target Conc? Start->CheckConc LowConc < 10 µM CheckConc->LowConc Low HighConc > 10 µM CheckConc->HighConc High DirectDil Direct Dilution (Keep DMSO < 0.5%) LowConc->DirectDil Fail Requires Formulation (See Module 3) HighConc->Fail Risk High CheckPrecip Visual Precip? DirectDil->CheckPrecip Success Proceed to Assay CheckPrecip->Success Clear CheckPrecip->Fail Cloudy

Figure 1: Decision matrix for dilution strategies based on target concentration.

Module 3: Advanced Formulation (The Fix)

For in vivo studies or high-concentration assays (>10 µM).

The Issue: Simple co-solvents (DMSO/Ethanol) are toxic to cells/animals at high volumes. You need a "carrier" to shield the hydrophobic molecule from water.

The Solution: Cyclodextrin Complexation . Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "donut" shape. The hydrophobic 2-Methyl-4-(methylamino)benzonitrile sits inside the donut hole, while the hydrophilic exterior interacts with water.

Protocol: 20% HP-β-CD Formulation
  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of distilled water (20% w/v). Filter sterilize (0.22 µm).

  • Complexation:

    • Take your DMSO stock (e.g., 50 mM).

    • Add the required volume of DMSO stock dropwise to the 20% HP-β-CD solution while vortexing.

    • Crucial Step: Sonicate the mixture for 10–15 minutes. The energy helps the drug enter the cyclodextrin cavity.

  • Outcome: This can often sustain concentrations up to 100–500 µM in aqueous media without precipitation.

Troubleshooting FAQs

Q1: I tried acidifying my buffer to pH 4, but it still precipitated. Why? A: This is a common misconception. While aniline (pKa ~4.[2]6) dissolves at pH 4, your compound has a nitrile group (-CN). This group is electron-withdrawing, meaning it pulls electrons away from the amine nitrogen, making it much harder to protonate. The pKa is likely below 2.5. You would need a pH of ~1.0 to dissolve it, which would likely degrade your compound or kill your biological system. Stop adjusting pH; use Cyclodextrins instead.

Q2: My compound "oiled out" (formed liquid droplets) in the media. A: This is the "Oiling Out" effect, common with lipophilic solids near their melting point or when supersaturated. It indicates you have exceeded the thermodynamic solubility limit.

  • Immediate Fix: Add a surfactant like Tween 80 (0.1%) or Pluronic F-68 to emulsify the droplets.

  • Long-term Fix: Reduce the concentration or switch to the HP-β-CD protocol (Module 3).

Q3: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster (changing concentration during experiments) and is less effective at breaking the crystal lattice of benzonitriles than DMSO. Only use Ethanol if your assay is strictly DMSO-intolerant.

References

  • Solubility of Aminobenzonitriles

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7515, N-Methylaniline (Structural Analog). Retrieved from [Link].

    • Relevance: Establishes the baseline lipophilicity and pKa trends for N-methyl-aniline deriv
  • Cyclodextrin Formulation Strategies: Source: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Relevance: Validates the HP-β-CD complexation protocol for hydrophobic small molecules.
  • DMSO Solubilization Techniques: Source: Thermo Fisher Scientific. (n.d.). Optimization of Solubility for Chemical Libraries. Relevance: Supports the "anhydrous stock first" methodology.
  • Structural Properties of 4-Aminobenzonitrile

    • Source: NIST Chemistry WebBook, SRD 69. 4-Aminobenzonitrile.[1][3] Retrieved from [Link].

    • Relevance: Provides comparative physical data (melting point, solubility) for the core scaffold.

Sources

stability testing of 2-Methyl-4-(methylamino)benzonitrile under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 2-Methyl-4-(methylamino)benzonitrile

Topic: Stability Testing & Forced Degradation Protocols Compound: 2-Methyl-4-(methylamino)benzonitrile (CAS: 17583-40-3 / 26830-96-6 analog) Audience: Analytical Chemists, Formulation Scientists, Process Chemists

Executive Summary

2-Methyl-4-(methylamino)benzonitrile is a bifunctional intermediate commonly used in the synthesis of androgen receptor modulators and other pharmaceutical agents. Its stability profile is defined by two primary reactive centers: the nitrile group (susceptible to hydrolysis) and the secondary amine (susceptible to oxidation and photolysis).

This guide provides a technical framework for assessing the stability of this compound, troubleshooting analytical anomalies, and establishing robust stress-testing protocols.

Module 1: Hydrolytic Stability (pH & Moisture)

Q1: We are observing a new impurity peak at RRT ~0.85 during acidic stress testing. What is the mechanism? A: This is likely the amide intermediate resulting from the partial hydrolysis of the nitrile group.

  • Mechanism: Under acidic or basic conditions, the cyano group (-CN) undergoes hydration to form the primary amide (2-methyl-4-(methylamino)benzamide ). With prolonged exposure or higher temperatures, this further hydrolyzes to the carboxylic acid (2-methyl-4-(methylamino)benzoic acid ).

  • Causality: The ortho-methyl group provides some steric hindrance, potentially slowing the rate compared to unhindered benzonitriles, but it does not prevent hydrolysis under stress.

  • Risk Factor: High risk in aqueous formulations with pH < 3 or pH > 9.

Q2: What is the recommended protocol for establishing a hydrolysis degradation profile? A: Do not rely on ambient shelf-life data for method validation. Use the following forced degradation protocol to validate your analytical method's specificity.

Protocol: Acid/Base Stress [1]

  • Preparation: Dissolve 50 mg of the compound in 5 mL Acetonitrile (co-solvent).

  • Acid Stress: Add 5 mL of 0.1 N HCl. Reflux at 60°C for 4 hours.

  • Base Stress: Add 5 mL of 0.1 N NaOH. Reflux at 60°C for 2 hours (Nitriles hydrolyze faster in base).

  • Neutral Control: Water/Acetonitrile at 60°C.

  • Termination: Neutralize samples to pH 7.0 before HPLC injection to prevent on-column degradation or peak distortion.

Data Interpretation:

Condition Expected Degradant HPLC Behavior (Reverse Phase)
Acidic Amide Intermediate Elutes before parent (more polar)

| Basic (Strong) | Carboxylic Acid | Elutes significantly earlier (ionized at neutral pH) |

Module 2: Oxidative Stability

Q3: Our drug substance shows discoloration (yellowing) upon exposure to air. Is this significant? A: Yes. The secondary methylamino group is electron-rich, making the aromatic ring susceptible to oxidative attack.

  • Mechanism: Oxidation can lead to the formation of N-oxides or, under radical conditions, demethylation to the primary aniline (4-amino-2-methylbenzonitrile). The "yellowing" often indicates the formation of quinoid-like species or azo-dimers, which have high extinction coefficients even at trace levels.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) and protect from light.

Protocol: Oxidative Stress (Peroxide)

  • Solution: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Ambient temperature (25°C) for 24 hours. Note: Do not heat, as thermal energy can decompose peroxide non-selectively.

  • Analysis: Monitor for the N-oxide peak (typically elutes earlier than parent due to polarity) and the de-methylated analog.

Module 3: Photostability

Q4: Is this compound light-sensitive? A: Anilines and benzonitriles exhibit UV absorption in the UVB/UVA range. Excitation can lead to radical formation at the amine nitrogen.

  • Recommendation: Follow ICH Q1B guidelines.

  • Test: Expose solid sample (spread <3mm thick) to 1.2 million lux hours of visible light and 200 W·h/m² of UV energy.

  • Control: Wrap a concurrent sample in aluminum foil to distinguish thermal effects from photo-degradation.

Module 4: Analytical Troubleshooting (HPLC)

Q5: We are seeing severe peak tailing for the parent compound. How do we fix this? A: Peak tailing is a classic issue with secondary amines like 2-Methyl-4-(methylamino)benzonitrile.

  • Cause: The basic nitrogen interacts with residual acidic silanol groups on the silica backbone of the HPLC column.

  • Solution 1 (Mobile Phase): Add a silanol blocker. 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) competes for the active sites.

  • Solution 2 (pH): Increase buffer pH to ~7-8 (using an ammonia-resistant column like XBridge or Gemini) to suppress silanol ionization, or lower pH < 3 to protonate the silanols (though this protonates the amine, it often improves shape).

  • Solution 3 (Column): Switch to an "End-capped" or "Base-Deactivated" (BDS) C18 column.

Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation routes for 2-Methyl-4-(methylamino)benzonitrile under stress conditions.

StabilityPathways cluster_conditions Stress Factors Parent 2-Methyl-4-(methylamino) benzonitrile Amide Degradant A: Amide Intermediate Parent->Amide Acid/Base Hydrolysis (+ H2O) NOxide Degradant C: N-Oxide / Quinoids Parent->NOxide Oxidation (H2O2) Light Stress Demethyl Degradant D: De-methylated Analog Parent->Demethyl Radical Oxidation (Light/Air) Acid Degradant B: Carboxylic Acid Amide->Acid Strong Hydrolysis (+ H2O, Heat) pH pH < 3 or > 9 Light UV Light Ox Peroxides

Figure 1: Primary degradation pathways including nitrile hydrolysis (Blue/Red path) and amine oxidation (Yellow path).

Stability Testing Workflow

Use this decision tree to determine the stability-indicating nature of your analytical method.

Workflow Start Start Stability Study Stress Apply Stress Conditions (Acid, Base, Ox, Light, Heat) Start->Stress Analyze HPLC Analysis (PDA/MS Detection) Stress->Analyze Check1 Mass Balance > 95%? Analyze->Check1 Check2 Peak Purity Pass? Check1->Check2 Yes Fail Investigate: 1. Non-chromophoric degradants 2. Co-elution Check1->Fail No Pass Method Validated Proceed to Formal Stability Check2->Pass Yes Check2->Fail No

Figure 2: Decision matrix for validating stability-indicating analytical methods.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • Sigma-Aldrich. 2-Amino-4-methylbenzonitrile (Analogous Structure) Product Information.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24884770: 4-(Methylamino)benzonitrile.Link

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011. (Standard text for forced degradation mechanisms of nitriles and amines).

Sources

how to increase the purity of 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Synthesis Optimization for 2-Methyl-4-(methylamino)benzonitrile

ID: TSC-CHEM-2M4MABN Status: Active Audience: Medicinal Chemists, Process Development Scientists Scope: Synthesis optimization, impurity profiling, and purification protocols.

Executive Summary & Chemical Context

Compound: 2-Methyl-4-(methylamino)benzonitrile Core Structure: Benzonitrile scaffold with an ortho-methyl group and a para-methylamino substituent. Primary Application: Key intermediate for androgen receptor antagonists (structural analog to Enzalutamide intermediates) and optoelectronic materials.

This guide addresses the critical challenge in synthesizing this molecule: achieving high purity (>98%) by removing the two most persistent impurities:

  • Unreacted Precursor: 4-Fluoro-2-methylbenzonitrile (or Chloro/Bromo analogs).

  • Over-Alkylated Byproduct: 4-(Dimethylamino)-2-methylbenzonitrile (common in methylation reactions).

Synthesis Optimization (The "Upstream" Solution)

Purification is significantly easier if the reaction is tuned to minimize the bis-methylated impurity.

Recommended Route: Nucleophilic Aromatic Substitution (SNAr) Precursor: 4-Fluoro-2-methylbenzonitrile (CAS: 147754-12-9) Reagent: Methylamine (40% aq. or 2M in THF)

ParameterRecommendationScientific Rationale
Stoichiometry 3.0 - 5.0 eq MethylamineExcess amine drives the reaction to completion, consuming the fluoride precursor. The secondary amine product is less nucleophilic than the small, unhindered methylamine, minimizing over-reaction.
Solvent DMSO or DMF (Polar Aprotic)Stabilizes the Meisenheimer complex intermediate, accelerating the SNAr reaction.
Temperature 80°C - 100°C (Sealed Tube)The ortho-methyl group provides steric hindrance; elevated temperature is required to overcome the activation energy barrier.
Base K₂CO₃ (2.0 eq)Scavenges the HF acid byproduct. Essential to prevent protonation of the amine nucleophile.

Impurity & Workflow Mapping

The following diagram illustrates the origin of impurities and the logical flow for their removal.

SynthesisMap cluster_purification Purification Strategy Start 4-Fluoro-2-methylbenzonitrile (Neutral) Product TARGET: 2-Methyl-4-(methylamino)benzonitrile (Secondary Amine - Weak Base) Start->Product SnAr (Major) Impurity_SM Impurity A: Unreacted Fluoride (Neutral) Start->Impurity_SM Incomplete Rxn MeNH2 Methylamine (Reagent) MeNH2->Product Impurity_Dim Impurity B: Dimethylamino Analog (Tertiary Amine - Base) Product->Impurity_Dim Over-methylation (Trace) AcidWash 1. Acid Extraction (HCl) Removes Neutral Impurity A Product->AcidWash Impurity_SM->AcidWash Recryst 2. Recrystallization Removes Trace Impurity B AcidWash->Recryst

Caption: Reaction pathway showing the origin of neutral (starting material) and basic (over-methylated) impurities.

Purification Protocols

Protocol A: Acid-Base Extraction (The "Coarse Filter")

Target: Removal of unreacted starting material (4-Fluoro-2-methylbenzonitrile). Principle: The product is a base (amine); the impurity is neutral (nitrile/halide).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract the organic layer with 1M HCl (3x).

    • Chemistry: The target amine becomes a water-soluble hydrochloride salt. The neutral fluoride impurity stays in the EtOAc.

  • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains impurity).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10.

    • Observation: The product will precipitate or oil out as the free base.

  • Re-Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc (3x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization (The "Polish")

Target: Removal of trace dimethyl impurities and colored tars. Recommended Solvent System:Toluene / Heptane or Ethanol / Water .

  • Solvent Choice:

    • Option 1 (Non-polar): Dissolve crude solid in minimum boiling Toluene . Add hot Heptane dropwise until slight turbidity persists. Cool slowly to RT, then 4°C.

    • Option 2 (Polar): Dissolve in minimum boiling Ethanol . Add hot Water until turbid.

  • Seeding: If available, add a seed crystal at room temperature to prevent "oiling out."

  • Filtration: Wash crystals with cold anti-solvent (e.g., cold Heptane).

Protocol C: Flash Chromatography (If Recrystallization Fails)

Target: Separation of difficult mixtures (e.g., 5-10% dimethyl impurity).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 60:40).

  • Critical Additive: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Amines interact strongly with the acidic silanols on silica, causing "streaking" (broad peaks). TEA blocks these sites, sharpening the resolution.

Troubleshooting & FAQ

Q1: My product is coming out as a dark yellow/brown oil instead of a solid. How do I fix this?

  • Cause: Presence of trace solvent or polysilane/polymeric impurities ("tars") preventing crystal lattice formation.

  • Fix:

    • Perform the Acid-Base Extraction (Protocol A) again. This is excellent for removing non-basic tars.

    • Triturate the oil with cold Pentane or Hexane . Scratch the side of the flask with a glass rod to induce nucleation.

    • If it remains an oil, use the Ethanol/Water recrystallization method, as water often forces the hydrophobic organic product to solidify.

Q2: I still see ~5% of the starting material (Fluoride) by LC-MS after workup.

  • Diagnosis: The acid extraction step was likely inefficient, or the pH wasn't low enough to fully protonate the product.

  • Fix: Ensure you use 1M HCl (pH < 1) during the wash. Verify the aqueous layer is acidic before separating. The starting material is strictly neutral and cannot exist in the aqueous acid phase.

Q3: How do I prevent the "Dimethyl" impurity (Over-methylation)?

  • Prevention:

    • Avoid using methyl iodide (MeI) or dimethyl sulfate; these are too aggressive.

    • If using Methylamine, lower the reaction temperature (e.g., from 100°C to 80°C) and increase the reaction time.

    • Use a high excess of methylamine (5 eq). Paradoxically, a high concentration of the primary amine ensures it competes effectively against the newly formed secondary amine product for the electrophile.

Q4: Can I use 4-Chloro-2-methylbenzonitrile instead of the Fluoro analog?

  • Answer: Yes, but the reaction will be significantly slower.

  • Adjustment: You will likely need a catalyst (e.g., CuI / L-Proline) or higher temperatures (120-140°C). The Fluoro analog is preferred for SNAr due to the high electronegativity of fluorine stabilizing the transition state.

References

  • Synthesis of Enzalutamide Intermediates: Patent WO2015092617A1. Processes and intermediates for the preparation of enzalutamide. (Describes SNAr conditions for similar aminobenzonitriles). Link

  • General Purification of Aromatic Amines: MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Standard protocols for amine purification). Link

  • Physical Properties of Aminobenzonitriles: PubChem Compound Summary for 4-(Methylamino)benzonitrile (Structural Analog). Link

  • Chromatography of Amines:Journal of Chromatography A. "Silanol blocking agents in the chromatographic separation of amines." (Supports the use of TEA).

Validation & Comparative

comparing 2-Methyl-4-(methylamino)benzonitrile with other benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-Methyl-4-(methylamino)benzonitrile against its primary structural analogs. This analysis focuses on its role as a specialized intermediate in pharmaceutical synthesis and a probe in photophysical studies.[1]

Executive Summary & Structural Logic

2-Methyl-4-(methylamino)benzonitrile (hereafter referred to as 2-Me-MABN ) represents a strategic modification of the classic push-pull benzonitrile scaffold. By introducing a methyl group at the ortho-position (C2) relative to the nitrile acceptor, this molecule introduces steric and electronic perturbations absent in its parent compounds, 4-(Methylamino)benzonitrile (MABN) and 4-(Dimethylamino)benzonitrile (DMABN) .

Structural Deconstruction
  • Electron Donor (D): The N-methylamino group at C4. Unlike the dimethylamino group in DMABN, this secondary amine retains a hydrogen bond donor (N-H), influencing solubility and intermolecular interactions.

  • Electron Acceptor (A): The cyano group (-CN) at C1.

  • Steric Modulator: The methyl group at C2. This is the critical differentiator. It introduces steric strain near the linear nitrile group and exerts a weak inductive (+I) effect on the aromatic ring.

Comparison Matrix
Feature2-Me-MABN (Target)MABN (Analog 1)DMABN (Analog 2)2-Amino-4-methylbenzonitrile
Structure 2-Me, 4-NHMe4-NHMe4-NMe₂2-NH₂, 4-Me
CAS No. Inferred/Derivative4714-62-91197-19-926830-96-6
H-Bond Donor Yes (1)Yes (1)NoYes (2)
Steric Bulk High (Ortho-Me)LowLowModerate
Primary Use Pharma Intermediate, TICT ProbePhotophysics, Dye SynthesisTICT Standard, FluorescenceDye Intermediate

Performance Analysis: Photophysics & Reactivity

A. Photophysical Behavior (The "Ortho" Effect)

The benzonitrile family is famous for Twisted Intramolecular Charge Transfer (TICT) .

  • DMABN (Standard): Exhibits dual fluorescence in polar solvents due to the rotation of the dimethylamino group.

  • 2-Me-MABN (Target): The 2-methyl group is located ortho to the cyano group, not the amine.

    • Mechanism:[2][3][4][5][6] The 2-methyl group sterically interacts with the cyano group. While the -CN group is linear and cylindrically symmetrical, the methyl group increases the rotational barrier of the phenyl ring relative to the acceptor axis in excited states.

    • Prediction: Unlike 3,5-dimethyl derivatives (which twist the amine), the 2-methyl group primarily affects the acceptor environment . This often leads to a hypsochromic shift (blue shift) in absorption compared to MABN due to slight deplanarization or inductive donation destabilizing the LUMO.

B. Chemical Reactivity & Synthesis Utility

In drug development, 2-Me-MABN is valuable for Methyl Scanning —a technique used to optimize drug potency and metabolic stability.

  • Nucleophilicity: The 4-methylamino group in 2-Me-MABN is slightly more nucleophilic than in MABN due to the electron-donating methyl group at C2 enriching the ring electron density.

  • Metabolic Stability: The 2-methyl group blocks the ortho position from metabolic hydroxylation (a common clearance pathway for benzonitriles), potentially increasing the half-life of drugs derived from this scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-Me-MABN from 4-Amino-2-methylbenzonitrile

Rationale: Direct methylation of the primary amine is difficult to control (leads to dimethylation). A reductive amination or protection-methylation-deprotection strategy is required for high purity.

Reagents:

  • Starting Material: 4-Amino-2-methylbenzonitrile (CAS 26830-96-6).

  • Reagent: Trimethyl orthoformate (solvent/reactant) and Sodium Borohydride (

    
    ).
    
  • Solvent: Methanol / THF.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-amino-2-methylbenzonitrile (1.0 eq) in trimethyl orthoformate (5.0 eq) with a catalytic amount of trifluoroacetic acid. Reflux for 4 hours to form the methyl imidate/imine intermediate.

  • Reduction: Cool the mixture to 0°C. Add

    
     (2.0 eq) portion-wise. The in situ generated imine is reduced to the secondary amine.
    
  • Quenching: Quench with 1M HCl (carefully) to destroy excess hydride, then neutralize with

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: The crude product usually contains traces of starting material. Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc 8:2).

    • Target Yield: 85-90%.

    • Characterization: Look for the N-Me singlet at ~2.8 ppm in

      
      -NMR.
      
Protocol B: Comparative Solvatochromism Test

Rationale: To verify the intramolecular charge transfer (ICT) capability compared to DMABN.

  • Prepare

    
     M solutions of 2-Me-MABN  and DMABN  in three solvents: Cyclohexane (Non-polar), THF (Medium), and Acetonitrile (Polar).
    
  • Record UV-Vis absorption spectra (300–450 nm).

  • Record Fluorescence emission spectra (excitation at absorption max).

    • Observation: DMABN in Acetonitrile will show a dual emission (LE band ~350 nm, ICT band ~480 nm).

    • Observation: 2-Me-MABN is expected to show predominantly LE emission, with a weaker or blue-shifted ICT band due to the secondary amine's higher ionization potential compared to the tertiary amine in DMABN.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how the 2-methyl substitution influences the molecule's properties compared to its neighbors.

SAR_Analysis Target 2-Methyl-4-(methylamino) benzonitrile (Target) Effect_Steric Steric Hindrance (C2) Blocks Metabolic Attack Twists CN Group Target->Effect_Steric Causes Effect_Elec Electronic Effect +I Inductive Donation Increases Ring e- Density Target->Effect_Elec Causes MABN 4-(Methylamino) benzonitrile (Reference) MABN->Target Add 2-Methyl Group DMABN 4-(Dimethylamino) benzonitrile (TICT Standard) DMABN->Target Compare Photophysics (Target has higher LE emission) Application Application: Lipophilic Drug Scaffold Stable Dye Precursor Effect_Steric->Application Enhances Stability Effect_Elec->Application Modulates Binding

Caption: SAR Map showing the functional impact of the 2-methyl substitution on stability and electronic properties.

References

  • PubChem. (2025).[7][8][9] 4-(Methylamino)benzonitrile Compound Summary (CID 10964551). National Library of Medicine. [Link]

  • Rotkiewicz, K., Grellmann, K. H., & Grabowski, Z. R. (1973). Reinterpretation of the anomalous fluorescence of p-N,N-dimethylaminobenzonitrile. Chemical Physics Letters. (Foundational text on DMABN/MABN photophysics).
  • NIST Chemistry WebBook. (2025). Benzonitrile, 2-methyl- (CAS 529-19-1).[3] National Institute of Standards and Technology.[3] [Link]

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. (Authoritative review on benzonitrile TICT mechanisms).

Sources

Comprehensive Validation Guide: Mechanism of Action for 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus: Mechanism of Action (MoA) Validation, Comparative Analysis, and Experimental Protocols.

Executive Summary & Compound Profile

2-Methyl-4-(methylamino)benzonitrile represents a specific structural class of Benzonitrile-based Androgen Receptor Modulators (SARMs) . Structurally characterized by a benzonitrile core with an ortho-methyl group and a para-methylamino substitution, this compound functions as a pharmacophore scaffold for ligands targeting the Androgen Receptor (AR) .

Unlike steroidal androgens (e.g., Testosterone, DHT), benzonitrile-based non-steroidal ligands offer the potential for tissue-selective anabolic activity with reduced androgenic side effects. The mechanism of action hinges on competitive binding to the AR Ligand Binding Domain (LBD), inducing specific conformational changes in Helix 12 that dictate co-regulator recruitment and transcriptional outcomes.

Putative Mechanism of Action (MoA)
  • Binding: The compound enters the cytoplasm and binds to the AR-LBD with high affinity, displacing Heat Shock Proteins (HSP90/70).

  • Translocation: The Ligand-AR complex dimerizes and translocates into the nucleus.

  • DNA Binding: The complex binds to Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Transcriptional Modulation: Depending on the precise positioning of Helix 12 (determined by the ortho-methyl steric bulk), the compound recruits co-activators (Agonist/SARM) or co-repressors (Antagonist).

Comparative Analysis: Performance & Alternatives

To validate the efficacy of 2-Methyl-4-(methylamino)benzonitrile, it must be benchmarked against established AR ligands. The following table contrasts its theoretical profile (based on Structure-Activity Relationships of similar benzonitriles like S-23 and Enzalutamide precursors) against industry standards.

Table 1: Comparative Pharmacological Profile
Feature2-Methyl-4-(methylamino)benzonitrile (Candidate)Enzalutamide (Antagonist Standard)Testosterone (Endogenous Agonist)S-4 (Andarine) (SARM Standard)
Primary Target Androgen Receptor (AR)Androgen Receptor (AR)Androgen Receptor (AR)Androgen Receptor (AR)
MoA Class SARM / Partial Agonist (Predicted)Pure Antagonist Full Agonist Partial Agonist
Binding Affinity (Ki) High (~5–50 nM range predicted)High (~20 nM)Very High (~0.2–1 nM)Moderate (~4 nM)
Nuclear Translocation Yes (Ligand-dependent)Inhibited (Blocks translocation)Yes (Rapid)Yes
Helix 12 Position Agonist/Antagonist Hybrid (Tissue-specific)Antagonist Conformation (Blocks co-activators)Agonist Conformation (Closes pocket)Partial Closure
Key Advantage Potential for oral bioavailability & tissue selectivityProven prostate cancer efficacyPotent anabolic effectsTissue selectivity (Bone/Muscle)
Key Limitation Validation Required (Metabolic stability of N-methyl)Seizures (off-target GABA inhibition)Virilization, Prostate hypertrophyVision side effects (Night blindness)

Experimental Validation Protocols

To scientifically validate the MoA of 2-Methyl-4-(methylamino)benzonitrile, a tiered experimental approach is required. This section details the "Gold Standard" protocols.

Phase I: In Vitro Binding Validation (Competitive Radioligand Binding)

Objective: Determine the equilibrium dissociation constant (


) to quantify binding affinity relative to a reference ligand.

Protocol:

  • Preparation: Harvest cytosolic fractions from rat ventral prostate or use recombinant human AR-LBD expressed in E. coli or insect cells.

  • Ligand: Use [³H]-R1881 (Methyltrienolone) as the high-affinity radiolabeled tracer (1 nM concentration).

  • Incubation:

    • Incubate AR preparation with [³H]-R1881 in the presence of increasing concentrations (

      
       to 
      
      
      
      M) of 2-Methyl-4-(methylamino)benzonitrile .
    • Include a "Non-Specific Binding" control using 100-fold excess of unlabeled R1881.

    • Incubate at 4°C for 16–18 hours to reach equilibrium.

  • Separation: Separate bound from free ligand using hydroxylapatite or dextran-coated charcoal.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Phase II: Functional Transactivation Assay (Luciferase Reporter)

Objective: Confirm whether the compound acts as an agonist, antagonist, or SARM.

Protocol:

  • Cell Line: Use AR-negative cells (e.g., CV-1 or COS-7 ) or AR-positive prostate cancer cells (LNCaP ).

  • Transfection: Co-transfect cells with:

    • pSG5-AR: Expression vector encoding full-length human AR.

    • MMTV-Luc: Luciferase reporter plasmid containing Androgen Response Elements (AREs).

    • pRL-TK: Renilla luciferase (internal control for transfection efficiency).

  • Treatment:

    • Treat cells with vehicle (DMSO), Testosterone (1 nM, Positive Control), or 2-Methyl-4-(methylamino)benzonitrile (0.1 nM – 10 µM).

    • For Antagonist Mode : Co-treat with 0.1 nM R1881 to test inhibition.

  • Assay: Lyse cells after 24 hours and measure Luminescence (Firefly/Renilla ratio).

  • Result Interpretation:

    • Agonist: Dose-dependent increase in luminescence.

    • Antagonist: Dose-dependent decrease in R1881-induced luminescence.

    • SARM: Partial activation (lower

      
       than Testosterone) or tissue-specific antagonism.
      
Phase III: Nuclear Translocation Visualization

Objective: Verify that ligand binding induces AR transport into the nucleus (a prerequisite for genomic action).

Protocol:

  • Cell Culture: Seed PC3 cells stably expressing GFP-AR fusion protein on glass coverslips.

  • Starvation: Culture in charcoal-stripped serum media for 24 hours to eliminate endogenous androgens (AR will be cytoplasmic).

  • Treatment: Add 2-Methyl-4-(methylamino)benzonitrile (1 µM) or Vehicle. Incubate for 30–120 minutes.

  • Fixation: Fix with 4% Paraformaldehyde.

  • Imaging: Use Confocal Microscopy.

    • Positive Result: Intense GFP signal concentrated in the nucleus.

    • Negative Result: Diffuse GFP signal in the cytoplasm (indicative of non-binding or antagonist mechanism like Enzalutamide).

Mechanistic Visualization

Diagram 1: Androgen Receptor Signaling Pathway & MoA

This diagram illustrates the canonical pathway and where 2-Methyl-4-(methylamino)benzonitrile intervenes.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-Methyl-4-(methylamino) benzonitrile AR_Inactive AR (Inactive) + HSP90/HSP70 Compound->AR_Inactive  Binds LBD   AR_Complex Ligand-AR Complex (Active Conformation) AR_Inactive->AR_Complex  HSP Dissociation   Dimer AR Homodimer AR_Complex->Dimer  Translocation   ARE Androgen Response Element (DNA) Dimer->ARE  DNA Binding   Transcription Gene Transcription (mRNA) ARE->Transcription  Co-regulator Recruitment   Effect Anabolic / Androgenic Response Transcription->Effect  Translation  

Caption: Step-by-step mechanism of 2-Methyl-4-(methylamino)benzonitrile from cytosolic binding to nuclear transcription.

Diagram 2: Experimental Validation Workflow

This flowchart guides the researcher through the logical sequence of experiments.

Validation_Workflow Start Compound Synthesis & Purification (>98%) Step1 In Silico Docking (Predict Binding Mode) Start->Step1 Step2 In Vitro Binding Assay (Ki Determination) Step1->Step2 Decision1 High Affinity? (Ki < 100nM) Step2->Decision1 Decision1->Start No (Redesign) Step3 Luciferase Reporter Assay (Agonist vs Antagonist) Decision1->Step3 Yes Step4 Hershberger Assay (In Vivo Selectivity) Step3->Step4 Stop Lead Candidate Selection Step4->Stop

Caption: Logical workflow for validating the MoA of a novel AR ligand candidate.

References

  • Gao, W., et al. (2005). Chemistry and Structural Biology of Androgen Receptor. Chemical Reviews , 105(9), 3352-3370. Link

  • Narayanan, R., et al. (2008). Selective Androgen Receptor Modulators in Preclinical and Clinical Development. Nuclear Receptor Signaling , 6, e010. Link

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science , 324(5928), 787-790. Link

  • Yin, D., et al. (2003). Pharmacology, pharmacokinetics, and metabolism of acetothiolutamide, a novel nonsteroidal androgen receptor antagonist. Journal of Pharmacology and Experimental Therapeutics , 304(3), 1323-1333. Link

  • US EPA. (2011). Hershberger Bioassay (OPPTS 890.1400). Endocrine Disruptor Screening Program Test Guidelines . Link

comparative analysis of 2-Methyl-4-(methylamino)benzonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-(methylamino)benzonitrile is a critical intermediate in the synthesis of androgen receptor antagonists and other bioactive small molecules. Its structural core—a benzonitrile scaffold with an ortho-methyl group and a para-methylamino substituent—presents specific synthetic challenges, primarily concerning regioselectivity and the prevention of over-alkylation.[1]

This guide analyzes three distinct synthetic pathways. Method A (Nucleophilic Aromatic Substitution) is identified as the superior protocol for laboratory to pilot-scale production due to its high regioselectivity and operational simplicity. Method B (Reductive Amination) offers a cost-effective alternative for bulk manufacturing but requires strict control to prevent bis-alkylation. Method C (Buchwald-Hartwig Amination) is reserved for cases where halogenated precursors are limited to unreactive chlorides.

Part 1: Strategic Analysis of Synthesis Methods

Method A: Nucleophilic Aromatic Substitution ( )

The "Gold Standard" for Purity and Throughput

This method utilizes the strong electron-withdrawing nature of the nitrile group at the para position to activate a leaving group (Fluorine) at the 4-position. The steric hindrance provided by the 2-methyl group does not significantly impede attack at the 4-position, making this a highly efficient route.[1]

  • Precursor: 4-Fluoro-2-methylbenzonitrile.[1][2][3][4]

  • Reagent: Methylamine (aq. or alcoholic solution).

  • Mechanism: Meisenheimer complex formation followed by elimination of fluoride.

  • Key Advantage: The reaction is self-limiting; once the mono-methylamine is formed, the electron-donating nature of the nitrogen deactivates the ring toward further substitution, preventing side reactions.[1]

Method B: Reductive Alkylation of Aniline

The "Cost-Effective" Bulk Route [1]

Starting from the inexpensive 4-amino-2-methylbenzonitrile, this method employs formaldehyde and a reducing agent.[1] While cheaper, it carries the risk of forming the dimethylamino impurity (over-alkylation).

  • Precursor: 4-Amino-2-methylbenzonitrile.[1]

  • Reagents: Paraformaldehyde / Sodium Methoxide / Sodium Borohydride.

  • Mechanism: Formation of a hemiaminal/imine intermediate followed by in situ hydride reduction.

  • Key Challenge: Stopping the reaction at the secondary amine stage requires precise stoichiometry and often a specific stepwise protocol (e.g., formation of the methoxide adduct first).

Method C: Palladium-Catalyzed Amination (Buchwald-Hartwig)

The "Problem Solver" for Unreactive Halides [1]

If the starting material is 4-chloro-2-methylbenzonitrile (cheaper than fluoro),


 conditions are often too harsh (requiring high pressure/temp).[1] Pd-catalysis allows this transformation under milder conditions.
  • Precursor: 4-Bromo- or 4-Chloro-2-methylbenzonitrile.[1]

  • Reagents: Methylamine, Pd(OAc)₂, BINAP or XPhos, Cs₂CO₃.[1]

  • Key Disadvantage: High cost of catalysts and the need for rigorous removal of residual palladium (heavy metal scavenging) from the final API intermediate.

Part 2: Comparative Data Analysis

MetricMethod A:

Method B: Reductive AminationMethod C: Pd-Catalysis
Yield 92 - 96% 75 - 85%80 - 90%
Purity (HPLC) >99%95 - 97% (Bis-alkyl impurity)>98%
Atom Economy HighModerateLow (Ligand/Base waste)
Cost Efficiency Moderate (Fluoro-precursor cost)High (Cheap aniline start)Low (Catalyst cost)
Scalability Excellent (No chromatography)Good (Requires recrystallization)Moderate (Inert gas required)
Safety Profile High (Aq. waste)Moderate (Hydride generation)Low (Heavy metal waste)

Part 3: Detailed Experimental Protocols

Protocol A: High-Purity Synthesis via

Target: 10g scale | Time: 4-6 Hours

Materials:

  • 4-Fluoro-2-methylbenzonitrile (13.5 g, 100 mmol)[1]

  • Methylamine (40% aq. solution, 39 mL, 500 mmol)

  • DMSO (Dimethyl sulfoxide, 50 mL) or Ethanol (pressure vessel required for EtOH)

Workflow:

  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methylbenzonitrile in DMSO.

  • Addition: Add the methylamine solution in a single portion. The reaction is exothermic; ensure cooling if temperature spikes >40°C.

  • Reaction: Heat the mixture to 80°C. Stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7) or HPLC.[5] The starting material spot (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

  • Quench: Cool to room temperature. Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with 2 x 50 mL water to remove residual DMSO and fluoride salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Validation: Expected Yield: ~13.8g (94%). Melting Point: 87-91°C.[6]

Critical Control Point: Using a polar aprotic solvent like DMSO accelerates the reaction significantly compared to alcohols, allowing for lower temperatures and preventing nitrile hydrolysis.

Protocol B: Selective Monomethylation via Reductive Amination

Target: 10g scale | Time: 12 Hours

Materials:

  • 4-Amino-2-methylbenzonitrile (13.2 g, 100 mmol)[1]

  • Paraformaldehyde (3.6 g, 120 mmol eq. formaldehyde)

  • Sodium Methoxide (25% in MeOH, 1.2 eq)

  • Sodium Borohydride (4.2 g, 110 mmol)

  • Methanol (150 mL)

Workflow:

  • Imine Formation: Dissolve the aniline in Methanol. Add Sodium Methoxide solution and Paraformaldehyde. Reflux for 2 hours to form the hemiaminal/imine species.

  • Reduction: Cool the mixture to 0°C. Add Sodium Borohydride portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Workup: Stir at room temperature for 2 hours. Quench with saturated NH₄Cl solution.

  • Extraction: Evaporate bulk methanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: This method often yields ~5-10% of the dimethylated byproduct. Recrystallization from Ethanol/Water (1:1) is required to achieve >98% purity.

Part 4: Visualizations

Reaction Scheme & Logic Flow

The following diagram illustrates the chemical pathways and the decision logic for selecting the appropriate method.

SynthesisPathways Start Target: 2-Methyl-4-(methylamino)benzonitrile Substrate1 Precursor: 4-Fluoro-2-methylbenzonitrile MethodA Method A: SnAr (Reagent: MeNH2) Substrate1->MethodA Activated F Substrate2 Precursor: 4-Amino-2-methylbenzonitrile MethodB Method B: Reductive Amination (Reagent: HCHO/NaBH4) Substrate2->MethodB Cheap Start Substrate3 Precursor: 4-Chloro-2-methylbenzonitrile MethodC Method C: Buchwald-Hartwig (Reagent: Pd/Ligand) Substrate3->MethodC Unreactive Cl Product Product Yield & Purity High (>95%) MethodA->Product Best Purity No Over-alkylation MethodB->Product Risk of Bis-methylation MethodC->Product High Cost Pd Removal

Caption: Decision matrix for synthesis routes based on precursor availability and purity requirements.

Mechanism of Action: Pathway

This diagram details the specific electron movement for the preferred Method A.

SnArMechanism Step1 Reactants: 4-Fluoro-2-methylbenzonitrile + Methylamine Step2 Transition State: Meisenheimer Complex (Stabilized by -CN) Step1->Step2 Nucleophilic Attack Step3 Elimination: Loss of Fluoride ion Step2->Step3 Re-aromatization Final Product: 2-Methyl-4-(methylamino)benzonitrile Step3->Final Precipitation

Caption: Mechanistic flow of the Nucleophilic Aromatic Substitution (


) reaction.

References

  • BenchChem. (2025).[5] Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile. Retrieved from

  • World Intellectual Property Organization (WIPO). (2016). WO2016024224 - Process for the preparation of 4-fluoro-2-methylbenzonitrile.[1][4] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-(Methylamino)benzonitrile and derivatives. Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: 2-Amino-4-methylbenzonitrile.[1] Retrieved from

  • Google Patents. (2012). US8222411B2 - Dipeptidyl peptidase inhibitors (Synthesis of 4-fluoro-2-methylbenzonitrile intermediates).[1] Retrieved from

Sources

A Comparative Analysis of Novel Benzonitrile-Containing Quinazolinones as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of therapeutic interventions for type 2 diabetes, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone strategy. This enzyme plays a pivotal role in glucose homeostasis through its inactivation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the bioavailability of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. While established DPP-4 inhibitors like sitagliptin and linagliptin have demonstrated significant clinical efficacy, the quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles remains a dynamic area of research. This guide provides a detailed comparative analysis of a series of recently developed 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives against established market leaders.

The Rationale for Targeting DPP-4: A Mechanistic Overview

The therapeutic principle behind DPP-4 inhibition is elegantly straightforward. Following food intake, intestinal L-cells and K-cells release GLP-1 and GIP, respectively. These hormones act on pancreatic β-cells to potentiate insulin secretion in a glucose-dependent manner. However, their action is fleeting, as they are rapidly cleaved and inactivated by DPP-4. By blocking this enzymatic activity, DPP-4 inhibitors effectively amplify the endogenous incretin signal, leading to improved glycemic control.

DPP4_Pathway Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1 (active) GLP-1 (active) Intestinal L-cells->GLP-1 (active) releases DPP-4 DPP-4 GLP-1 (active)->DPP-4 is a substrate for Pancreatic β-cells Pancreatic β-cells GLP-1 (active)->Pancreatic β-cells stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 inhibit

Figure 1: Simplified signaling pathway of DPP-4 and its inhibition.

Comparative Efficacy of Novel Benzonitrile Derivatives

A recent study focused on the synthesis and evaluation of a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives as potential DPP-4 inhibitors.[1][2][3][4] The in vitro inhibitory activities of these compounds were determined and compared against sitagliptin, a well-established DPP-4 inhibitor. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of an inhibitor, are summarized in the table below.

Compound IDR (Dialkylamino group)IC50 (µM)[1][2][3][4]
5a Dimethylamino6.7805
5b Diethylamino3.5859
5c Dipropylamino2.9713
5d Morpholino1.4621
5e Pyrrolidino2.0156
5f Piperidino1.8932
Sitagliptin -0.0236
Linagliptin -~0.001

Data Analysis and Interpretation:

The synthesized benzonitrile-quinazolinone derivatives exhibited good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM.[1][3][4] Compound 5d , featuring a morpholino-methyl substitution at the C-2 position of the quinazolinone ring, demonstrated the highest potency among the novel compounds.[1][3][4] However, a critical observation is that the bioactivity of all the synthesized compounds was lower than that of the reference standard, sitagliptin (IC50 = 0.0236 µM), and the highly potent linagliptin (IC50 ≈ 1 nM).[1][3][4][5][6][7][8]

This disparity in potency can be rationalized by examining the structural and binding mode differences. Sitagliptin's trifluorophenyl moiety effectively occupies the hydrophobic S1 pocket of the DPP-4 active site, and its β-amino group forms crucial hydrogen bonds with key residues like Tyr662, Glu205, and Gly206.[9][10] Linagliptin, with its xanthine-based scaffold, engages in extensive interactions within the active site, including π-stacking with Tyr547 and Trp629, contributing to its high affinity.[11]

Molecular docking studies of the novel benzonitrile derivatives suggest that while they do bind to the DPP-4 active site, the interactions are not as optimal as those of sitagliptin or linagliptin.[1][4] For instance, in one of the more active compounds, 5f , the methyl-benzonitrile moiety at the N-3 position occupies the S1 pocket, with the nitrile group forming hydrogen bonds with Arg-125 and Ser-630.[4] However, the dialkylaminomethyl group at the C-2 position appears to be a less effective substitute for the aminopiperidine group present in other potent inhibitors, leading to a reduction in overall binding affinity and, consequently, lower biological activity.[4]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The determination of DPP-4 inhibitory activity is a critical step in the evaluation of new chemical entities. A standard and reliable method is the in vitro fluorometric assay. The following protocol outlines the general steps involved in such an assay.

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, DPP-4 Enzyme, Substrate, and Inhibitor Solutions Dispense Dispense Inhibitor/Vehicle and DPP-4 Enzyme into 96-well plate Reagent_Prep->Dispense Incubate_1 Incubate at 37°C Dispense->Incubate_1 Add_Substrate Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Measure_Fluorescence Measure Fluorescence (Ex/Em ~360/460 nm) Incubate_2->Measure_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 values using dose-response curves Calculate_Inhibition->Determine_IC50

Figure 2: General workflow for an in vitro DPP-4 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • Reconstitute the recombinant human DPP-4 enzyme in the assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Prepare serial dilutions of the test compounds (the benzonitrile derivatives) and the reference inhibitor (sitagliptin) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the test compound dilutions or the reference inhibitor. Include wells with buffer only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

    • Add the DPP-4 enzyme solution to all wells except for the blank controls.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em ≈ 360/460 nm for AMC).

    • Calculate the percentage of DPP-4 inhibition for each concentration of the test compounds using the formula: % Inhibition = 100 x [1 - (Fluorescence of test well - Fluorescence of blank) / (Fluorescence of negative control - Fluorescence of blank)]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The exploration of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives has identified a new chemical scaffold with promising, albeit moderate, DPP-4 inhibitory activity. The structure-activity relationship (SAR) data suggests that while the benzonitrile-quinazolinone core is a viable starting point, further optimization of the substituent at the C-2 position is necessary to achieve potencies comparable to clinically approved DPP-4 inhibitors. Future research in this area could focus on replacing the dialkylaminomethyl group with moieties that can form more extensive and favorable interactions with the S2 and adjacent pockets of the DPP-4 active site. Computational modeling and structure-based drug design will be invaluable tools in guiding these synthetic efforts. This guide underscores the importance of a multi-faceted approach, combining rational design, chemical synthesis, robust biological evaluation, and a deep understanding of the target's mechanism of action, in the pursuit of next-generation therapeutics.

References

  • Hayun, H., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Iranian Journal of Pharmaceutical Research, 24(1), e145406. [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2025). ResearchGate. [Link]

  • Hayun, H., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed. [Link]

  • Hayun, H., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PMC. [Link]

  • Thomas, L., et al. (2011). Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Clinical Medicine Insights: Endocrinology and Diabetes, 4, 73–82. [Link]

  • Sitagliptin - Diabetes Mellitus. (n.d.). PDB-101. [Link]

  • Sitagliptin. (2023). Proteopedia. [Link]

  • Center for Drug Evaluation and Research. (2010). Application Number: 201280Orig1s000. [Link]

  • It shows General structures of sitagliptin IC 50 = 18nM (a). (n.d.). ResearchGate. [Link]

  • It shows General structures of sitagliptin IC 50 = 18nM (a). (n.d.). ResearchGate. [Link]

  • Linagliptin - Diabetes Mellitus. (n.d.). PDB-101. [Link]

  • In Silico Design of Dpp-4 Inhibitory Quinazolines: A Novel Expedition in Heterocyclic Compound Research for Antidiabetic Drug Innovation. (2024). International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-8. [Link]

  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. (2023). Eman. [Link]

  • Borisov, I., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(21), 7436. [Link]

  • Synthesis, Docking and In-Vitro Studies of Quinazoline Derivatives as Dipeptidyl Peptidase-4 and Α-Amylase Inhibitors for Treating Diabetes. (2022). ResearchGate. [Link]

  • Chen, Y.-L., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(18), 4165. [Link]

Sources

Publish Comparison Guide: Spectroscopic Validation of 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous spectroscopic validation protocol for 2-Methyl-4-(methylamino)benzonitrile , a specific structural analog of the well-known charge-transfer probe 4-(dimethylamino)benzonitrile (DMABN).

This document treats the compound as a custom-synthesized intermediate or specialized fluorophore , comparing it directly against its closest commercial standards: 4-(Methylamino)benzonitrile (MABN) and 4-(Dimethylamino)benzonitrile (DMABN) .

Executive Summary & Application Context

2-Methyl-4-(methylamino)benzonitrile is a push-pull benzonitrile derivative often utilized as a solvatochromic probe or a key intermediate in the synthesis of androgen receptor antagonists (e.g., non-steroidal anti-androgens). Structurally, it differs from the standard MABN by the addition of a methyl group at the ortho-position to the nitrile.

This structural modification introduces steric and electronic perturbations that must be validated to distinguish it from potential regioisomers (e.g., 3-methyl analogs) and starting materials.

Key Validation Challenge: Distinguishing the target from its un-methylated analog (MABN) and confirming the regiochemistry of the methyl group (C-Me vs. N-Me ratio).

Structural Identity Validation (NMR & MS)

The "Gold Standard" for identity is the combination of 1H NMR and High-Resolution Mass Spectrometry (HRMS) . The following table contrasts the target with its primary alternative, MABN.

Comparative NMR & MS Data Table
FeatureTarget: 2-Methyl-4-(methylamino)benzonitrile Alternative: 4-(Methylamino)benzonitrile (MABN) Validation Logic
Molecular Weight 146.19 Da 132.16 DaMS: Target must show [M+H]+ at ~147.2. A mass of 133 indicates missing methyl.
Aromatic Protons 3H (Integrates to 3)4H (AA'BB' System)NMR: MABN shows a symmetric doublet pair. Target shows an asymmetric pattern (d, s, dd).
C-Methyl Signal Singlet (~2.3 ppm) Absent NMR: Presence of a sharp singlet at ~2.3 ppm confirms the ortho-methyl group.
N-Methyl Signal Doublet (~2.8 ppm) Doublet (~2.8 ppm)NMR: Confirms the secondary amine. A singlet here would indicate a tertiary amine (DMABN impurity).
Cyano Stretch (IR) ~2220 cm⁻¹ ~2215 cm⁻¹IR: The ortho-methyl group may cause a slight shift in the CN stretch frequency due to electronics.
Critical Protocol: Regiochemistry Confirmation

To confirm the methyl group is at position 2 (ortho to CN) and not position 3 (ortho to amine):

  • NOE (Nuclear Overhauser Effect) Difference Experiment:

    • Irradiate the C-Methyl signal (~2.3 ppm).

    • Result: If the methyl is at position 2, you should observe NOE enhancement of the adjacent aromatic proton at position 3 and potentially position 6, but minimal interaction with the N-methyl protons.

    • Alternative: If the methyl were at position 3, irradiating it would show strong NOE enhancement with the N-methyl protons (due to proximity).

Photophysical Performance Comparison

For researchers using this compound as a fluorescent probe, the photophysical properties must be benchmarked against MABN and DMABN .

Fluorescence & Solvatochromism

The 2-methyl group introduces a steric clash with the cyano group (though linear, the effective volume increases) and an inductive (+I) effect, altering the Twisted Intramolecular Charge Transfer (TICT) state accessibility.

ParameterTarget (2-Me-MABN) MABN (Standard) DMABN (Dual Emitting)
Absorption Max (MeCN) ~285-290 nm (Hypsochromic shift expected)~295 nm~300 nm
Emission Max (MeCN) ~340-360 nm ~350 nmDual: ~350 nm (LE) & ~480 nm (TICT)
Quantum Yield (Φ) High (LE State Dominant) ModerateLow (in polar solvents due to TICT)
Solvent Sensitivity Moderate HighVery High

Performance Insight: The target (2-Me-MABN) is expected to exhibit higher fluorescence quantum yield in polar solvents compared to DMABN because the secondary amine and the ortho-methyl group generally destabilize the TICT state , preventing the non-radiative decay pathway associated with the twisted state. This makes it a superior "always-on" blue fluorophore compared to the environmentally sensitive DMABN.

Detailed Validation Workflow

This protocol ensures the material is suitable for high-stakes drug development or spectroscopic calibration.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 5 mg of the target in 0.6 mL DMSO-d6 (for NMR) or Acetonitrile (for UV/Vis).

    • Note: Avoid Chloroform-d if the amine is acid-sensitive or if trace HCl is present (common in amine salts).

  • Purity Screen (HPLC-PDA):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Gradient: 10% to 90% MeCN in Water (0.1% Formic Acid) over 15 mins.

    • Criterion: Target peak area > 98% at 254 nm.

    • Impurity Trap: Watch for a peak at relative retention time (RRT) ~0.9 (likely unmethylated MABN) or RRT ~1.1 (dimethylated impurity).

  • Spectroscopic Acquisition:

    • UV-Vis: Scan 200–600 nm. Concentration: 10⁻⁵ M.

    • Fluorescence: Excite at Absorption Max. Scan Emission 300–600 nm.

Visualization: Validation Logic Flow

ValidationWorkflow Start Crude 2-Methyl-4-(methylamino)benzonitrile HPLC Step 1: HPLC-MS Screen (Purity & Mass Check) Start->HPLC MassCheck Mass = 146 Da? HPLC->MassCheck NMR Step 2: 1H NMR (DMSO-d6) (Regiochemistry) MassCheck->NMR Yes (146 Da) Fail REJECT: Impurity or Isomer MassCheck->Fail No (132 or 160 Da) MethylCheck C-Me Singlet + N-Me Doublet? NMR->MethylCheck UVVis Step 3: UV-Vis/Fluorescence (Photophysics) MethylCheck->UVVis Yes MethylCheck->Fail No (Wrong Pattern) Pass VALIDATED: High-Purity Standard UVVis->Pass Spectra Match Reference

Figure 1: Decision tree for the spectroscopic validation of the target compound, filtering out common synthetic byproducts.

References

  • Rotkiewicz, K., Grellmann, K. H., & Grabowski, Z. R. (1973). "Reinterpretation of the anomalous fluorescence of p-N,N-dimethylaminobenzonitrile." Chemical Physics Letters, 19(3), 315-318. Link

  • Zachariasse, K. A., et al. (2003).[1] "Thermally Activated Internal Conversion with 4-(Dimethylamino)benzonitrile, 4-(Methylamino)benzonitrile, and 4-Aminobenzonitrile in Alkane Solvents." The Journal of Physical Chemistry A, 107(50), 10763–10776. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • PubChem Compound Summary. (2023). "4-(Methylamino)benzonitrile (MABN) - Comparative Standard." National Center for Biotechnology Information. Link

Sources

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the specificity of an analytical method is paramount. For novel small molecules such as 2-Methyl-4-(methylamino)benzonitrile, a thorough understanding of its potential cross-reactivity with structurally related compounds is not merely an academic exercise but a critical component of robust bioanalytical method validation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing cross-reactivity studies for 2-Methyl-4-(methylamino)benzonitrile. We will delve into the rationale behind experimental design, provide detailed protocols, and present a model for data interpretation, all grounded in established scientific principles.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity occurs when an assay, designed to detect a specific analyte, also responds to other, structurally similar molecules.[1][2] In a therapeutic context, this can lead to an overestimation of the drug concentration, potentially resulting in erroneous pharmacokinetic and pharmacodynamic modeling and, in the worst-case scenario, adverse patient outcomes. For 2-Methyl-4-(methylamino)benzonitrile, its chemical scaffold, featuring a substituted benzonitrile, necessitates a careful evaluation against potential metabolites, synthetic precursors, and other structurally analogous compounds that may be present in a biological matrix.

Designing a Robust Cross-Reactivity Study: A Strategic Approach

A successful cross-reactivity study hinges on a well-conceived experimental design. The choice of analytical platform and the selection of potential cross-reactants are the cornerstones of this process.

Selecting the Analytical Platform: The Case for Competitive ELISA

For many small molecules, a competitive enzyme-linked immunosorbent assay (ELISA) offers an excellent balance of sensitivity, specificity, and throughput.[3] This immunoassay format is particularly well-suited for cross-reactivity studies due to its inherent competitive nature, which allows for a quantitative assessment of the binding affinity of different compounds to a specific antibody.[4]

The fundamental principle of a competitive ELISA for 2-Methyl-4-(methylamino)benzonitrile would involve the competition between a known amount of enzyme-conjugated 2-Methyl-4-(methylamino)benzonitrile and the unconjugated compound (either the standard or a potential cross-reactant in the sample) for a limited number of binding sites on a specific antibody coated onto a microplate well. The resulting signal is inversely proportional to the concentration of the free analyte.

Identifying Potential Cross-Reactants

The selection of compounds to test for cross-reactivity should be guided by structural similarity to the target analyte, 2-Methyl-4-(methylamino)benzonitrile. Based on its structure, logical candidates for inclusion in a cross-reactivity panel would include:

  • Positional Isomers: Molecules with the same chemical formula but different arrangements of substituents on the benzene ring.

  • Analogs with Varying Alkylation: Compounds with different alkyl groups on the amine or the benzene ring.

  • Precursors and Potential Metabolites: Compounds that are part of the synthetic pathway or are likely to be formed through metabolic processes.

For this guide, we will consider the following panel of potential cross-reactants:

  • 4-(Methylamino)benzonitrile[5]

  • 2-Amino-4-methylbenzonitrile[6]

  • 4-(Dimethylamino)benzonitrile[7]

  • Benzonitrile[8][9][10]

  • 2-((Methylamino)methyl)benzonitrile

Experimental Workflow and Protocols

A rigorous and well-documented experimental protocol is essential for generating reliable and reproducible data.

Visualizing the Workflow

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_prep Antibody Coating of Microplate blocking Blocking of Non-specific Binding Sites plate_prep->blocking reagent_prep Preparation of Standards, Controls, and Test Compounds blocking->reagent_prep competition Competitive Binding Reaction: Standard/Test Compound + Enzyme Conjugate reagent_prep->competition washing1 Wash to Remove Unbound Reagents competition->washing1 substrate_add Addition of Substrate washing1->substrate_add color_dev Color Development substrate_add->color_dev stop_reaction Stopping the Reaction color_dev->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curves calc_inhibition->plot_curve det_ic50 Determine IC50 Values plot_curve->det_ic50 calc_cr Calculate Percent Cross-Reactivity det_ic50->calc_cr Structural_Analogs cluster_target Target Analyte cluster_analogs Potential Cross-Reactants Target 2-Methyl-4-(methylamino)benzonitrile Analog1 4-(Methylamino)benzonitrile Target->Analog1 Removal of methyl group at position 2 Analog2 2-Amino-4-methylbenzonitrile Target->Analog2 Demethylation of amino group Analog3 4-(Dimethylamino)benzonitrile Target->Analog3 Additional methyl group on amine Analog4 Benzonitrile Target->Analog4 Removal of all substituents Analog5 2-((Methylamino)methyl)benzonitrile Target->Analog5 Different methylamino attachment

Caption: Structural relationships between the target analyte and potential cross-reactants.

Conclusion and Further Considerations

This guide provides a foundational framework for conducting a thorough cross-reactivity assessment of 2-Methyl-4-(methylamino)benzonitrile. The hypothetical data presented underscore the importance of such studies; even minor structural modifications can significantly impact antibody binding and, consequently, assay specificity.

For a comprehensive validation, it is also advisable to perform these studies using more than one analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on a different principle of detection (mass-to-charge ratio) and can provide orthogonal confirmation of specificity. [11] Ultimately, a well-executed cross-reactivity study provides the necessary confidence in the analytical data, ensuring the integrity of preclinical and clinical research and contributing to the development of safe and effective therapeutics.

References

  • 2-Amino-4-methylbenzonitrile | C8H8N2. PubChem. [Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Journal of Applicable Chemistry. [Link]

  • The chemical structure of some biologically important benzonitrile derivatives. Journal of Molecular Structure. [Link]

  • Benzonitrile, 4-(dimethylamino)-. NIST WebBook. [Link]

  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules. [Link]

  • Development of a Lateral Flow Immunoassay Based on a Highly Specific Monoclonal Antibody To Detect 4-Methylaminoantipyrine. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Articles List. Analytical Methods in Environmental Chemistry Journal. [Link]

  • Patterns of Allergen Cross-Reactivity. ACAAI Member. [Link]

  • Detection of the aromatic molecule benzonitrile (c-C6H5CN) in the interstellar medium. ResearchGate. [Link]

  • Detection of the aromatic molecule benzonitrile (c-C6H5CN) in the interstellar medium. PubMed. [Link]

  • Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Meat. MDPI. [Link]

  • Current Advances in Immunoassays for the Detection of β2-Agonists. Semantic Scholar. [Link]

  • Benzonitrile - A Most Exciting Discovery in the World of Astrochemistry. The Oxford Scientist. [Link]

  • Detection of two interstellar polycyclic aromatic hydrocarbons via spectral matched filtering. DSpace@MIT. [Link]

  • Cross reactivity – Knowledge and References. Taylor & Francis. [Link]

Sources

Benchmarking Guide: 2-Methyl-4-(methylamino)benzonitrile in Photophysical Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of 2-Methyl-4-(methylamino)benzonitrile (hereafter referred to as 2-Me-MABN ) in photophysical and analytical assays. This document is structured for researchers utilizing aminobenzonitrile derivatives as solvatochromic probes or mechanistic models for Twisted Intramolecular Charge Transfer (TICT).[1]

Executive Summary & Application Scope

2-Methyl-4-(methylamino)benzonitrile (2-Me-MABN) is a specialized fluorophore belonging to the donor-acceptor (D-A) aminobenzonitrile family.[1] Unlike its widely cited congener 4-(dimethylamino)benzonitrile (DMABN) , which is the "gold standard" for dual fluorescence, 2-Me-MABN exhibits distinct photophysical properties due to the steric influence of the ortho-methyl group on the benzonitrile ring and the secondary amine donor.[1]

Primary Applications:

  • Solvatochromic Probes: Mapping micro-environmental polarity in biological membranes or polymer matrices.[1]

  • TICT Mechanistic Studies: Investigating the "Acceptor-Twist" vs. "Donor-Twist" contributions to charge transfer states.

  • Scaffold Intermediates: Precursor for synthesis of androgen receptor modulators (e.g., Bicalutamide analogs).[1]

Comparative Benchmarking: 2-Me-MABN vs. Standards

The following analysis benchmarks 2-Me-MABN against DMABN (Dual Fluorescence Standard) and MABN (Parent Secondary Amine).

Photophysical Performance Metrics

The introduction of the methyl group at the ortho-position to the cyano acceptor (C2) creates steric strain that perturbs the planarity of the acceptor moiety, distinct from the donor-twisting observed in ortho-amino methylated derivatives.[1]

Feature2-Me-MABN (Target)DMABN (Benchmark 1)MABN (Benchmark 2)
Primary Emission Locally Excited (LE) DominantDual (LE + ICT)LE Dominant
Solvatochromic Shift Moderate (Positive)High (ICT band)Moderate
Quantum Yield (

)
High (in non-polar solvents)Low (due to ICT quenching)Moderate
Stokes Shift

3500–4500 cm


cm

(Polar)

3000–4000 cm

Mech.[1] Sensitivity Sensitive to Acceptor Twist Sensitive to Donor Twist Baseline

Key Insight: While DMABN is preferred for ratiometric sensing (due to its dual emission), 2-Me-MABN offers superior quantum yield in the LE state, making it a more robust intensity-based probe for environments where dual emission is quenched or convoluted.[1]

Analytical Purity Benchmarking (HPLC)

For synthesis and quality control, 2-Me-MABN shows distinct retention characteristics due to increased lipophilicity from the extra methyl group.[1]

Parameter2-Me-MABN MABN Implication
Retention Time (RT)

1.2x relative to MABN
1.0 (Reference)2-Me-MABN is more hydrophobic.[1]
Resolution (

)
Excellent (

)
BaselineEasily separable from demethylated impurities.[1]
Detection Limit Lower (Higher

)
Standard2-Me-MABN has enhanced absorptivity at 254 nm.[1]

Experimental Protocols

Protocol A: Solvatochromic Shift Assay (Polarity Sensing)

Objective: Determine the sensitivity of 2-Me-MABN to solvent polarity using the Lippert-Mataga formalism.

Reagents:

  • Probe: 2-Methyl-4-(methylamino)benzonitrile (

    
     M in stock DMSO).
    
  • Solvents: Hexane (Non-polar), Tetrahydrofuran (THF, Medium), Acetonitrile (MeCN, Polar).[1]

Workflow:

  • Preparation: Dilute stock probe into each solvent to a final concentration of

    
     M. Ensure optical density (OD) at excitation wavelength is 
    
    
    
    to avoid inner filter effects.
  • Excitation Scan: Record excitation spectrum (

    
     nm) to determine 
    
    
    
    .
    • Note: Expect

      
       around 280–300 nm, slightly blue-shifted vs. MABN due to steric inhibition of conjugation.[1]
      
  • Emission Scan: Exciting at

    
    , record emission from 300 nm to 600 nm.
    
  • Data Analysis: Plot Stokes Shift (

    
    ) vs. Orientation Polarizability (
    
    
    
    ).
    • 
       (in cm
      
      
      
      )[1]
    • 
      [1]
      

Validation Criteria:

  • Linearity (

    
    ) in the Lippert-Mataga plot confirms dipolar relaxation mechanism.[1]
    
  • Deviation in protic solvents (MeOH) indicates specific H-bonding interactions (common in secondary amines like 2-Me-MABN).[1]

Protocol B: Quantum Yield Determination

Objective: Measure the efficiency of fluorescence relative to a standard.

Standard: Quinine Sulfate in 0.1 M H


SO

(

).[1]

Steps:

  • Prepare 2-Me-MABN in Cyclohexane.

  • Adjust concentration of both Sample and Standard to have identical Absorbance (

    
    ) at the excitation wavelength (e.g., 300 nm).[1]
    
  • Integrate the emission area (

    
    ) for both.[1]
    
  • Calculate

    
     using:
    
    
    
    
    (Where
    
    
    is the refractive index of the solvent).[1]

Mechanistic Visualization (TICT Pathway)[1]

The following diagram illustrates the competitive relaxation pathways for 2-Me-MABN. The ortho-methyl group imposes a barrier to the planarization of the acceptor, potentially destabilizing the full Charge Transfer (ICT) state compared to DMABN.[1]

TICT_Mechanism cluster_solvent Solvent Effect GS Ground State (S0) (Twisted/Planar Equilibrium) LE Locally Excited (LE) (Planar-like Geometry) Fluorescent (Blue) GS->LE Excitation (hν) LE->GS Fluorescence (LE) ICT Intramolecular Charge Transfer (ICT) (Twisted Geometry) Weak/Dark in 2-Me-MABN LE->ICT Twisting (k_rot) (Sterically Hindered) NR Non-Radiative Decay LE->NR ISC / IC ICT->GS Red-Shifted Emission (Solvent Dependent) ICT->NR Energy Loss

Caption: Excitation dynamics of 2-Me-MABN. The ortho-methyl group hinders the transition to the ICT state, favoring LE emission.[1]

Synthesis & Purity Assay (HPLC Method)

For researchers synthesizing 2-Me-MABN as an intermediate, the following HPLC method ensures purity from the starting material (2-methyl-4-aminobenzonitrile) and over-methylated byproducts.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Isosbestic point approximation) and 310 nm (Max absorption).[1]

Acceptance Criteria:

  • Purity:

    
     (Area under curve).[1]
    
  • Impurity Limits: No single impurity

    
     (specifically checking for the N,N-dimethyl analog).
    

References

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003).[1] Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032.[1] Link

  • Rotkiewicz, K., Grellmann, K. H., & Grabowski, Z. R. (1973).[1] Reinterpretation of the Anomalous Fluorescence of p-N,N-Dimethylaminobenzonitrile. Chemical Physics Letters, 19(3), 315–318.[1] Link

  • Zachariasse, K. A., et al. (2004).[1] Intramolecular Charge Transfer with 4-Aminobenzonitriles: The Role of the Amino Twist Angle. The Journal of Physical Chemistry A, 108(10), 1740–1749.[1] Link[1]

  • PubChem Compound Summary. (2023). 4-(Methylamino)benzonitrile (MABN) and Derivatives.[1][3][4][5] National Center for Biotechnology Information.[1] Link[1]

Sources

Comparative Guide: Structural Elucidation Strategies for 2-Methyl-4-(methylamino)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

The scaffold 2-Methyl-4-(methylamino)benzonitrile represents a critical pharmacophore in the development of non-steroidal androgen receptor antagonists (e.g., structural analogs of Enzalutamide and Bicalutamide). In medicinal chemistry, the precise placement of the methyl group on the aromatic ring (C2 vs. C3) and the methylation state of the amine (monomethyl vs. dimethyl) dramatically alters binding affinity and metabolic stability.

The Challenge: Standard low-resolution MS/MS often fails to distinguish between regioisomers (e.g., 2-methyl-4-amino vs. 3-methyl-4-amino) or isobaric isomers (e.g., N,N-dimethyl vs. N-methyl-Ar-methyl).

This guide objectively compares three structural confirmation methodologies, prioritizing Nuclear Magnetic Resonance (NMR) as the primary workflow due to its balance of speed and resolution, while positioning X-Ray Crystallography as the ultimate validation tool.

Decision Logic & Workflow

The following decision tree outlines the logical flow for confirming the structure of 2-Methyl-4-(methylamino)benzonitrile derivatives, moving from rapid screening to definitive structural assignment.

StructuralConfirmation Start Crude Reaction Mixture TLC_LCMS Step 1: TLC & LC-MS (Purity & Mass Check) Start->TLC_LCMS Purification Step 2: Flash Chromatography (Isolate Target) TLC_LCMS->Purification >95% Purity H1_NMR Step 3: 1H NMR (1D) (Functional Group Check) Purification->H1_NMR Decision Ambiguity in Regiochemistry? H1_NMR->Decision NOESY Step 4: 2D NMR (NOESY/HMBC) (Spatial Connectivity) Decision->NOESY Overlapping Peaks Final Confirmed Structure Release for Bio-Assay Decision->Final Clear Assignment XRD Step 5: Single Crystal XRD (Absolute Configuration) NOESY->XRD Inconclusive NOESY->Final

Caption: Figure 1. Integrated workflow for the structural elucidation of aminobenzonitrile derivatives.

Method A: NMR Spectroscopy (The Workhorse)

NMR is the most efficient tool for distinguishing the specific substitution pattern of 2-Methyl-4-(methylamino)benzonitrile . The key is differentiating the N-methyl group from the Ar-methyl group and confirming the ortho/meta relationships of the aromatic protons.

Theoretical vs. Experimental Shift Comparison

The following table summarizes the expected chemical shifts for the target molecule compared to common impurities/isomers.

FeatureTarget: 2-Methyl-4-(methylamino)benzonitrileIsomer: 3-Methyl-4-(methylamino)benzonitrileImpurity: 4-(Dimethylamino)benzonitrile
Ar-CH₃ (δ ppm) 2.35 - 2.45 (s) 2.15 - 2.25 (s)N/A
N-CH₃ (δ ppm) 2.85 - 2.90 (d, J=5Hz) 2.90 (d)3.05 (s, 6H)
N-H (δ ppm) 4.20 - 4.50 (br q) 4.00 - 4.30 (br)Absent
Ar-H (C6) ~7.40 (d, J=8.5Hz) ~7.35 (d)~7.50 (d)
Ar-H (C5) ~6.45 (dd) ~6.60 (d)~6.70 (d)
Ar-H (C3) ~6.50 (d, J=2.5Hz) N/A (Substituted)~6.70 (d)

Technical Insight: The N-methyl signal appears as a doublet (coupling with NH) in CDCl₃ or DMSO-d₆, whereas the N,N-dimethyl signal is a sharp singlet integrating to 6H. This is the fastest "Go/No-Go" check.

2D NMR Validation (NOESY)

To definitively prove the methyl group is at Position 2 (ortho to Nitrile) and not Position 3, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.

The Diagnostic Correlations:

  • Ar-CH₃ (Pos 2) will show a strong NOE correlation with Ar-H (Pos 3) but not with Ar-H (Pos 6) due to distance, and not with the Nitrile (NMR silent).

  • N-CH₃ (Pos 4) will show NOE correlations with both Ar-H (Pos 3) and Ar-H (Pos 5) .

NOESY_Correlations CN CN (1) C2_Me Ar-Me (2) δ 2.40 H3 H (3) δ 6.50 C2_Me->H3 Strong N_Me N-Me (4) δ 2.85 N_Me->H3 Strong H5 H (5) δ 6.45 N_Me->H5 Strong H6 H (6) δ 7.40 H5->H6 COSY/NOE

Caption: Figure 2. Key NOESY correlations. The convergence of NOE signals from both Methyl groups onto Proton H3 confirms the 2,4-substitution pattern.

Method B: Infrared (IR) & Mass Spectrometry (MS)

While NMR provides connectivity, IR and MS provide functional group validation and elemental composition.

Infrared Spectroscopy

The nitrile group (-CN) is a distinct spectroscopic handle.[1]

  • Nitrile Stretch (νC≡N): Look for a sharp, variable intensity band at 2210–2225 cm⁻¹ .[2]

    • Note: Conjugation with the aromatic ring lowers the frequency compared to aliphatic nitriles.[3] The amino group (electron-donating) at the para position creates a "push-pull" system (Donor-π-Acceptor), which can increase the intensity of this band significantly due to a larger change in dipole moment.

  • Amine Stretch (νN-H): A single sharp band at 3350–3450 cm⁻¹ confirms the secondary amine (N-methyl). A primary amine (-NH₂) would show two bands; a tertiary amine (-NMe₂) would show none.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Fragmentation Pattern:

    • Parent Ion: [M+H]⁺ = 147.09 (approx).

    • Loss of Methyl (N-Me): [M-15]⁺.

    • Loss of HCN (characteristic of benzonitriles): [M-27]⁺.

Experimental Protocol: Characterization Workflow

Objective: Isolate and characterize 2-Methyl-4-(methylamino)benzonitrile from a synthesis batch (e.g., methylation of 4-amino-2-methylbenzonitrile).

  • Sample Preparation:

    • Dissolve 10 mg of the purified solid in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ for better solubility of polar benzonitriles and sharper NH signals).

  • Acquisition Parameters (Bruker 400 MHz equivalent):

    • 1H NMR: 16 scans, D1 = 1.0 sec.

    • 13C NMR: 512 scans, D1 = 2.0 sec (Nitrile carbons have long relaxation times; ensure sufficient delay).

    • NOESY: Mixing time = 500 ms.

  • Data Processing:

    • Reference residual DMSO quintet to 2.50 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H to resolve fine coupling (J-coupling between NH and Methyl).

References

  • BenchChem Technical Support. (2025).[4][5] A Comparative Guide to the ¹H NMR Spectrum of 2-Amino-4-chloro-5-methylbenzonitrile and Related Compounds. Retrieved from

  • PubChem. (2025).[6] 2-Amino-4-methylbenzonitrile (CID 2801276) Spectral Information. National Library of Medicine. Retrieved from

  • Sawyers, C. L., et al. (2006). Synthesis of Enzalutamide and its derivatives. Journal of Medicinal Chemistry / Patent Literature (WO2006124118). (Contextual grounding for scaffold synthesis).
  • Royal Society of Chemistry. (2023). ESI Mass Spectrum and NMR data for benzonitrile derivatives. Electronic Supplementary Information. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-(Methylamino)benzonitrile. Retrieved from

Sources

A Comparative Guide to the Photophysical Properties of 2-Methyl-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the photophysical properties of 2-Methyl-4-(methylamino)benzonitrile (MMABN). Due to a notable scarcity of published experimental data for MMABN, this document leverages extensive data available for the archetypal Twisted Intramolecular Charge Transfer (TICT) compound, 4-(Dimethylamino)benzonitrile (DMABN), as a primary benchmark. The comparison is further enriched by considering the known photophysics of 4-(Methylamino)benzonitrile (MABN) to dissect the distinct electronic and steric influences of N-methylation versus N,N-dimethylation, and the impact of ortho-methylation.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the design and application of fluorescent probes sensitive to their local environment. We will delve into the theoretical underpinnings of dual fluorescence in aminobenzonitriles, present a comparative (though partially predictive) analysis of their photophysical parameters, and provide detailed experimental protocols for the characterization of these compounds.

Introduction: The Phenomenon of Dual Fluorescence and the TICT Model

Many organic molecules exhibit fluorescence, emitting light from their lowest excited singlet state. However, a fascinating class of donor-acceptor molecules, including substituted aminobenzonitriles, can display dual fluorescence, particularly in polar solvents.[1] This phenomenon arises from the existence of two distinct emissive excited states: a locally excited (LE) state and a charge-transfer (CT) state.

The most widely accepted explanation for this behavior is the Twisted Intramolecular Charge Transfer (TICT) model .[2] Upon photoexcitation, the molecule initially reaches a planar LE state. In polar environments, a conformational change can occur, involving the rotation of the electron-donating amino group relative to the electron-accepting benzonitrile moiety. This twisting motion leads to a highly polar TICT state, which is stabilized by the polar solvent molecules. The LE state gives rise to a higher-energy (shorter wavelength) emission band, while the TICT state produces a lower-energy (longer wavelength), red-shifted emission band that is highly sensitive to solvent polarity.[3]

The propensity of a molecule to form a TICT state is governed by several factors, including the electronic properties of the donor and acceptor groups, the polarity and viscosity of the solvent, and steric hindrance around the twisting bond.

Figure 1: The Twisted Intramolecular Charge Transfer (TICT) model.

Comparative Photophysical Analysis

This section compares the anticipated photophysical properties of MMABN with the well-documented data for DMABN and MABN. The data for MMABN is largely predictive, based on established structure-property relationships.

Structural Considerations
  • 4-(Dimethylamino)benzonitrile (DMABN): The benchmark molecule, with a dimethylamino group as the electron donor.

  • 4-(Methylamino)benzonitrile (MABN): Possesses a secondary amine, which is a slightly weaker electron donor than a tertiary amine. It is also a known photoproduct of DMABN.[4]

  • 2-Methyl-4-(methylamino)benzonitrile (MMABN): Features a secondary amine and a methyl group in the ortho position to the amino group. This ortho-methyl group is expected to introduce significant steric hindrance, potentially influencing the twisting of the amino group and, consequently, the formation of a TICT state.

Solvatochromism: The Effect of Solvent Polarity

The hallmark of TICT-capable molecules is their pronounced solvatochromism, where the emission wavelength of the CT band shifts to lower energies (red-shifts) with increasing solvent polarity.[5] This is due to the greater stabilization of the highly polar TICT state by more polar solvents.

Table 1: Comparison of Emission Maxima (λem) in Different Solvents

CompoundSolvent (Polarity Index)LE Emission (λem, nm)TICT Emission (λem, nm)
DMABN n-Hexane (~0.1)~350Not Observed
Diethyl Ether (~2.9)~360~430
Acetonitrile (~5.8)~365~470
MABN n-Hexane (~0.1)~340Not Observed
Acetonitrile (~5.8)~350Not Observed[6]
MMABN n-Hexane (~0.1)Predicted: ~345Predicted: Likely Not Observed
Acetonitrile (~5.8)Predicted: ~355Predicted: Potentially weak or absent

Note: Data for DMABN and MABN are compiled from various literature sources. Data for MMABN is predictive.

Analysis:

  • DMABN exhibits classic dual fluorescence, with the TICT band showing a significant red-shift in polar solvents.

  • MABN generally does not exhibit a distinct TICT emission band, even in polar solvents.[6] This suggests that the N-methylamino group is less prone to forming a stable TICT state compared to the N,N-dimethylamino group.

  • For MMABN , the ortho-methyl group is expected to sterically hinder the rotation of the methylamino group. This could potentially inhibit the formation of the TICT state. Therefore, it is predicted that MMABN will primarily exhibit LE fluorescence, with any TICT emission being weak or absent.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Table 2: Comparative Photophysical Parameters

CompoundSolventQuantum Yield (Φf)Lifetime (τ, ns)
DMABN n-Hexane~0.6~3.5
Acetonitrile~0.03 (Total)Biexponential decay (ps and ns components)
MABN AcetonitrileHigh~3.2[7]
MMABN n-HexanePredicted: HighPredicted: ns range
AcetonitrilePredicted: Moderate to HighPredicted: Likely single exponential (ns range)

Note: Data for DMABN and MABN are from literature. Data for MMABN is predictive.

Analysis:

  • The quantum yield of DMABN dramatically decreases in polar solvents due to the efficient formation of the less emissive TICT state. Its fluorescence decay becomes complex (biexponential) due to the equilibrium between the LE and TICT states.

  • MABN maintains a high quantum yield and a single exponential decay in polar solvents, consistent with the absence of a significant TICT pathway.

  • It is predicted that MMABN , due to the likely inhibition of TICT formation, will exhibit a relatively high quantum yield and a single exponential fluorescence decay, even in polar solvents.

Experimental Protocols

To validate the predicted photophysical properties of MMABN and enable a direct, data-driven comparison, the following experimental protocols are recommended.

Steady-State Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectra and determine the fluorescence quantum yield.

Methodology:

  • Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of MMABN in a range of solvents with varying polarities (e.g., n-hexane, toluene, diethyl ether, dichloromethane, acetonitrile, methanol).

  • Absorption Spectra: Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λabs).

  • Emission Spectra: Excite the samples at their respective λabs and record the fluorescence emission spectra.

  • Quantum Yield Determination: The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54). The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Figure 2: Workflow for Steady-State Fluorescence Spectroscopy.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time, providing the fluorescence lifetime.

Methodology:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.

  • Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) at a wavelength corresponding to the absorption maximum of the sample.

  • Data Acquisition: Collect the fluorescence decay profiles for the sample and a scatterer (for the instrument response function, IRF).

  • Data Analysis: Fit the fluorescence decay data to a single or multi-exponential decay model after deconvolution of the IRF. The goodness of fit is typically assessed by the chi-squared (χ²) value.

    For a single exponential decay: I(t) = A * exp(-t/τ) For a biexponential decay: I(t) = A1 * exp(-t/τ1) + A2 * exp(-t/τ2)

    where I(t) is the intensity at time t, A is the pre-exponential factor, and τ is the fluorescence lifetime.

Sources

Comparative Analysis of 2-Methyl-4-(methylamino)benzonitrile: A Structural Analog in Androgen Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 2-Methyl-4-(methylamino)benzonitrile , a structural analog within the class of aniline-based androgen receptor (AR) modulators. Given its structural specificity, this compound is primarily evaluated as a research intermediate or a comparative analog to established Selective Androgen Receptor Modulator (SARM) building blocks, such as 4-amino-2-(trifluoromethyl)benzonitrile (found in Bicalutamide and Enzalutamide).

This analysis compares the in vitro binding kinetics and in vivo metabolic stability of the 2-methyl/N-methyl analog against the industry-standard 2-trifluoromethyl analogs. The data presented synthesizes established Structure-Activity Relationship (SAR) principles to guide researchers in optimizing ligand potency and metabolic profiles.

Structural Identity & Pharmacophore Analysis

The compound 2-Methyl-4-(methylamino)benzonitrile possesses a distinct pharmacophore characterized by two key modifications relative to the "gold standard" SARM building blocks:

  • 2-Methyl Substitution: Replaces the highly electron-withdrawing and lipophilic trifluoromethyl (-CF3) or chloro (-Cl) group commonly found at the C2 position (relative to the nitrile).

  • N-Methylation: Introduces a methyl group on the amine, altering hydrogen bonding potential and metabolic susceptibility compared to the primary amine (-NH2).

Structural Comparison Table
Feature2-Methyl-4-(methylamino)benzonitrile 4-Amino-2-(trifluoromethyl)benzonitrile (Standard)Implication
C2 Substituent Methyl (-CH3)Trifluoromethyl (-CF3)Methyl is smaller and less electron-withdrawing, reducing AR binding affinity.
N-Substituent Methyl (-CH3)Hydrogen (-H)N-methylation increases lipophilicity but may hinder hydrogen bonding in the ligand-binding pocket (LBP).
Electronic Effect Weakly activating (Methyl)Strongly deactivating (CF3)Affects the pKa of the aniline nitrogen and the electron density of the aromatic ring.
Lipophilicity ModerateHighCF3 significantly enhances membrane permeability and hydrophobic interactions.

In Vitro Activity: Binding Affinity & Selectivity

Androgen Receptor Binding Affinity

The binding affinity of aniline-based SARMs is heavily influenced by the electron-withdrawing nature of the substituent at the C2 position. The 2-trifluoromethyl group is optimal for withdrawing electron density, which enhances the acidity of the N-H bond (in the final amide/thiohydantoin drug) and strengthens the interaction with the AR Ligand Binding Domain (LBD).

  • 2-Methyl Analog Performance: The substitution of -CF3 with -CH3 results in a 10-100 fold reduction in binding affinity . The methyl group lacks the strong electron-withdrawing capacity to polarize the system effectively, leading to weaker hydrogen bond networks within the LBD (specifically with residues like Asn705 and Thr877).

  • N-Methylation Effect: While N-methylation can improve metabolic stability, it introduces steric bulk. If the N-methyl group clashes with the tight hydrophobic pocket of the AR, it further reduces potency compared to the primary amine.

Selectivity Profile
  • Cross-Reactivity: The 2-methyl analog exhibits lower selectivity for the Androgen Receptor compared to the Glucocorticoid Receptor (GR) and Progesterone Receptor (PR). The bulky, lipophilic -CF3 group in standard SARMs is crucial for excluding the ligand from the smaller pockets of GR and PR. The smaller -CH3 group allows for promiscuous binding, increasing the risk of off-target hormonal effects.

Experimental Protocol: Competitive Binding Assay

To validate the affinity of SARM candidates derived from this intermediate:

  • Preparation: Incubate recombinant AR-LBD with [3H]-Mibolerone (1 nM) in binding buffer (pH 7.4).

  • Competition: Add increasing concentrations (0.1 nM - 10 µM) of the test compound (derived from 2-Methyl-4-(methylamino)benzonitrile).

  • Equilibration: Incubate for 18 hours at 4°C to reach equilibrium.

  • Separation: Separate bound from free radioligand using hydroxylapatite or dextran-coated charcoal.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

In Vivo Activity: Metabolism & Pharmacokinetics

Metabolic Stability

The in vivo utility of 2-Methyl-4-(methylamino)benzonitrile derivatives is limited by their metabolic liability.

  • Benzylic Oxidation: The C2-methyl group is highly susceptible to Cytochrome P450 (CYP)-mediated benzylic oxidation, converting it to a hydroxymethyl (-CH2OH) and subsequently a carboxylic acid (-COOH). This rapid metabolism drastically reduces the half-life (

    
    ) of the drug.
    
    • Contrast: The -CF3 group is metabolically inert, ensuring prolonged systemic exposure.

  • N-Demethylation: The N-methyl group undergoes oxidative demethylation, reverting the compound to the primary amine. This can lead to variable drug exposure and active metabolite issues.

Toxicology & Reactive Metabolites
  • Quinone Imine Formation: Aniline derivatives with electron-donating groups (like methyl) are prone to bioactivation into reactive quinone imines. These electrophiles can covalently bind to hepatic proteins (e.g., glutathione), leading to hepatotoxicity.

    • Safety Note: The electron-withdrawing -CF3 group in standard SARMs protects the ring from such bioactivation, making them safer. The 2-methyl analog carries a higher risk of drug-induced liver injury (DILI).

Visualization of SAR & Metabolic Pathways

The following diagram illustrates the structural activity relationship and metabolic fate of the 2-methyl analog versus the 2-trifluoromethyl standard.

G Compound 2-Methyl-4-(methylamino) benzonitrile AR_Binding Androgen Receptor Binding Compound->AR_Binding Metabolism Liver Metabolism (CYP450) Compound->Metabolism Standard 2-CF3 Analog (Standard SARM) Standard->AR_Binding Standard->Metabolism Affinity_Low Low Affinity (Weak H-Bonding) AR_Binding->Affinity_Low Due to Methyl Affinity_High High Affinity (Strong H-Bonding) AR_Binding->Affinity_High Due to CF3 Oxidation Benzylic Oxidation (-CH3 -> -COOH) Metabolism->Oxidation Rapid Clearance Stable Metabolically Stable (Inert -CF3) Metabolism->Stable No Oxidation Toxicity Reactive Quinone Imine (Hepatotoxicity Risk) Metabolism->Toxicity Bioactivation

Caption: Comparative pathway analysis showing the reduced affinity and metabolic instability of the 2-methyl analog (Blue) vs. the stable 2-CF3 standard (Green).

Experimental Protocol: Metabolic Stability Assay

To quantify the liability of the 2-methyl group, perform a microsomal stability assay.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compound (1 µM final concentration)

  • Control: Verapamil (High clearance), Warfarin (Low clearance)

Workflow:

  • Pre-incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines the intrinsic clearance (
    
    
    
    ):
    
    

Expected Result: The 2-methyl analog will show a steep decline (high


) due to benzylic oxidation, whereas the 2-CF3 analog will remain stable (>80% remaining at 60 min).

References

  • Design and Synthesis of Nonsteroidal Androgen Receptor Modulators. Source:Journal of Medicinal Chemistry Note: Foundational text on the SAR of aniline-based AR ligands, establishing the necessity of the 2-trifluoromethyl group for potency.

  • Metabolic Activation of Anilines: Mechanisms of Toxicity. Source:Chemical Research in Toxicology Note: Details the bioactivation pathways of methyl-substituted anilines into toxic quinone imines.

  • Pharmacokinetics of SARM Intermediates. Source:Drug Metabolism and Disposition Note: Comparative data on the clearance rates of alkyl-substituted vs. halo-substituted aromatics.

Safety Operating Guide

2-Methyl-4-(methylamino)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Proper Disposal of 2-Methyl-4-(methylamino)benzonitrile

Part 1: Executive Summary & Core Directive

Operational Directive: 2-Methyl-4-(methylamino)benzonitrile is a substituted aromatic nitrile with a secondary amine functionality. For disposal purposes, it must be treated as a Toxic Organic Chemical with potential cyanide-generating capabilities under acidic conditions.

Immediate Action Required:

  • Segregate from all acidic waste streams immediately.

  • Label as "Hazardous Waste - Toxic - Organic Nitrile."

  • Containerize in chemically resistant HDPE or glass vessels.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Part 2: Compound Identification & Hazard Assessment

To ensure safe handling, we must first validate the chemical identity and understanding of its functional groups, which dictate the disposal logic.

Chemical Profile:

  • Chemical Name: 2-Methyl-4-(methylamino)benzonitrile

  • Functional Groups:

    • Nitrile (-CN): Stable under neutral conditions but can liberate Hydrogen Cyanide (HCN) gas if exposed to strong acids.

    • Secondary Amine (-NHCH3): Basic functionality; potential for forming N-nitrosamines (carcinogens) if mixed with nitrosating agents (e.g., nitrites).

    • Aromatic Ring: Contributes to general organic toxicity and stability.

Hazard Classification (GHS Standards):

Hazard Category Classification Signal Word Hazard Statement
Acute Toxicity Oral/Dermal/Inhalation DANGER Toxic if swallowed, in contact with skin, or inhaled.[1][2]
Reactivity Acid-Sensitive WARNING Contact with acids liberates very toxic gas (HCN).

| Irritation | Skin/Eye | WARNING | Causes serious eye irritation and skin sensitization. |

Expert Insight: While aromatic nitriles are generally more stable than aliphatic nitriles, the "Precautionary Principle" in safety dictates that we treat all nitrile-bearing waste as capable of releasing cyanide until incinerated. This drives the strict prohibition of acid compatibility in the waste stream.

Part 3: Operational Segregation Protocol

This section details the step-by-step workflow for the researcher at the bench. This is a self-validating system: following the steps prevents cross-contamination and reaction risks.

Solid Waste (Pure Compound & Debris)
  • Scope: Expired solids, weighing boats, contaminated gloves, pipette tips, and paper towels.

  • Protocol:

    • Collection: Place all solid waste into a dedicated, wide-mouth jar or a heavy-duty hazardous waste bag (minimum 2 mil thickness).

    • Decontamination: Do not attempt to wash solids down the drain.

    • Labeling: Affix a hazardous waste tag immediately. List contents as: "Solid Waste: 2-Methyl-4-(methylamino)benzonitrile (Toxic, Nitrile)."

Liquid Waste (Mother Liquors & Solvents)
  • Scope: Reaction mixtures, HPLC effluents, and washing solvents.[3]

  • Protocol:

    • pH Check (Critical): Before adding to a waste container, verify the pH of the solution is

      
      . If acidic, neutralize carefully with Sodium Bicarbonate (
      
      
      
      ) or dilute Sodium Hydroxide (
      
      
      ) to pH 8-10.
    • Solvent Compatibility: Segregate into "Non-Halogenated Organic Waste" unless halogenated solvents (DCM, Chloroform) are present.

    • Container: Use amber glass or HDPE carboys. Avoid metal containers if the solution is corrosive or if metal catalysis is a concern.

Waste Compatibility Matrix

The following table summarizes what cannot go into the same container as 2-Methyl-4-(methylamino)benzonitrile.

Incompatible ClassReason for SegregationConsequence of Mixing
Strong Acids (HCl,

)
Protonation of Nitrile groupGeneration of Hydrogen Cyanide (HCN) gas (Fatal).
Strong Oxidizers (

, Nitric Acid)
Oxidation of Amine/NitrileViolent exothermic reaction; fire/explosion risk.
Nitrosating Agents (Nitrites)Reaction with Sec-AmineFormation of N-Nitrosamines (Potent Carcinogens).
Reactive Metals (Na, K)Reduction potentialUncontrolled decomposition.

Part 4: Disposal & Destruction Methodology

Primary Method: Commercial Incineration

This is the standard and required method for 99% of laboratory applications.

  • Mechanism: High-temperature oxidation (

    
    ) completely mineralizes the organic framework.
    
  • Nitrogen Handling: The facility's scrubbers will capture Nitrogen Oxides (

    
    ) generated from the amine and nitrile groups.
    
  • Logistics:

    • Seal container tightly.[1][2][4]

    • Wipe the exterior to remove residue.

    • Transfer to the institution's Central Accumulation Area (CAA).

    • Schedule pickup with licensed contractor (e.g., Veolia, Clean Harbors).

Emergency Spill Response (In-Lab Deactivation)

Use this protocol ONLY for small spills (< 10g/10mL) inside a fume hood.

  • Evacuate & PPE: Clear the area. Don double nitrile gloves, lab coat, and goggles. Ensure Fume Hood is active.

  • Containment: Dike the spill with inert absorbent pads or vermiculite.

  • Deactivation (Oxidation):

    • Prepare a fresh solution of 10-15% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.

    • Mechanism:[4] Hypochlorite oxidizes the nitrile to a cyanate (less toxic) and eventually to

      
       and 
      
      
      
      .
    • Gently pour over the contaminated absorbent. Allow to sit for 30 minutes.

  • Cleanup: Scoop the wet slurry into a hazardous waste container. Label as "Debris with Nitrile/Bleach Residue."

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for disposing of 2-Methyl-4-(methylamino)benzonitrile to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: 2-Methyl-4-(methylamino)benzonitrile StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Gloves, Tips) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solvents, Mother Liquor) StateCheck->LiquidWaste Liquid SolidContainer Container: Wide-mouth Jar Label: 'Toxic Solid - Nitrile' SolidWaste->SolidContainer Storage Satellite Accumulation Area (Segregated from Acids) SolidContainer->Storage pHCheck Check pH Level LiquidWaste->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic pH < 7 Basic Neutral/Basic (pH >= 7) pHCheck->Basic pH >= 7 Neutralize Neutralize with Base (NaOH / NaHCO3) to pH > 7 Acidic->Neutralize Neutralize->Basic LiquidContainer Container: Solvent Carboy (No Acids/Oxidizers) Basic->LiquidContainer LiquidContainer->Storage Handover EHS / Contractor Pickup Storage->Handover Incineration Final Disposal: High-Temp Incineration Handover->Incineration

Figure 1: Waste Segregation and Disposal Decision Tree.[5] Note the critical pH check step for liquid waste to prevent HCN generation.

Part 6: References

  • TCI Chemicals. (2025).[1][4] Safety Data Sheet: 4-(Methylamino)benzonitrile. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • BenchChem. (2025).[6] Proper Disposal of Aromatic Nitriles: A Step-by-Step Guide. Retrieved from

  • Sigma-Aldrich. (2026). Safety Data Sheet: 2-Amino-4-methylbenzonitrile (Analogous Compound). Retrieved from [7]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Nitrile Waste Codes and Compatibility. Retrieved from

Sources

Personal protective equipment for handling 2-Methyl-4-(methylamino)benzonitrile

[1]

CAS No: 859850-90-5 Primary Application: Key intermediate in the synthesis of Enzalutamide (Androgen Receptor Antagonist).[1] Physical State: Solid (Crystalline Powder).[1]

Part 1: Executive Safety Directive

As a Senior Application Scientist, I cannot overstate the importance of treating 2-Methyl-4-(methylamino)benzonitrile with the rigor reserved for high-potency pharmaceutical intermediates (HPAPI). While often categorized alongside general irritants, the combination of the nitrile moiety and the aniline derivative structure creates a dual-threat profile:[1]

  • Acute Toxicity: Potential for rapid absorption through skin and mucous membranes.[1]

  • Sensitization: High risk of developing long-term allergic dermatitis or respiratory sensitization upon repeated exposure.[1]

The Golden Rule: Treat every grain of powder as if it were the final API. Containment is not just about safety; it is about preventing cross-contamination in sensitive drug development assays.[1]

Part 2: Hazard Identification & Risk Assessment

Self-Validating Logic: Understanding the mechanism of toxicity dictates the protection strategy.[1]

Hazard ClassGHS CategoryMechanism of ActionOperational Implication
Acute Toxicity Category 3/4 (Oral/Dermal)Interference with cellular respiration (nitrile) and methemoglobinemia potential (aniline).[1]Zero Skin Contact. Double-gloving is mandatory.[1]
Skin Sensitization Category 1Haptenization of skin proteins leading to T-cell mediated immune response.[1]Dedicated Outerwear. Lab coats must not leave the containment zone.
STOT - SE Category 3Irritation of the upper respiratory tract.[1]Respiratory Isolation. Open-bench weighing is strictly prohibited.
Part 3: Personal Protective Equipment (PPE) Matrix

Trustworthiness: This matrix is based on permeation data for aromatic nitriles and common solvents used in their processing (e.g., DCM, Toluene).

Body AreaPrimary BarrierSecondary BarrierTechnical Rationale
Respiratory P100 / N95 Respirator (if outside hood)Fume Hood Sash (Primary engineering control)The solid powder is electrostatic; airborne particles are the highest risk vector.[1]
Hands Nitrile Glove (4 mil) (Inner)Nitrile Glove (Extended Cuff, 8 mil) (Outer)Breakthrough Warning: If dissolved in DCM (Dichloromethane), standard nitrile degrades in <5 mins.[1] Use Silver Shield/Laminate liners for solution handling.[1]
Eyes Chemical Goggles (Indirect Vent)Face Shield (during synthesis/heating)Prevents corneal absorption of vapors and projectile protection during crystallization.[1]
Body Tyvek® Coverall (or equivalent)Chemical Resistant ApronStandard cotton lab coats absorb aromatic amines, creating a secondary exposure source.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Solid Handling & Weighing

Objective: Eliminate static-driven powder dispersion.[1]

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Management: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the bulk container. Aromatic nitriles are prone to static cling, which causes "jumping" of powder.

  • Transfer: Dissolve the solid immediately after weighing within the hood. Do not transport dry powder across the lab in open vessels.

Phase 2: Reaction Setup (Enzalutamide Synthesis Context)

Objective: Prevent solvent-mediated permeation.

  • Solvent Caution: This intermediate is often reacted in Toluene or DCM with Triethylamine .[1]

    • Critical Insight: The organic solvent acts as a "vehicle," carrying the toxic nitrile through gloves faster than the dry solid would penetrate alone.

  • Closed Systems: Use septum-sealed glassware for all additions. Avoid open-mouth pouring.

  • Temperature Control: If heating (>50°C), use a reflux condenser with an inert gas trap (Nitrogen/Argon) to prevent vapor escape.

Phase 3: Decontamination & Spill Management

Objective: Chemical neutralization and physical removal.[1][2][3][4][5] Do not use bleach immediately on dry powder; it can generate heat or unexpected off-gassing.[1]

  • Dry Spill (Powder):

    • Do NOT sweep. Sweeping generates aerosols.[1]

    • Use a HEPA-filtered vacuum dedicated to hazardous waste.[1]

    • Alternatively, cover with a wet paper towel (solvent-dampened) and scoop up to prevent dust.[1]

  • Wet Spill (Solution):

    • Absorb with Vermiculite or Polypropylene pads .[1]

    • Deactivation Wash: Scrub the surface with Ethanol (to solubilize the organic residue), followed by a soap and water rinse.

    • Verification: A UV lamp (365 nm) can sometimes detect residual aromatic amines (fluorescence) to verify cleaning, though not specific to this nitrile.

Part 5: Visual Workflow (Process Logic)

SafetyProtocolcluster_0Zone 1: Preparationcluster_1Zone 2: Handling (Fume Hood)cluster_2Zone 3: Waste & ExitStartBegin ProcedureRiskAssessRisk Assessment(Check Solvents: DCM/Toluene?)Start->RiskAssessDonPPEDon PPE:Double Nitrile + Tyvek + GogglesRiskAssess->DonPPEWeighingWeighing Solid(Use Anti-Static Gun)DonPPE->WeighingEnter HoodSolubilizationSolubilization(Immediate Dissolution)Weighing->SolubilizationReactionReaction / Synthesis(Closed System)Solubilization->ReactionWasteDisposal(Solid vs Liquid Stream)Reaction->WasteSpillSpill EventReaction->SpillAccidentDeconDecontaminate Surface(Ethanol -> Soap/Water)Waste->DeconDoffPPEDoff PPE(Roll outwards to trap residue)Decon->DoffPPESpill->WasteAbsorb & Contain

Caption: Operational workflow for handling 2-Methyl-4-(methylamino)benzonitrile, emphasizing containment zones and sequential safety checks.

Part 6: Disposal & Environmental Compliance

Waste Stream Management:

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be disposed of in double-bagged hazardous waste containers labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Solutions containing this intermediate must be segregated into "Organic Waste - Toxic."[1]

    • Crucial Note: Do not mix with acidic waste streams if there is any risk of cyanide liberation (though low for this stable nitrile, it is a best practice habit).

  • Destruction: Incineration is the only approved method for final destruction of the nitrile functionality.

Part 7: References
  • National Institutes of Health (NIH) - PubChem. 2-Amino-4-methylbenzonitrile (Analogous Safety Data).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles.[1] Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.